Product packaging for (4-phenoxyphenyl)hydrazine Hydrochloride(Cat. No.:CAS No. 60481-02-9)

(4-phenoxyphenyl)hydrazine Hydrochloride

Cat. No.: B1586578
CAS No.: 60481-02-9
M. Wt: 236.7 g/mol
InChI Key: BFNBYPAMZTYWBT-UHFFFAOYSA-N
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Description

(4-Phenoxyphenyl)hydrazine Hydrochloride is a phenylhydrazine derivative supplied as a research chemical. Phenylhydrazine and its derivatives are versatile intermediates in organic synthesis. They are fundamentally important in the preparation of various nitrogen-containing heterocycles. A key application of such compounds is in the Fischer indole synthesis, a classic method for constructing indole rings, which are core structures in many pharmaceuticals and dyes . Furthermore, substituted phenylhydrazines serve as key precursors in the synthesis of pyrazole and pyrazoline derivatives, which are privileged scaffolds in medicinal chemistry and materials science . In a research context, the phenoxy substituent on the phenyl ring of this particular hydrochloride salt may be explored to influence the compound's electronic properties, solubility, and binding interactions in synthetic applications. Researchers can utilize this reagent to develop new complex molecules for use in drug discovery, agrochemical research, and materials science. The hydrochloride salt form typically offers improved stability and handling compared to the free base. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or any other human use. Handle with appropriate personal protective equipment in accordance with safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13ClN2O B1586578 (4-phenoxyphenyl)hydrazine Hydrochloride CAS No. 60481-02-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-phenoxyphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O.ClH/c13-14-10-6-8-12(9-7-10)15-11-4-2-1-3-5-11;/h1-9,14H,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNBYPAMZTYWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375449
Record name (4-phenoxyphenyl)hydrazine Hydrochloride
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Molecular Weight

236.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60481-02-9
Record name (4-phenoxyphenyl)hydrazine Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Phenoxyphenyl)hydrazine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: Unveiling a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-phenoxyphenyl)hydrazine hydrochloride: Applications and Synthetic Utility

This compound is a versatile chemical compound that serves as a crucial intermediate in a multitude of synthetic applications.[1] With the CAS Number 60481-02-9, molecular formula C₁₂H₁₃ClN₂O, and a molecular weight of 236.70 g/mol , this solid organic salt is a cornerstone for researchers and drug development professionals.[2] Its utility stems from the reactive hydrazine functional group attached to a phenoxyphenyl scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive overview of its primary applications, focusing on its role in the synthesis of key pharmaceutical agents and other specialty chemicals, supported by detailed protocols and mechanistic insights.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 60481-02-9[2]
Molecular Formula C₁₂H₁₃ClN₂O[2]
Molecular Weight 236.70 g/mol
Appearance Solid
InChI Key BFNBYPAMZTYWBT-UHFFFAOYSA-N
SMILES String NNC1=CC=C(C=C1)OC2=CC=CC=C2.Cl

Core Application: A Gateway to Heterocyclic Scaffolds

The primary utility of this compound lies in its role as a precursor for constructing complex heterocyclic molecules. Its ability to act as a potent nucleophile and participate in cyclization reactions makes it an invaluable tool in organic synthesis.[1]

The Fischer Indole Synthesis: A Classic Transformed

The most prominent application of (4-phenoxyphenyl)hydrazine and its salts is in the Fischer indole synthesis. This powerful acid-catalyzed reaction, discovered in 1883, produces the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone.[3] The indole motif is a fundamental core in numerous natural products and pharmaceuticals, including the triptan class of anti-migraine drugs.[3]

The reaction proceeds through a well-established mechanism:

  • Hydrazone Formation: The initial step is the condensation of (4-phenoxyphenyl)hydrazine with a carbonyl compound to form a phenylhydrazone.[4][5]

  • Tautomerization: The resulting hydrazone isomerizes to its enamine tautomer.[4][5]

  • [6][6]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted[6][6]-sigmatropic rearrangement, a key step that forms a new carbon-carbon bond and disrupts the aromaticity of the phenyl ring.[4][5][7]

  • Rearomatization and Cyclization: The intermediate diimine rearomatizes, followed by an intramolecular attack of the newly formed amine onto the imine carbon.

  • Ammonia Elimination: The final step involves the acid-catalyzed elimination of an ammonia molecule from the cyclic aminal to yield the stable, aromatic indole ring.[4][5]

Fischer_Indole_Synthesis General Mechanism of the Fischer Indole Synthesis cluster_reactants 1. Hydrazone Formation cluster_rearrangement 2. Tautomerization & [3,3]-Sigmatropic Rearrangement cluster_cyclization 3. Cyclization & Elimination Hydrazine Aryl Hydrazine Hydrazone Aryl Hydrazone Hydrazine->Hydrazone + Carbonyl - H2O Carbonyl Ketone/Aldehyde Carbonyl->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Elimination of NH3 (Rearomatization)

Caption: General mechanism of the Fischer Indole Synthesis.

Applications in Medicinal Chemistry

The indole and other heterocyclic scaffolds synthesized from this compound are central to the development of novel therapeutics.[1]

Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine or 5-HT) is a critical neurotransmitter that influences mood, sleep, cognition, and memory.[8] Modulators of serotonin receptors are therefore key targets for treating a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[8][9] The phenoxyphenyl moiety is a common feature in many serotonin receptor ligands, and this compound provides a direct route to indole-based modulators that can interact with these receptors. The synthesis often involves a Fischer indole reaction between the hydrazine and a suitable ketone, such as one bearing a piperidine or other amine-containing side chain crucial for receptor binding.

Cyclooxygenase-2 (COX-2) Inhibitors

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[10][11] The discovery of two isoforms, COX-1 and COX-2, led to the development of selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[11] Many potent and selective COX-2 inhibitors feature a central heterocyclic ring system. This compound is used to synthesize pyrazole-based COX-2 inhibitors. The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring. This scaffold, combined with the phenoxy substituent, fits effectively into the active site of the COX-2 enzyme.[12][13]

Synthetic_Workflow Synthetic Workflow for Bioactive Molecules Start (4-phenoxyphenyl)hydrazine hydrochloride Fischer Fischer Indole Synthesis (Acid Catalyst) Start->Fischer Knorr Pyrazole Synthesis (Condensation) Start->Knorr Carbonyl Ketone / Aldehyde (e.g., for Indoles) Carbonyl->Fischer Dicarbonyl 1,3-Dicarbonyl (e.g., for Pyrazoles) Dicarbonyl->Knorr Indole Indole-based Scaffold Fischer->Indole Pyrazole Pyrazole-based Scaffold Knorr->Pyrazole Serotonin Serotonin Receptor Modulators Indole->Serotonin Further Functionalization COX2 COX-2 Inhibitors Pyrazole->COX2 Further Functionalization

Caption: Synthetic workflow from starting material to bioactive compounds.

Experimental Protocols

The following sections provide generalized, yet detailed, methodologies for the synthesis of the title compound and its subsequent use in a key reaction.

Protocol 1: Synthesis of this compound

This procedure is a representative method for synthesizing aryl hydrazine hydrochlorides via diazotization of an aniline followed by reduction.

Materials:

  • 4-Phenoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Anhydrous Ether

  • Ice-salt bath

Procedure:

  • Diazotization: Suspend 4-phenoxyaniline in concentrated HCl in a flask and cool the mixture to between -10°C and -5°C using an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not rise above 0°C.

  • Continue stirring the resulting diazonium salt solution at low temperature for an additional 30-60 minutes after the addition is complete.

  • Reduction: In a separate, larger flask, dissolve tin(II) chloride dihydrate in concentrated HCl and cool the solution to approximately -15°C.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with continuous, vigorous stirring. The temperature may rise but should be maintained below 10°C.

  • After the addition is complete, continue stirring for 2-3 hours, allowing the reaction mixture to slowly warm to room temperature. A precipitate of the hydrazine hydrochloride salt will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with anhydrous ether to remove any organic impurities.

  • Dry the product, this compound, under vacuum at room temperature.

Protocol 2: Fischer Indole Synthesis of a 6-Phenoxy-1,2,3,4-tetrahydrocarbazole

This protocol describes a typical Fischer indole synthesis using this compound and cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid or Polyphosphoric Acid (PPA)

  • Ethanol

  • Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Hydrazone Formation (Optional Isolation): Dissolve this compound and a slight molar excess of cyclohexanone in ethanol. Heat the mixture at reflux for 1-2 hours. The hydrazone may precipitate upon cooling and can be isolated, or the reaction can proceed directly.

  • Cyclization: Add the pre-formed hydrazone (or the crude reaction mixture from step 1 after removing ethanol) to the acid catalyst (e.g., glacial acetic acid or PPA).

  • Heat the reaction mixture to 80-110°C and maintain this temperature for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it carefully into a beaker of ice water.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure indole derivative.

Safety and Handling

This compound, like many hydrazine derivatives, requires careful handling.

  • Hazard Statements: The compound is classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1). Associated hazard statements include H302 (Harmful if swallowed) and H318 (Causes serious eye damage).

  • Precautionary Measures: Always handle this chemical in a well-ventilated fume hood.[6][14] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[6] Avoid breathing dust and prevent contact with skin and eyes.[6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible substances.[6][14]

Conclusion

This compound is a high-value chemical intermediate with profound applications in medicinal chemistry and organic synthesis. Its central role in the Fischer indole synthesis and other cyclization reactions provides researchers with a reliable and efficient pathway to construct complex heterocyclic molecules. The resulting indole, pyrazole, and related scaffolds are foundational to the discovery and development of new therapeutic agents, particularly serotonin receptor modulators and COX-2 inhibitors. A thorough understanding of its reactivity, coupled with stringent safety protocols, enables scientists to fully leverage the synthetic potential of this important building block.

References

  • PrepChem.com. (Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride). PrepChem.com. [Link]
  • Cole-Parmer. (Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%). Cole-Parmer. [Link]
  • Chemsrc. (this compound | CAS#:17672-28-5). Chemsrc. [Link]
  • Organic Syntheses. (PHENYLHYDRAZINE). Organic Syntheses. [Link]
  • Wikipedia. (Fischer indole synthesis). Wikipedia, The Free Encyclopedia. [Link]
  • Loba Chemie. (PHENYL HYDRAZINE HYDROCHLORIDE AR). Loba Chemie. [Link]
  • HDH Chemicals. ((4-Phenoxy-phenyl)-hydrazine hydrochloride, 1 gram). HDH Chemicals. [Link]
  • ResearchGate. (Synthetic route to the formation of celecoxib, deracoxib, and mavacoxib using hydrazine).
  • Gavrilov, A. S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2496–2503. [Link]
  • Al-Ostath, A. I., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. Scientific Reports, 13(1), 16847. [Link]
  • Cirillo, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • El-Sayed, M. A. A., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(45), 29519-29536. [Link]
  • J&K Scientific LLC. (Fischer Indole Synthesis). J&K Scientific LLC. [Link]
  • Tuccinardi, T. (2024). Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey. International Journal of Molecular Sciences, 25(11), 5940. [Link]

Sources

An In-depth Technical Guide to (4-phenoxyphenyl)hydrazine Hydrochloride: From Synthesis to Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-phenoxyphenyl)hydrazine hydrochloride, a substituted phenylhydrazine derivative, represents a cornerstone scaffold in synthetic and medicinal chemistry. While a singular "discovery" narrative of this specific molecule is not prominently documented, its emergence is intrinsically linked to the broader history of hydrazine chemistry and the seminal work of chemists in the late 19th century. This guide elucidates the logical synthetic pathway to this compound, grounded in well-established chemical principles. It further explores its critical role as a precursor in the celebrated Fischer indole synthesis, a foundational method for constructing indole ring systems. The inherent value of this compound is underscored by the diverse biological activities exhibited by the indole derivatives it can generate, positioning it as a valuable tool for drug discovery and development.

Historical Context: The Dawn of Hydrazine Chemistry

The story of this compound is interwoven with the foundational discoveries in organic nitrogen chemistry. In 1875, the eminent German chemist Emil Fischer first synthesized and named "phenylhydrazine." This discovery was a pivotal moment, as phenylhydrazines would soon prove to be indispensable reagents in both analytical and synthetic chemistry.

A few years later, in 1883, Fischer unveiled the Fischer indole synthesis , a reaction of remarkable versatility that produces the indole heterocyclic system from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This reaction remains a cornerstone of modern organic synthesis and is central to the importance of compounds like this compound. The ability to introduce a phenoxy group at the 4-position of the phenyl ring provides a strategic handle for modulating the electronic and steric properties of the resulting indole, a key consideration in the design of bioactive molecules.

The Synthetic Pathway: A Logical Deduction

While the precise first synthesis of this compound is not explicitly recorded in readily available historical documents, its preparation follows a classic and well-trodden path in organic chemistry: the diazotization of an aniline followed by reduction. This reliable two-step sequence is the standard method for producing a wide array of substituted phenylhydrazines.

The logical precursor for the synthesis is 4-phenoxyaniline . The overall transformation can be visualized as follows:

Synthesis_Pathway cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Reduction cluster_final Final Product A 4-Phenoxyaniline B 4-Phenoxyphenyl diazonium chloride A->B NaNO2, HCl 0-5 °C C (4-phenoxyphenyl)hydrazine B->C SnCl2·2H2O, HCl D (4-phenoxyphenyl)hydrazine hydrochloride C->D HCl

Caption: General synthetic route to this compound.

Step-by-Step Experimental Protocol: A Representative Synthesis

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for analogous compounds.[2][3][4]

Step 1: Diazotization of 4-Phenoxyaniline

  • To a stirred suspension of 4-phenoxyaniline in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite in water is added dropwise.

  • The temperature is carefully maintained below 5 °C throughout the addition.

  • The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the 4-phenoxyphenyldiazonium chloride solution.

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[5][6] Maintaining a low temperature is critical for safety and to maximize the yield of the desired intermediate.

  • Acidic Conditions (HCl): The presence of a strong acid is essential for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive nitrosating agent.[5][6]

Step 2: Reduction of the Diazonium Salt

  • In a separate flask, a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is prepared and cooled to 0 °C.

  • The previously prepared cold diazonium salt solution is added portion-wise to the tin(II) chloride solution with vigorous stirring, while maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred for a further 1-2 hours, allowing it to slowly warm to room temperature.

  • The resulting precipitate, this compound, is collected by filtration.

Causality Behind Experimental Choices:

  • Reducing Agent (SnCl₂·2H₂O): Stannous chloride is a common and effective reducing agent for converting diazonium salts to the corresponding hydrazines.[2][3][4] It provides the necessary electrons for the reduction of the diazonium group.

  • Acidic Medium (HCl): The acidic environment helps to stabilize the resulting hydrazine as its hydrochloride salt, which often has better handling and stability properties than the free base.

Step 3: Purification

  • The crude this compound is washed with a small amount of cold water or ethanol to remove residual acid and other impurities.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

The Gateway to Indoles: The Fischer Indole Synthesis

The primary utility and historical significance of this compound lie in its role as a key building block for the synthesis of substituted indoles via the Fischer indole synthesis.[1][7][8][9][10]

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse biological activities.[11][12] The ability to introduce a 4-phenoxyphenyl substituent onto the indole ring opens up avenues for creating novel compounds with potentially enhanced or unique pharmacological profiles.

Mechanism of the Fischer Indole Synthesis

The reaction proceeds through a series of well-defined steps:

  • Hydrazone Formation: (4-phenoxyphenyl)hydrazine reacts with an aldehyde or ketone to form a (4-phenoxyphenyl)hydrazone.

  • Tautomerization: The hydrazone tautomerizes to its enamine form.

  • [2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step.

  • Aromatization and Cyclization: The intermediate rearomatizes, followed by intramolecular cyclization.

  • Elimination: The final step involves the elimination of ammonia to yield the stable indole ring system.

Fischer_Indole_Synthesis A (4-phenoxyphenyl)hydrazine + Aldehyde/Ketone B (4-phenoxyphenyl)hydrazone A->B Condensation C Enamine Tautomer B->C Tautomerization D [3,3]-Sigmatropic Rearrangement Intermediate C->D [3,3]-Sigmatropic Rearrangement E Cyclized Intermediate D->E Aromatization & Cyclization F Substituted Indole E->F Elimination of NH3

Caption: Key stages of the Fischer indole synthesis.

Significance in Drug Discovery and Development

The indole scaffold is a recurring motif in a multitude of biologically active compounds.[11][12] Consequently, this compound, as a precursor to a specific class of indoles, is a valuable tool for medicinal chemists. The phenoxy group can participate in various non-covalent interactions within a biological target, such as pi-stacking and hydrophobic interactions, which can influence binding affinity and selectivity.

The indole derivatives synthesized from (4-phenoxyphenyl)hydrazine have the potential to exhibit a wide range of pharmacological activities, including but not limited to:

  • Anti-inflammatory: Many indole-containing compounds have shown potent anti-inflammatory effects.[13][14]

  • Anticancer: The indole nucleus is present in several anticancer agents, and novel derivatives are continuously being explored for their antiproliferative properties.[13][14]

  • Antimicrobial and Antiviral: Indole derivatives have been reported to possess activity against various microbial and viral pathogens.[11][12]

  • Central Nervous System (CNS) Activity: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous CNS-active drugs.

The synthesis of a library of indole derivatives from this compound allows for systematic structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. By varying the aldehyde or ketone used in the Fischer indole synthesis, researchers can probe how different substituents on the indole ring impact biological activity.

Data Summary

PropertyValue
Chemical Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Appearance Typically an off-white to light brown solid
Solubility Soluble in water, ethanol
Key Application Precursor for Fischer indole synthesis

Conclusion

This compound, while lacking a dramatic discovery story, holds a significant place in the repertoire of synthetic organic chemistry. Its importance is derived from its utility as a reliable precursor to a specific class of substituted indoles. The logical and well-understood synthetic route to this compound, coupled with its application in the powerful Fischer indole synthesis, makes it an invaluable tool for researchers and scientists in the field of drug development. The ongoing exploration of the biological activities of its derived indole structures ensures that this compound will continue to be a relevant and important molecule in the quest for new therapeutic agents.

References

  • Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. (2016). Journal of Chemical and Pharmaceutical Research, 8(12), 1-11. [Link]
  • Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Journal of the Indian Chemical Society, 99(12), 100779. [Link]
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. (n.d.). [Link]
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2533–2543. [Link]
  • Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. (2022, January 1). [Link]
  • Synthesis of [4-(Phenylmethoxy)phenyl]hydrazine hydrochloride. PrepChem.com. (n.d.). [Link]
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (2016). Chemico-Biological Interactions, 244, 76-86. [Link]
  • Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Phenylhydrazine. Organic Syntheses. (n.d.). [Link]
  • Process for 4-sulfonamidophenyl hydrazines.
  • Synthetic method of phenylhydrazine hydrochloride.
  • Diazotisation. Organic Chemistry Portal. (n.d.). [Link]
  • Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2015). E-Journal of Chemistry, 2015, 1-6. [Link]
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). Organic Process Research & Development, 19(12), 1994–1999. [Link]
  • Exploiting the diazotization reaction of 4-aminoacetophenone for Methyldopa determination. (2012). Journal of Al-Nahrain University, 15(2), 114-122. [Link]
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fundamental chemical reactions of (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemical Reactions of (4-phenoxyphenyl)hydrazine hydrochloride

Introduction: A Versatile Moiety in Modern Synthesis

This compound is a versatile chemical intermediate of significant interest to researchers in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a hydrazine functional group appended to a phenoxyphenyl scaffold, makes it a valuable precursor for synthesizing a range of heterocyclic compounds, particularly those with established pharmacological activity.[1][2] The hydrochloride salt form enhances its stability and ease of handling compared to the free base.[3] This guide provides an in-depth exploration of its core chemical reactions, grounded in mechanistic principles and supported by actionable experimental protocols. We will delve into its synthesis and its subsequent transformations into key structural motifs, such as indoles and pyrazoles, which are cornerstones of many pharmaceutical agents.[4][5]

Physicochemical Properties

A clear understanding of a reagent's physical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 60481-02-9[1]
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol [1]
Appearance Solid / Crystalline Powder
Melting Point 180-186 °C (decomposes)[1]

Part 1: Synthesis of this compound

The most common and industrially relevant synthesis of aryl hydrazines begins with the corresponding aniline. The process is a robust, two-step sequence involving diazotization followed by reduction. This method provides a reliable route to this compound from 4-phenoxyaniline.

Mechanism: Diazotization and Reduction
  • Diazotization: The synthesis initiates with the nitrosation of the primary aromatic amine (4-phenoxyaniline) using nitrous acid (HNO₂).[6] Nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl). The reaction must be conducted at low temperatures (0–5 °C) to prevent the highly unstable diazonium salt from decomposing. The excess hydrochloric acid maintains an acidic environment, ensuring the formation of the nitrosonium ion (NO⁺), the key electrophile.[7]

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated HCl.[8] The tin(II) chloride reduces the diazonium group to the hydrazine, which then precipitates from the acidic solution as its hydrochloride salt.[9]

Experimental Workflow: Synthesis Pathway

The overall synthetic transformation is illustrated below.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 4-Phenoxyaniline B 4-Phenoxybenzenediazonium chloride A->B NaNO₂, HCl 0-5 °C C (4-Phenoxyphenyl)hydrazine hydrochloride B->C SnCl₂·2H₂O, conc. HCl

Caption: Synthesis of this compound from 4-phenoxyaniline.

Detailed Protocol: Synthesis of this compound

This protocol is adapted from established procedures for analogous substituted phenylhydrazines.[8][9]

Materials:

  • 4-Phenoxyaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Anhydrous Ether

  • Salt-ice bath

  • Mechanical stirrer

  • Buchner funnel and filter flask

Procedure:

  • Amine Suspension: In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 4-phenoxyaniline (1.0 eq) in concentrated hydrochloric acid (approx. 2.4 mL per gram of aniline).

  • Cooling: Cool the suspension to between -5 °C and 0 °C using a salt-ice bath. Maintain vigorous stirring to create a fine, mobile slurry.

  • Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the cold aniline suspension over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.[8]

    • Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt and to minimize side reactions.[10]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes. The completion of diazotization can be qualitatively checked by placing a drop of the reaction mixture onto starch-iodide paper; a persistent blue-black color indicates the presence of excess nitrous acid and thus the consumption of the primary amine.[7]

  • Preparation of Reducing Agent: In a separate, larger beaker, dissolve tin(II) chloride dihydrate (approx. 4.5 eq) in concentrated hydrochloric acid (approx. 8 mL per gram of starting aniline). Cool this solution to approximately -10 °C in a salt-ice bath.

  • Reduction: Add the cold diazonium salt solution from step 4 to the cold, stirred tin(II) chloride solution over 30-60 minutes. A thick precipitate will form.

    • Causality: The slow addition maintains the low temperature and controls the rate of the exothermic reduction reaction.

  • Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while stirring for an additional 1-2 hours.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with anhydrous ether to remove any organic impurities and residual acid.

  • Drying: Dry the resulting white to off-white solid at room temperature under vacuum to yield this compound.

Part 2: Core Reactivity and Key Transformations

The synthetic utility of this compound stems from the nucleophilic character of the terminal nitrogen atom in the hydrazine moiety. This enables a range of transformations, most notably condensation reactions with carbonyl compounds to form hydrazones. These hydrazones are not merely stable products but are pivotal intermediates for constructing complex heterocyclic systems.

Hydrazone Formation: The Gateway Intermediate

The reaction of (4-phenoxyphenyl)hydrazine with an aldehyde or ketone is a condensation reaction that forms a (4-phenoxyphenyl)hydrazone.[11] This reaction is typically acid-catalyzed and proceeds by nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic carbonyl carbon.

G reagents (4-phenoxyphenyl)hydrazine + Aldehyde or Ketone intermediate Hydrazone Intermediate reagents->intermediate Acid Catalyst (e.g., AcOH) Condensation products Indoles Pyrazoles Other Heterocycles intermediate->products Further Cyclization

Caption: Hydrazone formation as a key step to further heterocyclic synthesis.

The Fischer Indole Synthesis: A Cornerstone Reaction

The Fischer indole synthesis is arguably the most important and widely utilized reaction involving arylhydrazines.[4][12] Discovered by Emil Fischer in 1883, this powerful acid-catalyzed reaction transforms an arylhydrazone into an indole, a privileged scaffold in a vast number of natural products and pharmaceuticals.[12][13]

Mechanism: The reaction proceeds through several key steps after the initial formation of the hydrazone:[11][14]

  • Tautomerization: The phenylhydrazone tautomerizes to its enamine (or 'ene-hydrazine') form. This step is crucial as it sets up the atoms for the subsequent rearrangement.

  • [15][15]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[15][15]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This is the key bond-forming step, creating a new C-C bond and breaking the N-N bond, which disrupts the aromaticity of the phenyl ring.

  • Rearomatization & Cyclization: The resulting di-imine intermediate quickly rearomatizes. Subsequent intramolecular nucleophilic attack by the amino group onto an imine carbon forms a five-membered ring aminal.

  • Elimination of Ammonia: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (or an amine) to form the stable, aromatic indole ring.[15]

G A Phenylhydrazone B Ene-hydrazine (Tautomer) A->B Tautomerization C Protonated Ene-hydrazine B->C Protonation (H⁺) D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement E Rearomatized Intermediate D->E Rearomatization (-H⁺) F Cyclized Aminal E->F Intramolecular Cyclization G Final Indole Product F->G Elimination of NH₃ (-H⁺)

Caption: Mechanistic pathway of the Fischer Indole Synthesis.

Protocol: Synthesis of 2-methyl-5-phenoxy-1H-indole

Materials:

  • This compound (1.0 eq)

  • Acetone (1.2 eq)

  • Glacial Acetic Acid

  • Polyphosphoric Acid (PPA) or Zinc Chloride (ZnCl₂)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Hydrazone Formation: Dissolve this compound in glacial acetic acid. Add acetone and stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

    • Expertise: While the hydrazone can be isolated, it is often more efficient to generate it in situ and proceed directly to the cyclization step.[11]

  • Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, ~10 parts by weight, or ZnCl₂, ~2-4 eq). Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the specific substrates and catalyst used.[14]

    • Trustworthiness: The choice of acid catalyst is critical. PPA is effective for many substrates, while Lewis acids like ZnCl₂ are also commonly employed. The reaction should be performed in a well-ventilated fume hood, especially when heating strong acids.[12]

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and quench the catalyst.

  • Neutralization and Extraction: Neutralize the aqueous slurry with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel or by recrystallization to afford the pure indole product.

Synthesis of Pyrazole Derivatives

Substituted hydrazines are also key building blocks for five-membered heterocycles containing two adjacent nitrogen atoms, namely pyrazoles and pyrazolones.[5] These scaffolds are prevalent in pharmaceuticals, with applications as anti-inflammatory, antimicrobial, and anticancer agents.[5][16] The synthesis involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent.

Mechanism: The reaction proceeds via a double condensation (or a condensation followed by intramolecular Michael addition) to form a dihydropyrazole intermediate, which then aromatizes, often through the elimination of water, to yield the stable pyrazole ring.

Protocol: Synthesis of a (4-phenoxyphenyl)-substituted Pyrazole

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (a 1,3-dicarbonyl compound) (1.0 eq)

  • Ethanol or Acetic Acid (as solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and acetylacetone in ethanol or acetic acid.

  • Heating: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum.

  • Purification: Collect the solid product by filtration and wash with cold ethanol. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Conclusion

This compound is a powerful and versatile reagent for synthetic organic chemistry. Its fundamental reactivity, centered on the nucleophilic hydrazine group, provides access to a rich variety of heterocyclic structures. The Fischer indole synthesis and the construction of pyrazole rings represent two of its most significant applications, enabling the efficient synthesis of molecular frameworks that are central to drug development and materials science. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers to harness the full synthetic potential of this valuable chemical building block.

References

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synthesis pathway for (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (4-phenoxyphenyl)hydrazine Hydrochloride

Abstract

This compound is a pivotal chemical intermediate, particularly valued in the pharmaceutical and agrochemical sectors for the synthesis of complex heterocyclic structures, most notably indole derivatives via the Fischer indole synthesis.[1][2] This guide provides a comprehensive, technically-grounded overview of a reliable and commonly employed synthetic pathway for its preparation. We will dissect the synthesis into two principal stages: the formation of the key precursor, 4-phenoxyaniline, through established C-N cross-coupling methodologies, and its subsequent conversion to the target hydrazine hydrochloride via a two-step diazotization and reduction sequence. This document is intended for researchers, chemists, and drug development professionals, offering not just procedural steps, but also the underlying mechanistic rationale, critical parameter analysis, and field-proven insights to ensure successful and reproducible synthesis.

Strategic Overview: Retrosynthetic Analysis

A logical retrosynthetic approach to this compound reveals a straightforward and robust synthetic strategy. The target molecule is disconnected at the nitrogen-nitrogen bond, identifying the corresponding aryl diazonium salt as the immediate precursor. This diazonium salt, in turn, is derived from the primary aromatic amine, 4-phenoxyaniline. The 4-phenoxyaniline intermediate is the product of a C-O or C-N bond formation, which can be achieved through well-established cross-coupling reactions. This analysis forms the basis of our forward synthetic plan.

G Target (4-phenoxyphenyl)hydrazine HCl Diazonium 4-Phenoxyphenyldiazonium chloride Target->Diazonium Reduction Aniline 4-Phenoxyaniline Diazonium->Aniline Diazotization Halobenzene Aryl Halide (e.g., 4-Bromophenol) Aniline->Halobenzene C-N Coupling (e.g., Buchwald-Hartwig) Phenol Phenol or Aniline Derivative Aniline->Phenol C-O Coupling (e.g., Ullmann)

Caption: Retrosynthetic pathway for (4-phenoxyphenyl)hydrazine HCl.

Synthesis of the Key Intermediate: 4-Phenoxyaniline

The construction of the diaryl ether or diaryl amine core is the foundational step of the synthesis. 4-Phenoxyaniline (also known as 4-aminodiphenyl ether) is a stable, crystalline solid that serves as the direct precursor for the subsequent diazotization.[1][3] Two powerful, named reactions are predominantly employed for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Method A: The Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed reaction for forming C-O or C-N bonds.[4][5][6] It traditionally involves harsh conditions but has been refined with modern ligand systems. For 4-phenoxyaniline, this typically involves the coupling of an aryl halide with an amine or phenol derivative.

The reaction mechanism involves the formation of a copper(I) species which undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired product and regenerate the catalyst.[4][5]

G cluster_ullmann Ullmann Condensation Workflow Reactants 4-Aminophenol + Bromobenzene Mix Combine Reactants with CuI, KOH in DMSO Reactants->Mix Heat Heat at 80 °C (8-12 hours) Mix->Heat Quench Cool & Quench (Water/Ethyl Acetate) Heat->Quench Purify Purification (Column Chromatography or Recrystallization) Quench->Purify Product 4-Phenoxyaniline Purify->Product

Caption: General experimental workflow for the Ullmann Condensation.

  • Materials: 4-Aminophenol, Bromobenzene, Copper(I) iodide (CuI), Potassium hydroxide (KOH), Dimethyl sulfoxide (DMSO, anhydrous).

  • Procedure:

    • To a stirred solution of 4-aminophenol (1.0 eq) in anhydrous DMSO, add bromobenzene (1.0 eq), CuI (0.02-0.10 eq), and powdered KOH (2.0 eq).[7]

    • Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction typically takes 8-24 hours.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[8]

    • Evaporate the solvent under reduced pressure to yield the crude product.

    • Purify the crude material by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford pure 4-phenoxyaniline.[7]

Method B: The Buchwald-Hartwig Amination

A more contemporary alternative, the Buchwald-Hartwig amination, is a palladium-catalyzed cross-coupling reaction known for its high efficiency, milder conditions, and broad substrate scope.[9][10][11]

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, formation of a palladium-amido complex, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of phosphine ligand is critical to the success of the reaction.

G cluster_buchwald Buchwald-Hartwig Catalytic Cycle A L₂Pd(0) B L₂Pd(II)(Ar)(X) A->B Oxidative Addition (Ar-X) C L₂Pd(II)(Ar)(NR₂) B->C Amine Coordination & Deprotonation (Base) C->A Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

  • Materials: 4-Bromoaniline, Phenol, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, X-Phos), a strong base (e.g., Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃)), and an anhydrous solvent (e.g., Toluene or Dioxane).

  • Procedure:

    • In an oven-dried Schlenk flask under an inert atmosphere, combine the aryl halide (e.g., 4-bromophenol, 1.0 eq), the amine (e.g., aniline, 1.2 eq), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (1-5 mol%), and the base (e.g., Cs₂CO₃, 1.5 eq).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction by TLC or GC-MS. Reactions are often complete within 2-12 hours.

    • Upon completion, cool the mixture, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield pure 4-phenoxyaniline.

Comparison of Synthetic Methods
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (CuI, Cu₂O, Cu powder)[4]Palladium (Pd(OAc)₂, Pd₂(dba)₃)[9]
Conditions Higher temperatures (often >100°C)Milder temperatures (often 80-110°C)
Ligands Often requires ligands like 1,10-phenanthrolineRequires specialized phosphine ligands (e.g., X-Phos)[12]
Base Strong inorganic bases (KOH, K₂CO₃)[7]Strong, non-nucleophilic bases (NaOt-Bu, Cs₂CO₃)
Scope More limited functional group toleranceExcellent functional group tolerance
Cost Generally lower catalyst costHigher catalyst and ligand cost

Conversion to this compound

With pure 4-phenoxyaniline in hand, the next stage involves a classic two-step sequence: diazotization of the primary amine followed by reduction to the hydrazine.

Step 1: Diazotization of 4-Phenoxyaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[13][14]

The strong acid protonates sodium nitrite to form nitrous acid (HNO₂), which is further protonated to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine on 4-phenoxyaniline attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the aryl diazonium salt.

Critical Parameter: This reaction is highly exothermic and the resulting diazonium salt is unstable at elevated temperatures, readily decomposing to release nitrogen gas.[15] Therefore, maintaining a low temperature (typically 0-5 °C) throughout the addition and reaction period is absolutely critical for success.[16][17]

  • Materials: 4-Phenoxyaniline, Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Water, Ice.

  • Procedure:

    • Prepare a suspension of 4-phenoxyaniline (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.

    • Cool the suspension to 0-5 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.

    • Add the sodium nitrite solution dropwise to the stirred aniline suspension, ensuring the internal temperature does not rise above 5 °C.[18]

    • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30-60 minutes to ensure complete diazotization. The resulting clear or slightly yellow solution of 4-phenoxyphenyldiazonium chloride is used immediately in the next step without isolation.[19]

Step 2: Reduction of the Diazonium Salt to Hydrazine

The aryl diazonium salt is a versatile intermediate that can be reduced to the corresponding hydrazine using various mild reducing agents.[20][21] Tin(II) chloride is a particularly effective and widely used reagent for this transformation.[21][22]

Tin(II) chloride is an excellent choice as it efficiently reduces the diazonium group and the resulting hydrazine hydrochloride salt often precipitates directly from the acidic reaction medium, simplifying isolation.[17][18]

G cluster_reduction Reduction & Isolation Workflow Diazonium Cold Diazonium Salt Solution (from Step 3.1) Addition Add Diazonium solution to SnCl₂ solution at < 5 °C Diazonium->Addition SnCl2 Prepare cold solution of SnCl₂ in conc. HCl SnCl2->Addition Stir Stir at 0 °C to RT (1-2 hours) Addition->Stir Filter Collect precipitate by Filtration Stir->Filter Wash Wash solid with Et₂O or Ethanol Filter->Wash Dry Dry under vacuum Wash->Dry Product (4-phenoxyphenyl)hydrazine HCl Dry->Product

Caption: Workflow for the SnCl₂ reduction of the diazonium salt.

  • Materials: The diazonium salt solution from the previous step, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid.

  • Procedure:

    • In a separate large flask, prepare a solution of tin(II) chloride dihydrate (2.5-3.0 eq) in concentrated HCl. Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution prepared in Step 3.1 to the stirred SnCl₂ solution. Maintain the temperature below 10 °C during the addition.[23][18]

    • A precipitate of the hydrazine hydrochloride salt will typically form during the addition.

    • After the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.[18]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with a cold solvent like diethyl ether or ethanol to remove any organic impurities and residual acid.[16]

    • Dry the white to off-white solid product under vacuum to yield this compound.

Purification and Characterization

The crude product obtained after filtration is often of sufficient purity for many applications. However, for use in pharmaceutical synthesis, further purification may be required.

  • Purification: Recrystallization from hot water or an ethanol/water mixture is an effective method for obtaining high-purity this compound.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques.

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of both phenyl rings and the protons of the hydrazine group. The signals for the hydrazine protons (-NHNH₃⁺) are typically broad and may appear downfield.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the aromatic carbons.

    • Mass Spectrometry (MS): Will confirm the molecular weight of the corresponding free base.

    • Melting Point: A sharp melting point is indicative of high purity.

Safety Considerations

  • Aniline Derivatives: 4-Phenoxyaniline, like many aromatic amines, should be handled as a potentially toxic substance. Avoid inhalation and skin contact.

  • Acids and Bases: Concentrated HCl, KOH, and NaOt-Bu are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Diazonium Salts: While generally used in solution, isolated diazonium salts can be explosive when dry. They should always be kept cold and in solution and never isolated without specific safety protocols.

  • Heavy Metals: Palladium and tin compounds should be handled with care, and waste should be disposed of according to institutional regulations.

Conclusion

The synthesis of this compound is a well-established and scalable process rooted in fundamental organic reactions. The pathway proceeds through the reliable formation of the 4-phenoxyaniline intermediate, achievable via either the classic Ullmann condensation or the more modern Buchwald-Hartwig amination, with the choice depending on available resources and desired process conditions. The subsequent two-step, one-pot conversion involving low-temperature diazotization and tin(II) chloride reduction provides a direct and efficient route to the final hydrochloride salt. By carefully controlling critical parameters, particularly temperature during the diazotization step, this methodology consistently delivers the target compound in good yield and high purity, making it a cornerstone for further research and development in medicinal and materials chemistry.

References

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A Senior Application Scientist's Guide to the Fischer Indole Synthesis Using Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and agrochemicals.[1][2] Its synthesis has been a subject of intense study for over a century, and among the myriad of methods developed, the Fischer indole synthesis remains one of the most versatile and widely utilized.[1][2][3][4] Discovered in 1883 by Emil Fischer, this powerful reaction constructs the indole ring through the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[5][6]

This technical guide provides an in-depth exploration of the Fischer indole synthesis with a specific focus on the strategic use of substituted hydrazines. We will delve into the mechanistic nuances, the profound impact of substituents on reactivity and regioselectivity, and the practical considerations essential for leveraging this reaction in the complex landscape of drug development.

The Core Mechanism: A Cascade of Acid-Catalyzed Events

A thorough understanding of the reaction mechanism is paramount to mastering the Fischer indole synthesis. It is a multi-step sequence that begins with the formation of a hydrazone and culminates in the aromatic indole ring.[5][7] The entire process is facilitated by a Brønsted or Lewis acid catalyst.[5][7]

The accepted mechanism, first proposed by Robinson, involves the following key transformations:[8]

  • Hydrazone Formation: The reaction initiates with the condensation of a substituted arylhydrazine and a carbonyl compound (aldehyde or ketone) to form the corresponding arylhydrazone.[1][5][9] This is a reversible reaction, and in many protocols, the hydrazone is formed in situ.[1][10]

  • Tautomerization to Ene-hydrazine: The hydrazone undergoes an acid-catalyzed tautomerization to its more reactive enamine isomer, known as an ene-hydrazine.[1][5][8]

  • [11][11]-Sigmatropic Rearrangement: This is the rate-determining and pivotal step of the synthesis.[8] After protonation of the ene-hydrazine, a concerted[11][11]-sigmatropic rearrangement occurs.[5][8][12] This pericyclic reaction breaks the weak N-N bond and simultaneously forms a new C-C bond, disrupting the aromaticity of the aryl ring to produce a di-imine intermediate.[5][13]

  • Rearomatization and Cyclization: The di-imine intermediate quickly rearomatizes.[5][14] The resulting intermediate contains a nucleophilic enamine-like nitrogen that attacks the electrophilic imine carbon in an intramolecular cyclization, forming a five-membered ring aminal.[5][7]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia to generate the stable, aromatic indole ring.[1][5][6]

Diagram: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Synthesis cluster_start Step 1 & 2: Hydrazone Formation & Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination Arylhydrazine Aryl-NH-NH₂ Hydrazone Aryl-NH-N=C(R₁)-CH₂-R₂ Arylhydrazine->Hydrazone + Ketone, -H₂O Ketone R₁-C(=O)-CH₂-R₂ Ene-hydrazine Aryl-NH-NH-C(R₁)=CH-R₂ Hydrazone->Ene-hydrazine Tautomerization Protonated_Ene Protonated Ene-hydrazine Ene-hydrazine->Protonated_Ene + H⁺ Di_imine Di-imine Intermediate Protonated_Ene->Di_imine [3,3]-Shift Rearomatized Rearomatized Intermediate Di_imine->Rearomatized Rearomatization Aminal Cyclic Aminal Rearomatized->Aminal Intramolecular Attack Indole Final Indole Product Aminal->Indole - NH₃, -H⁺

Caption: Key stages of the acid-catalyzed Fischer indole synthesis.

The Influence of Substituted Hydrazines

The true synthetic power of the Fischer method is unlocked through the use of substituted arylhydrazines. The electronic nature and position of substituents on the aromatic ring profoundly influence the reaction's outcome.

Electronic Effects: A Balancing Act

The electronic properties of substituents on the arylhydrazine ring create a delicate balance between facilitating the desired rearrangement and promoting unwanted side reactions.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density of the aromatic ring. This increased nucleophilicity can accelerate the rate-determining[11][11]-sigmatropic rearrangement.[10] However, EDGs also stabilize the protonated ene-hydrazine intermediate in a way that can favor a competing N-N bond cleavage pathway, leading to the formation of anilines and other degradation products, which can ultimately lower the yield of the desired indole.[2][10]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or halides (-Cl) decrease the ring's electron density. This generally suppresses the undesired N-N bond cleavage.[10] However, the reduced nucleophilicity of the ring can also slow down the crucial[11][11]-sigmatropic rearrangement, often necessitating harsher reaction conditions (stronger acids, higher temperatures) to achieve cyclization.[10][15] These more forceful conditions can, in turn, lead to other side reactions or product degradation.[10]

Steric Effects and Regioselectivity

When a substituent is placed at the ortho position of the arylhydrazine, it can introduce steric hindrance that influences the regioselectivity of the cyclization, especially when an unsymmetrical ketone is used. The reaction will typically proceed to minimize steric clash in the transition state of the[11][11]-sigmatropic rearrangement.

Catalysis: Choosing the Right Promoter

The choice of acid catalyst is a critical parameter that dictates reaction efficiency, yield, and sometimes, regioselectivity.[16] Both Brønsted and Lewis acids are effective, and the optimal choice is often substrate-dependent.[5][7]

Catalyst TypeExamplesCharacteristics & Considerations
Brønsted Acids HCl, H₂SO₄, Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (pTSA)Readily available and effective for many substrates. PPA is a powerful dehydrating agent and can promote cyclization of less reactive substrates. However, the strongly acidic and harsh conditions can be incompatible with sensitive functional groups.[5][7][8]
Lewis Acids ZnCl₂, BF₃, AlCl₃, FeCl₃Generally milder than strong Brønsted acids.[7][8] ZnCl₂ is one of the most commonly used catalysts.[1][16] Lewis acids activate the reaction by coordinating to the nitrogen atoms, facilitating both the ene-hydrazine formation and the subsequent rearrangement.[16] They can sometimes offer better yields and cleaner reactions for sensitive substrates.[2][17]

In practice, a screening of several acid catalysts may be necessary to optimize the reaction for a new combination of substituted hydrazine and carbonyl partner.

Navigating Regioselectivity with Unsymmetrical Ketones

A significant challenge in the Fischer indole synthesis arises when using an unsymmetrical ketone (R¹CH₂-CO-CH₂R²), as two different ene-hydrazine intermediates can form, leading to two potential regioisomeric indole products.[1]

The regiochemical outcome is a complex interplay of several factors:

  • Acid Catalyst: The choice and strength of the acid can influence the ratio of isomers. Weaker acids may favor the kinetically controlled product, which arises from the formation of the more substituted (and generally more stable) enamine.[10] Stronger acids and higher temperatures can favor the thermodynamically controlled product.

  • Steric Hindrance: The relative steric bulk of the R¹ and R² groups on the ketone, as well as any substituents on the hydrazine, will influence which enamine is preferentially formed and undergoes the subsequent rearrangement.

  • Electronic Effects: Electron-withdrawing groups on the ketone can destabilize an adjacent developing positive charge in the transition state, disfavoring the formation of the corresponding enamine and influencing the final product ratio.[11][18]

Computational studies have shown that the stability of the transition state for the[11][11]-sigmatropic rearrangement is a key determinant of the final product distribution.[11][18] For instance, a destabilizing electron-withdrawing substituent can raise the energy of one rearrangement pathway to the point that an alternative pathway, or even decomposition, becomes more favorable.[11][18]

Applications in Drug Development

The Fischer indole synthesis is not merely an academic curiosity; it is a workhorse in the pharmaceutical industry. Its ability to reliably construct complex indole cores has been instrumental in the synthesis of numerous blockbuster drugs.

  • Triptans: This class of anti-migraine drugs, including Sumatriptan, relies on the Fischer indole synthesis for the construction of the core indole nucleus.[5]

  • Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID), is synthesized using a substituted hydrazine in a key Fischer indolization step.[19]

  • Ondansetron: This widely used antiemetic for chemotherapy patients features a carbazole ring system, which is constructed via an intramolecular Fischer indole synthesis.[19]

The robustness of this reaction makes it suitable for large-scale production, a critical consideration in drug development.[1][4]

Detailed Experimental Protocol: Synthesis of 2-Phenylindole

This protocol describes a classic two-step procedure involving the pre-formation and isolation of the phenylhydrazone, followed by acid-catalyzed cyclization.[3]

Step 1: Synthesis of Acetophenone Phenylhydrazone
  • Materials:

    • Acetophenone (4.0 g, 0.033 mol)

    • Phenylhydrazine (3.6 g, 0.033 mol)

    • 95% Ethanol (80 mL)

  • Procedure:

    • Combine acetophenone and phenylhydrazine in a suitable flask.

    • Warm the mixture on a steam bath for 1 hour.

    • Dissolve the hot mixture in 80 mL of 95% ethanol.

    • Induce crystallization by scratching the inside of the flask or by seeding, then cool the mixture in an ice bath to maximize crystal formation.

    • Collect the crystalline product by vacuum filtration and wash the crystals with 25 mL of cold ethanol.

    • The product can be used in the next step after drying.

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole
  • Materials:

    • Acetophenone phenylhydrazone (5.3 g, 0.025 mol)

    • Powdered anhydrous zinc chloride (25.0 g)

  • Procedure:

    • Caution: This reaction should be performed in a well-ventilated fume hood as it can be vigorous.

    • In a tall 1-L beaker, thoroughly mix the acetophenone phenylhydrazone and the powdered anhydrous zinc chloride.

    • Immerse the beaker in an oil bath preheated to 170°C and stir the mixture vigorously.

    • The solid mass will liquefy after 3-4 minutes, and the evolution of fumes will indicate the reaction is proceeding.

    • Remove the beaker from the heat and continue stirring for an additional 5 minutes.

    • Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water to quench the reaction.

    • To dissolve the zinc salts and aid in product precipitation, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the quench beaker.

    • Collect the crude 2-phenylindole by vacuum filtration and wash thoroughly with water.

    • Purify the product by recrystallization from hot 95% ethanol.

Diagram: Experimental Workflow

Workflow cluster_hydrazone Part 1: Hydrazone Formation cluster_indole Part 2: Indolization Reactants Mix Acetophenone & Phenylhydrazine Heat Heat on Steam Bath (1 hour) Reactants->Heat Dissolve Dissolve in Hot EtOH Heat->Dissolve Crystallize Cool in Ice Bath Dissolve->Crystallize Filter1 Filter & Wash (Cold EtOH) Crystallize->Filter1 Product1 Acetophenone Phenylhydrazone Filter1->Product1 Mix Mix Hydrazone & ZnCl₂ Product1->Mix Use as starting material Heat_Indole Heat in Oil Bath (170°C) Mix->Heat_Indole Quench Pour into Water Heat_Indole->Quench Acidify Add Acetic/Hydrochloric Acid Quench->Acidify Filter2 Filter & Wash (Water) Acidify->Filter2 Recrystallize Recrystallize from EtOH Filter2->Recrystallize Product2 Pure 2-Phenylindole Recrystallize->Product2

Caption: Step-by-step workflow for the synthesis of 2-phenylindole.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction; N-N bond cleavage is dominant.Increase acid strength (e.g., switch from acetic acid to PPA or ZnCl₂). Increase reaction temperature. Ensure reactants are pure.[10]
Recovery of Starting Material Reaction conditions are too mild; hydrazone is unstable.Increase acid strength or temperature.[10] Consider forming the hydrazone in situ by mixing all reactants and the catalyst from the start.[10]
Formation of Regioisomers Use of an unsymmetrical ketone.Screen different acid catalysts. Weaker acids may favor the kinetic product, while stronger acids can favor the thermodynamic product.[10] Modify the ketone to increase steric or electronic bias.
Product Degradation Reaction conditions are too harsh (high temp, strong acid).Use a milder acid catalyst (e.g., ZnCl₂ instead of PPA). Lower the reaction temperature. Monitor the reaction closely (e.g., by TLC) and quench it as soon as the starting material is consumed.[10]

Conclusion

The Fischer indole synthesis, particularly with the use of substituted hydrazines, is a formidable tool in the arsenal of the synthetic chemist. Its enduring relevance in both academic research and industrial drug development is a testament to its versatility and power. By understanding the intricate mechanistic details, the profound influence of substituents, and the critical role of the catalyst, researchers can effectively harness this classic reaction to construct novel and complex indole-containing molecules, paving the way for the discovery of next-generation therapeutics.

References

  • Wikipedia. (2023, December 29). Fischer indole synthesis. In Wikipedia.
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  • McNulty, J., et al. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(7), 5446–5457.
  • Aghayan, M. M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2496.
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  • Gribble, G. (2016). Fischer Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery.
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  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
  • Çelebi-Ölçüm, N., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
  • ResearchGate. (n.d.). Fischer Indole Synthesis in Brønsted Acidic Ionic Liquids: A Green, Mild, and Regiospecific Reaction System.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.
  • Chemospecific. (2021, January 22). Aromatic Heterocycles 2: Explore the Thrills of Fisher & Reissert Indole Synthesis! [Video]. YouTube.
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  • Chemistry Lover. (2020, January 27). Fischer Indole synthesis: Retrosynthesis and complete mechanistic description with examples. [Video]. YouTube.
  • All 'Bout Chemistry. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis) [Video]. YouTube.
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(4-Phenoxyphenyl)hydrazine Hydrochloride: A Strategic Precursor in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

(4-Phenoxyphenyl)hydrazine hydrochloride has emerged as a cornerstone precursor in the synthesis of complex pharmaceutical agents, primarily through its utility in constructing the indole scaffold. The indole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-migraine agents.[1][2] This guide provides a comprehensive technical overview for researchers and drug development scientists on the strategic application of this compound. We will delve into the mechanistic intricacies of its most vital reaction—the Fischer indole synthesis—and present detailed protocols, process logic, analytical quality control measures, and critical safety considerations.

The Strategic Importance of this compound

Hydrazine derivatives are highly reactive and versatile molecules, serving as essential building blocks for a wide array of heterocyclic compounds used in medicine.[3] this compound, with its distinct phenoxyphenyl substituent, offers a direct route to synthesizing indoles with a specific substitution pattern that can be crucial for modulating a drug's pharmacological activity, selectivity, and pharmacokinetic profile.

Its primary role is as a key reactant in the Fischer indole synthesis, a robust and time-honored reaction discovered in 1883 that remains indispensable in organic chemistry.[4][5][6][7] This reaction allows for the efficient construction of the indole ring system from readily available arylhydrazines and carbonyl compounds (aldehydes or ketones).[2]

Property Value
CAS Number 60481-02-9
Molecular Formula C₁₂H₁₃ClN₂O
Molecular Weight 236.70 g/mol
Appearance Solid
Primary Application Precursor for Fischer Indole Synthesis

The Core Reaction: Mechanistic Dissection of the Fischer Indole Synthesis

The Fischer indole synthesis is a powerful acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound into an indole.[2][8] Understanding the mechanism is paramount for optimizing reaction conditions and predicting outcomes. The process involves a cascade of well-defined steps, each with a specific causal driver.

Mechanism Overview:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-phenoxyphenyl)hydrazine with an aldehyde or ketone to form the corresponding (4-phenoxyphenyl)hydrazone. This is a standard imine formation reaction.

  • Tautomerization: The resulting hydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine. This step is critical and requires the carbonyl compound to have at least one alpha-hydrogen.[4][6][9]

  • [10][10]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated ene-hydrazine undergoes an irreversible electrocyclic rearrangement where the N-N bond is cleaved and a new C-C bond is formed, establishing the core bicyclic structure of the indole.[4][8][9]

  • Aromatization & Cyclization: The intermediate rearomatizes, and a subsequent intramolecular cyclization occurs, forming a cyclic aminal.[4][6]

  • Ammonia Elimination: Finally, under the acidic conditions, the aminal eliminates a molecule of ammonia (NH₃) to generate the stable, energetically favorable aromatic indole ring.[4][6][9]

Fischer_Indole_Synthesis Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Step 1 & 2: Hydrazone Formation & Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Elimination A (4-phenoxyphenyl)hydrazine + Ketone/Aldehyde B Hydrazone Intermediate A->B H⁺ C Ene-hydrazine (Tautomer) B->C Tautomerization D Di-imine Intermediate C->D H⁺, Heat Key C-C bond formation E Cyclic Aminal D->E Aromatization & Intramolecular Attack F Final Indole Product E->F -NH₃ H⁺

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis

Causality in Catalyst Selection: The choice of acid catalyst is a critical process parameter.

  • Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) are effective proton donors that drive the initial hydrazone formation and subsequent protonation steps.[2][6]

  • Lewis acids (e.g., ZnCl₂, BF₃, FeCl₃) are also highly effective.[2][6][7] They coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the initial condensation. They also play a crucial role in promoting the subsequent rearrangement and cyclization steps. The choice often depends on the specific substrates and desired reaction temperature.

Pharmaceutical Application: Synthesis of an Indole-Core Compound

To illustrate the practical application, we will outline the synthesis of 5-phenoxy-1H-indole-3-acetonitrile, a hypothetical but representative intermediate for more complex pharmaceuticals, starting from this compound.

Synthetic_Workflow Figure 2: Synthetic Workflow start (4-phenoxyphenyl)hydrazine HCl + 4-oxobutanenitrile step1 Step 1: Fischer Indole Synthesis (Hydrazone formation & Cyclization) start->step1 purify Purification (Crystallization/Chromatography) step1->purify product 5-phenoxy-1H-indole-3-acetonitrile purify->product

Caption: Figure 2: Synthetic Workflow

Experimental Protocol: Synthesis of 5-phenoxy-1H-indole-3-acetonitrile

This protocol is a self-validating system; successful formation of the product confirms the efficacy of the chosen conditions.

Step 1: Fischer Indole Synthesis

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (23.7 g, 0.1 mol) and absolute ethanol (150 mL).

  • Reactant Addition: Add 4-oxobutanenitrile (9.1 g, 0.11 mol). The slight excess of the ketone ensures complete consumption of the more valuable hydrazine precursor.

  • Catalyst Addition: Slowly add concentrated sulfuric acid (5 mL) as the catalyst. The exothermic reaction should be managed by cooling the flask in an ice bath during addition. The acid protonates the carbonyl, activating it for nucleophilic attack by the hydrazine.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC). Refluxing provides the necessary thermal energy for the[10][10]-sigmatropic rearrangement.

  • Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-cold water. The product will precipitate out of the aqueous solution.

  • Isolation: Collect the crude solid by vacuum filtration and wash with cold water to remove residual acid and salts.

Step 2: Purification

  • Crystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Parameter Value
Theoretical Yield 24.8 g
Actual Yield ~21.1 g
Percent Yield ~85%
Appearance Off-white crystalline solid
Purity (by HPLC) >99%

Quality Control and Analytical Methods

Ensuring the purity and identity of this compound is critical for reproducible and high-yielding downstream reactions.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is the standard for assessing purity.[11][12] A typical method would involve a C18 column with a mobile phase consisting of an acetonitrile and water gradient with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes.[11] This technique can effectively separate the main component from starting materials or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the precursor. The spectra will show characteristic peaks for the aromatic protons of the two phenyl rings and the hydrazine protons.[13][14]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretches of the hydrazine and the C-O-C stretch of the ether linkage.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. This compound, like many hydrazine derivatives, requires careful handling.

Hazard Profile:

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.[15]

  • May cause skin irritation and allergic skin reactions.[16][17]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[15][18][19]

  • Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][19]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical help.[15]

    • Skin: Wash with plenty of soap and water.[15][19]

    • Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[15]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents.[16][18]

Conclusion and Future Outlook

This compound is a high-value precursor that provides a reliable and efficient pathway to a specific class of substituted indoles. Its application through the Fischer indole synthesis is a testament to the enduring power of classic organic reactions in modern drug discovery. The indole scaffold continues to be a focal point of research due to its broad range of biological activities, from anticancer to neuroprotective effects.[20][21][22][23] As our understanding of structure-activity relationships deepens, the demand for strategically substituted precursors like this compound will undoubtedly grow, enabling the synthesis of next-generation therapeutics with enhanced potency and specificity.

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A Technical Guide to the Preliminary Bioactivity Investigation of (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quest for novel therapeutic agents is a foundational pillar of modern pharmaceutical science. Hydrazine derivatives and their corresponding hydrazones represent a class of compounds with a rich history of diverse biological activities, including antimicrobial, antitumoral, and anti-inflammatory properties. This guide presents a structured, multi-phase framework for the preliminary in vitro bioactivity screening of a specific candidate, (4-phenoxyphenyl)hydrazine hydrochloride (CAS No: 60481-02-9). We provide not just the protocols, but the underlying scientific rationale for a tiered investigational workflow, beginning with essential safety and viability assessments, progressing to broad-spectrum activity screening, and culminating in preliminary mechanistic exploration. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage compound evaluation, offering a self-validating system for generating robust, decision-guiding data.

Introduction and Rationale

This compound, hereafter referred to as PPHH, is a small molecule featuring a hydrazine group attached to a phenoxyphenyl scaffold. While specific bioactivity data for PPHH is not extensively documented, the broader class of hydrazine-containing compounds is well-established for its wide-ranging pharmacological potential.[1][2][3][4] This structural alert makes PPHH a compelling candidate for systematic biological screening.

The scientific impetus for this investigation is twofold. First, the hydrazine moiety is a versatile pharmacophore capable of forming hydrazones, which are implicated in numerous biological activities.[1] Second, hydrazines are known to interact with biological systems through various mechanisms, including the potential generation of reactive radical species and the inhibition of key enzymes.[5][6] Specifically, hydrazines can form adducts with pyridoxal phosphate (PLP), a crucial cofactor for a multitude of enzymes, potentially leading to significant biological effects.[7][8]

This guide outlines a logical, phased approach to de-risk and characterize the bioactivity of PPHH. The objective is to efficiently assess its cytotoxic, antimicrobial, and antioxidant potential, and to conduct preliminary assays that may elucidate its mechanism of action, thereby determining if the compound merits advancement in the drug discovery pipeline.[9][10][11]

Proposed Investigational Workflow

A successful preliminary investigation prioritizes resource efficiency and logical progression. The workflow must first establish a compound's safety profile before exploring its potential efficacy. Our proposed workflow is divided into three distinct phases, moving from foundational safety assessment to broad-spectrum screening and finally to initial mechanistic studies.

G cluster_0 Phase I: Foundational Assessment cluster_1 Phase II: Broad-Spectrum Bioactivity Screening (Informed by Phase I IC50 Data) cluster_2 Phase III: Preliminary Mechanistic Exploration cluster_3 Decision Gate p1 Cytotoxicity Screening (e.g., XTT Assay) p2_1 Antimicrobial Susceptibility (MIC Determination) p1->p2_1 Establish Non-Toxic Concentration Range p2_2 Antioxidant Potential (DPPH Assay) p1->p2_2 Establish Non-Toxic Concentration Range p3_1 Enzyme Inhibition Assay (e.g., PLP-dependent enzymes) p2_1->p3_1 If Bioactivity Observed p3_2 Reactive Oxygen Species (ROS) Generation p2_1->p3_2 If Bioactivity Observed p2_2->p3_1 If Bioactivity Observed p2_2->p3_2 If Bioactivity Observed decision Advance / Optimize / Discontinue p3_1->decision p3_2->decision

Caption: Proposed multi-phase workflow for PPHH bioactivity screening.

Phase I Protocol: Cytotoxicity Assessment

Causality: The foundational step in evaluating any novel compound is to determine its effect on cell viability. This is critical for two reasons: 1) It identifies potential anticancer or cytotoxic properties, and 2) It establishes the sub-lethal concentration range required for subsequent, non-cytotoxicity-based bioassays. A compound that kills the host cell cannot be evaluated for other specific effects like antimicrobial or antioxidant activity in a cell-based model. We have selected the XTT assay due to its simplicity and reliability; the water-soluble formazan product it generates eliminates a solubilization step required by other tetrazolium assays like MTT, making it more efficient.[12][13][14]

Detailed Protocol: XTT Cell Viability Assay

This protocol is based on the principle that metabolically active cells reduce the tetrazolium salt XTT to a colored formazan product.[12][14]

  • Cell Culture and Seeding:

    • Culture a panel of relevant human cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, and a non-cancerous line like HEK293 for general toxicity) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 1 x 10⁴ cells per well in 100 µL of media into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of PPHH in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the PPHH stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the old media from the cells and add 100 µL of the PPHH-containing media to the respective wells. Include vehicle control (media with 0.5% DMSO) and untreated control wells.

    • Incubate the plate for 48 hours.

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron-coupling reagent).[13]

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance of the soluble formazan product at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the viability percentage against the log of the PPHH concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Cytotoxicity Profile
Cell LineCancer TypeIC₅₀ of PPHH (µM)IC₅₀ of Doxorubicin (µM) (Positive Control)
A549Lung CarcinomaExperimental ValueExperimental Value
HeLaCervical CancerExperimental ValueExperimental Value
HEK293Normal KidneyExperimental ValueExperimental Value

Phase II Protocols: Broad-Spectrum Screening

With the IC₅₀ values established, subsequent assays should be conducted at non-cytotoxic concentrations (e.g., at or below the IC₅₀ value determined in the non-cancerous cell line).

Antimicrobial Activity

Causality: The hydrazone functional group is a known pharmacophore in many antimicrobial agents. Therefore, assessing PPHH's ability to inhibit microbial growth is a logical next step. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of potency against a panel of clinically relevant pathogens.[15][16]

  • Microorganism Preparation:

    • Select a panel of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

    • Prepare a bacterial/yeast inoculum and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Compound Dilution:

    • In a 96-well plate, perform a two-fold serial dilution of PPHH in the appropriate broth, starting from a concentration such as 256 µg/mL down to 0.5 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the diluted compound.

    • Include a positive control (microbes in broth, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of PPHH that completely inhibits visible growth of the microorganism.[17] This can be assessed visually or by measuring absorbance.

Microbial StrainGram Stain / TypeMIC of PPHH (µg/mL)MIC of Ciprofloxacin (µg/mL) (Bacterial Control)MIC of Fluconazole (µg/mL) (Fungal Control)
S. aureusGram-positiveExperimental ValueExperimental ValueN/A
E. coliGram-negativeExperimental ValueExperimental ValueN/A
C. albicansYeastExperimental ValueN/AExperimental Value
Antioxidant Activity

Causality: Compounds with phenoxy and hydrazine moieties can participate in electron or hydrogen atom transfer reactions, which is the basis of antioxidant activity. The DPPH assay is a rapid, simple, and widely used method to screen for radical scavenging ability.[18][19][20] The stable DPPH radical has a deep purple color, which is reduced to a yellow-colored product in the presence of an antioxidant.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare various concentrations of PPHH and a standard antioxidant (e.g., Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the methanolic DPPH solution to 100 µL of each PPHH concentration.

    • Prepare a blank (methanol only) and a control (DPPH solution with methanol).

    • Incubate the plate at room temperature for 30 minutes in the dark.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Determine the IC₅₀ value (the concentration of PPHH required to scavenge 50% of the DPPH radicals).

AssayIC₅₀ of PPHH (µg/mL)IC₅₀ of Ascorbic Acid (µg/mL) (Positive Control)
DPPH ScavengingExperimental ValueExperimental Value

Phase III Protocols: Preliminary Mechanistic Investigation

If PPHH demonstrates significant activity in Phase II, the next logical step is to explore how it might be working. These assays provide early mechanistic insights that are crucial for further development.

Enzyme Inhibition Screening

Causality: As previously noted, a well-documented mechanism of action for hydrazines involves the inhibition of pyridoxal phosphate (PLP)-dependent enzymes.[7][8] PLP is a vital cofactor in amino acid metabolism. By forming an inactive hydrazone with PLP, PPHH could disrupt these essential enzymatic processes. This represents a targeted hypothesis based on the compound's chemical structure.

G cluster_0 Normal Enzyme Function cluster_1 Proposed Inhibition by PPHH Enzyme PLP-Dependent Enzyme (Apoenzyme) ActiveEnzyme Active Holoenzyme Enzyme->ActiveEnzyme + PLP PLP Pyridoxal Phosphate (PLP Cofactor) Product Product ActiveEnzyme->Product + Substrate Substrate Substrate PPHH (4-phenoxyphenyl)hydrazine (PPHH) InactiveComplex Inactive Hydrazone Adduct PPHH->InactiveComplex Forms Covalent Adduct NoReaction Reaction Inhibited InactiveComplex->NoReaction PLP_inh Pyridoxal Phosphate (PLP Cofactor) PLP_inh->InactiveComplex Forms Covalent Adduct Enzyme_inh PLP-Dependent Enzyme (Apoenzyme) Enzyme_inh->NoReaction Substrate_inh Substrate

Caption: Proposed inhibition of a PLP-dependent enzyme by PPHH.

This is a generalized protocol; specific substrates, buffers, and detection methods will vary depending on the chosen enzyme (e.g., Alanine Aminotransferase - ALT).

  • Enzyme and Reagent Preparation:

    • Obtain a purified PLP-dependent enzyme (e.g., ALT).

    • Prepare a reaction buffer appropriate for the enzyme.

    • Prepare solutions of the necessary substrates (e.g., L-alanine and α-ketoglutarate for ALT) and the PLP cofactor.

  • Inhibition Assay:

    • Pre-incubate the enzyme with varying concentrations of PPHH in the reaction buffer for a defined period (e.g., 15 minutes) at the optimal temperature.

    • Initiate the enzymatic reaction by adding the substrates and PLP.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate using a spectrophotometer or fluorometer.

    • Calculate the initial reaction rates for each PPHH concentration.

  • Data Analysis:

    • Determine the percentage of inhibition relative to a vehicle control.

    • Calculate the IC₅₀ value for enzyme inhibition. Further kinetic studies (e.g., Michaelis-Menten plots) can determine the type of inhibition (competitive, non-competitive, etc.).[21]

Data Synthesis and Overall Interpretation

The culmination of this preliminary investigation is the synthesis of data from all three phases to form a comprehensive initial profile of PPHH.

PhaseAssayKey ParameterInterpretation of Positive Result
I Cytotoxicity (XTT)IC₅₀Potential anticancer activity; defines concentration for other assays.
II Antimicrobial (Broth Microdilution)MICPotential as an antibacterial or antifungal agent.
II Antioxidant (DPPH)IC₅₀Potential to mitigate oxidative stress.
III Enzyme Inhibition (PLP-dependent)IC₅₀Provides a specific, plausible mechanism of action.

A favorable profile would be a compound exhibiting high potency (low IC₅₀ or MIC) in an activity assay (e.g., antimicrobial) coupled with low cytotoxicity against mammalian cells (high IC₅₀), indicating a desirable therapeutic window. A finding of potent enzyme inhibition would provide a strong rationale for initiating a lead optimization program. Conversely, high general cytotoxicity without specific, potent bioactivity may lead to the decision to discontinue the investigation.

Conclusion

This technical guide provides a robust, scientifically-grounded framework for the preliminary bioactivity assessment of this compound. By following a logical, phased workflow—from foundational cytotoxicity to broad-spectrum screening and preliminary mechanistic studies—researchers can efficiently generate the critical data needed for informed decision-making in the early stages of drug discovery.[11][22] This structured approach ensures that resources are directed toward compounds with the most promising therapeutic potential while identifying potential liabilities early in the process.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Phenyl-6-phenoxy-1H-indole via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains a powerful and versatile method for the synthesis of the indole nucleus.[1][2][3] This biologically significant scaffold is a core component of numerous pharmaceuticals, agrochemicals, and natural products.[2] The reaction facilitates the creation of the aromatic heterocyclic indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions.[1] This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 2-phenyl-6-phenoxy-1H-indole from (4-phenoxyphenyl)hydrazine hydrochloride and acetophenone, a reaction of interest to researchers in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of this transformation, offer practical guidance for a successful reaction, and provide troubleshooting advice.

Reaction Scheme

The overall transformation is depicted below:

This compound + Acetophenone → 2-phenyl-6-phenoxy-1H-indole

Materials and Apparatus

Reagents and Chemicals
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Notes
This compoundC₁₂H₁₃ClN₂O236.702.37 g10.0
AcetophenoneC₈H₈O120.151.20 g (1.17 mL)10.0
Polyphosphoric acid (PPA)(HPO₃)n~20 gCatalyst
Ethanol (EtOH)C₂H₅OH46.0750 mLSolvent
Ethyl acetate (EtOAc)C₄H₈O₂88.11Extraction
Saturated sodium bicarbonate (NaHCO₃) solutionNeutralization
BrineWashing
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent
Silica gelSiO₂Column chromatography
HexaneC₆H₁₄86.18Eluent
Dichloromethane (DCM)CH₂Cl₂84.93Eluent
Apparatus
  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • This compound: This compound is a hydrazine derivative and should be handled with care. Hydrazine derivatives can be toxic and may be skin sensitizers.[4] Avoid inhalation of dust and contact with skin and eyes.[5]

  • Acetophenone: This is a flammable liquid and an irritant. Handle in a well-ventilated fume hood.

  • Polyphosphoric Acid (PPA): PPA is corrosive and will cause severe burns upon contact. It reacts exothermically with water. Handle with extreme caution in a fume hood.

  • Solvents: Ethanol, ethyl acetate, hexane, and dichloromethane are flammable. Keep away from ignition sources. Work in a well-ventilated area.

Experimental Protocol

This protocol is designed for a 10.0 mmol scale reaction.

Part 1: Phenylhydrazone Formation (In Situ)
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.37 g, 10.0 mmol) and ethanol (30 mL).

  • Stir the suspension at room temperature.

  • Add acetophenone (1.20 g, 1.17 mL, 10.0 mmol) to the flask.

  • Add a few drops of glacial acetic acid to catalyze the formation of the hydrazone.

  • Stir the mixture at room temperature for 30 minutes. The formation of the phenylhydrazone can be monitored by TLC.

Part 2: Fischer Indole Cyclization
  • In a separate 250 mL round-bottom flask, pre-heat polyphosphoric acid (~20 g) to 80-90 °C with stirring.

  • Carefully and slowly, add the ethanolic suspension of the in situ formed phenylhydrazone from Part 1 to the hot PPA. Caution: This addition can be exothermic.

  • After the addition is complete, raise the temperature of the reaction mixture to 120-130 °C.

  • Maintain this temperature and continue stirring for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate:hexane as the eluent).

Part 3: Work-up and Isolation
  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 60-70 °C.

  • Carefully pour the warm reaction mixture onto crushed ice (~100 g) in a beaker with vigorous stirring. Caution: This quenching process is highly exothermic.

  • The crude product may precipitate as a solid.

  • Neutralize the acidic aqueous solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Part 4: Purification
  • Purify the crude product by column chromatography on silica gel.[6][7]

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (starting with 100% hexane and gradually increasing the polarity with ethyl acetate) to separate the desired product from impurities.[8]

  • Collect the fractions and monitor them by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 2-phenyl-6-phenoxy-1H-indole as a solid.

Experimental Workflow Diagram

Fischer_Indole_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Mix (4-phenoxyphenyl)hydrazine HCl and Acetophenone in EtOH hydrazone In situ Hydrazone Formation (30 min, RT) reagents->hydrazone addition Add to hot PPA (80-90°C) hydrazone->addition cyclization Heat to 120-130°C (2-3 hours) addition->cyclization quench Quench on ice cyclization->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with EtOAc neutralize->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography (Silica, Hexane/EtOAc) dry->chromatography product Pure 2-phenyl-6-phenoxy-1H-indole chromatography->product

Caption: Experimental workflow for the synthesis of 2-phenyl-6-phenoxy-1H-indole.

Reaction Mechanism

The Fischer indole synthesis proceeds through a series of well-established steps:[1][9][10]

  • Phenylhydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-phenoxyphenyl)hydrazine and acetophenone to form the corresponding phenylhydrazone.[1][9]

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer ('ene-hydrazine').[1][9][10]

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step. The protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which breaks the N-N bond and forms a new C-C bond, leading to a di-imine intermediate.[1][9][11]

  • Aromatization and Cyclization: The di-imine intermediate rearomatizes, and subsequent intramolecular cyclization forms a five-membered ring.

  • Elimination of Ammonia: The final step involves the acid-catalyzed elimination of an ammonia molecule to yield the stable, aromatic indole ring.[1][9]

Mechanism Diagram

Fischer_Indole_Mechanism start Phenylhydrazine + Ketone hydrazone Phenylhydrazone start->hydrazone Condensation enamine Enamine (Tautomer) hydrazone->enamine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enamine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization diimine->cyclization Aromatization & aminal Aminal Intermediate cyclization->aminal elimination Elimination of NH₃ aminal->elimination indole Indole Product elimination->indole

Caption: The mechanistic pathway of the Fischer indole synthesis.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product yield Incomplete reactionExtend the reaction time or increase the temperature slightly. Ensure the PPA is sufficiently hot before adding the hydrazone suspension.
Decomposition of starting material or productAvoid excessively high temperatures. Monitor the reaction closely by TLC.
Multiple spots on TLC after reaction Incomplete reactionAs above, extend reaction time or increase temperature.
Side reactionsEnsure the ketone is of high purity. Consider using a different acid catalyst, such as zinc chloride or Eaton's reagent.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. A shallower gradient may be necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water) could be an alternative.

Characterization of 2-Phenyl-6-phenoxy-1H-indole

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect signals corresponding to the aromatic protons of the indole, phenyl, and phenoxy groups, as well as the N-H proton of the indole ring.

  • ¹³C NMR: Signals for all unique carbon atoms should be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the mass of the product (C₂₀H₁₅NO, MW: 285.34) should be observed.

  • Melting Point: A sharp melting point indicates a high degree of purity.

References

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  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-phenyl-.
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  • Journal of the Chilean Chemical Society. (2022). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.
  • National Institute of Standards and Technology. (n.d.). 1H-Indole, 2-phenyl-.
  • Organic Syntheses. (n.d.). Ethanone, 1-phenyl-, hydrazone.
  • MDPI. (2018). The Reaction of Cyanoacetylhydrazine with ω-Bromo(4-methyl)acetophenone: Synthesis of Heterocyclic Derivatives with Antitumor Activity.

Sources

Application Notes & Protocols for (4-phenoxyphenyl)hydrazine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of (4-phenoxyphenyl)hydrazine hydrochloride

(4-phenoxyphenyl)hydrazine and its hydrochloride salt are pivotal reagents in modern organic and medicinal chemistry. Their utility stems from the reactive hydrazine moiety, which serves as a versatile handle for constructing complex nitrogen-containing heterocyclic scaffolds. These scaffolds are the core of numerous pharmacologically active molecules and advanced materials.[1][2] Hydrazine derivatives are instrumental in building diverse molecular frameworks, finding applications in the development of novel therapeutics for oncology and inflammatory diseases.[1][3]

This guide provides an in-depth exploration of the practical application of this compound, focusing on its role in the renowned Fischer indole synthesis and its extension to the one-pot synthesis of valuable carbazole derivatives. The protocols herein are designed for researchers, chemists, and drug development professionals, emphasizing not only the procedural steps but also the underlying mechanistic principles and safety considerations that ensure reliable and reproducible outcomes.

PART 1: Critical Safety & Handling Protocols

This compound, like many hydrazine derivatives, requires careful handling to minimize risks. It is classified as harmful if swallowed or in contact with skin and may cause respiratory irritation and allergic skin reactions.[4] Adherence to strict safety protocols is mandatory.

1.1 Personal Protective Equipment (PPE) Proper PPE is the first line of defense against exposure. The following should be worn at all times when handling the reagent:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][5]

  • Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.[6][7] Inspect gloves for integrity before use and wash hands thoroughly after handling.[6][8]

  • Respiratory Protection: Handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[4][5][6] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

1.2 Handling and Storage

  • Handling: Avoid generating dust.[5] Do not eat, drink, or smoke in the laboratory.[6][8] Ensure eyewash stations and safety showers are readily accessible.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances.[5] The compound can be sensitive to air and light.[7]

1.3 First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]

  • On Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[4]

  • On Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[6]

  • If Swallowed: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[4][6] Do NOT induce vomiting unless directed by medical personnel.[5]

PART 2: The Fischer Indole Synthesis: Mechanism & Application

The Fischer indole synthesis is a cornerstone reaction in heterocyclic chemistry, enabling the construction of the indole nucleus from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[9][10][11] This reaction, discovered by Emil Fischer in 1883, remains indispensable for synthesizing a vast range of indole derivatives, including many pharmaceuticals like the triptan class of antimigraine drugs.[9][10]

2.1 The Underlying Mechanism

The reaction proceeds through a well-established sequence of steps. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of (4-phenoxyphenyl)hydrazine with a ketone or aldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer. This step is often the rate-determining step.

  • [4][4]-Sigmatropic Rearrangement: Following protonation, the enamine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement (akin to a Claisen or Cope rearrangement). This key step breaks the N-N bond and forms a new C-C bond, temporarily disrupting the aromaticity of the phenoxy-phenyl ring.

  • Rearomatization & Cyclization: A proton transfer restores aromaticity, yielding a di-imine intermediate. The terminal imine nitrogen then attacks the benzene ring in an electrophilic aromatic substitution-like manner to form a new five-membered ring.

  • Ammonia Elimination: The resulting aminoacetal intermediate readily eliminates a molecule of ammonia under the acidic conditions to generate the final, thermodynamically stable indole ring.[9][12][13]

Diagram 1: The Fischer Indole Synthesis Mechanism

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_tautomerization Step 2: Tautomerization cluster_rearrangement Step 3: [3,3]-Sigmatropic Rearrangement cluster_cyclization Step 4: Cyclization cluster_elimination Step 5: Elimination A (4-phenoxyphenyl)hydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H⁺ C Enamine Intermediate B->C D Di-imine Intermediate C->D H⁺, Δ E Aminoacetal D->E F Final Indole Product E->F -NH₃, H⁺

Caption: Key mechanistic steps of the Fischer indole synthesis.

PART 3: Protocol for One-Pot Carbazole Synthesis

Carbazoles are a class of nitrogen-containing heterocycles with significant applications in materials science (e.g., OLEDs) and as scaffolds for pharmacologically active drugs.[14] A highly efficient method to synthesize them is through a one-pot reaction of an aryl hydrazine hydrochloride with a cyclohexanone derivative. This process combines the Fischer indole synthesis (to form a tetrahydrocarbazole intermediate) with a subsequent dehydrogenation/aromatization step.[14][15]

This protocol describes the synthesis of 2-phenoxy-9H-carbazole from this compound and cyclohexanone, adapted from a metal-free, oxidation-driven methodology.[14][15]

3.1 Materials and Reagents

ReagentCAS NumberMolecular Weight ( g/mol )Comments
This compound20025-06-3250.71Starting material
Cyclohexanone108-94-198.14Carbonyl component
N-Methyl-2-pyrrolidone (NMP)872-50-499.13High-boiling polar aprotic solvent
Oxygen (O₂)7782-44-732.00Oxidant for aromatization step
Ethyl Acetate141-78-688.11Extraction and chromatography solvent
Petroleum Ether8032-32-4N/AChromatography solvent
Silica Gel7631-86-960.08Stationary phase for column chromatography

3.2 Step-by-Step Experimental Protocol

Diagram 2: Workflow for One-Pot Carbazole Synthesis

Carbazole_Workflow start Charge Reactor charge Add (4-phenoxyphenyl)hydrazine HCl, cyclohexanone, and NMP to vessel. start->charge flush Seal vessel and flush with Oxygen (1 atm). charge->flush heat Heat reaction mixture to 140 °C with vigorous stirring for 24h. flush->heat cool Cool to room temperature. heat->cool remove_solvent Remove NMP under high vacuum. cool->remove_solvent purify Purify residue via silica gel column chromatography. remove_solvent->purify end Isolate Pure Carbazole purify->end

Caption: Experimental workflow for the synthesis of carbazoles.

  • Vessel Preparation: Charge a 25 mL oven-dried reaction vessel equipped with a magnetic stir bar with this compound (0.3 mmol).

  • Reagent Addition: To the solid, add cyclohexanone (0.2 mmol) followed by N-methyl-2-pyrrolidone (NMP, 0.4 mL) via syringe.[15]

  • Atmosphere Control: Seal the reaction vessel and carefully flush it with oxygen gas (an oxygen-filled balloon is sufficient to maintain an atmosphere of approximately 1 atm). Causality: The oxygen serves as the terminal oxidant for the final dehydrogenation step, converting the tetrahydrocarbazole intermediate to the fully aromatic carbazole. This avoids the need for stoichiometric metal-based or harsh chemical oxidants, aligning with green chemistry principles.[14]

  • Reaction: Immerse the vessel in a preheated oil bath at 140 °C and stir the resulting solution vigorously for 24 hours.[15] Causality: The high temperature is necessary to overcome the activation energy for both the[4][4]-sigmatropic rearrangement and the subsequent aerobic oxidation. NMP is chosen as the solvent due to its high boiling point and its ability to dissolve the reagents and intermediates.

  • Work-up: After 24 hours, remove the vessel from the oil bath and allow it to cool to room temperature. Remove the volatile solvent (NMP) under high vacuum.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The column is typically eluted with a gradient of ethyl acetate in petroleum ether (e.g., starting from 5:1 petroleum ether/ethyl acetate) to isolate the desired carbazole product.[15]

3.3 Expected Results & Versatility

This one-pot methodology is versatile and can be applied to a range of substituted cyclohexanones and aryl hydrazines. The yields are generally moderate to good, as summarized below for various substrates.

Aryl Hydrazine Hydrochloride (R')Cyclohexanone (R'')Product (Carbazole)Yield (%)Reference
PhenylUnsubstituted9H-Carbazole73%[15]
Phenyl4-Methylcyclohexanone3-Methyl-9H-carbazole75%[15]
Phenyl4-Pentylcyclohexanone3-Pentyl-9H-carbazole74%[15]
(4-methoxyphenyl)Unsubstituted3-Methoxy-9H-carbazole61%[15]
(4-chlorophenyl)Unsubstituted3-Chloro-9H-carbazole70%[15]

Conclusion: A Gateway to High-Value Molecules

This compound is more than a simple chemical reagent; it is a strategic building block for accessing high-value molecular architectures. The protocols detailed in this guide for the Fischer indole and one-pot carbazole syntheses demonstrate its power and versatility. For researchers in drug discovery and materials science, mastering the application of this compound opens a direct and efficient route to novel indoles and carbazoles, classes of compounds that continue to yield promising candidates for a wide range of therapeutic and technological applications.[2][3][16]

References

  • Loba Chemie. "PHENYL HYDRAZINE HYDROCHLORIDE AR.
  • Xiao, F., et al. "Supporting Information for One-Pot Synthesis of Carbazoles from Cyclohexanones and Aryl hydrazine Chlorides under Metal-Free Conditions." Green Chemistry, The Royal Society of Chemistry, 2012.
  • Cole-Parmer. "Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
  • Wikipedia. "Fischer indole synthesis.
  • Ningbo Inno Pharmchem Co., Ltd. "The Significance of Hydrazine Derivatives in Modern Pharmaceutical Synthesis.
  • PubChem. "4-Methoxyphenylhydrazine hydrochloride." National Center for Biotechnology Information.
  • Al-Ostoot, F.H., et al. "Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents." National Center for Biotechnology Information, 2024.
  • Ningbo Inno Pharmchem Co., Ltd. "Unlock Pharmaceutical Innovation: The Role of 4-Chlorophenylhydrazine HCl.
  • Google Patents. "CN102249983A - Method for synthesizing tetrahydrocarbazoles compound.
  • Monteiro, A., et al. "Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications." National Center for Biotechnology Information, 2022.
  • ResearchGate. "Synthesis of Carbazole, Acridine, Phenazine, 4H-Benzo[def]carbazole and Their Derivatives by Thermal Cyclization Reaction of Aromatic Amines.
  • Tabatabaeian, K., et al. "New 3H-Indole Synthesis by Fischer's Method. Part I." National Center for Biotechnology Information, 2007.
  • Scientia Iranica. "Fischer indole synthesis.
  • Xiao, F., et al. "One-Pot Synthesis of Carbazoles from Cyclohexanones and Arylhydrazine Hydrochlorides under Metal-Free Conditions." ResearchGate, 2012.
  • J&K Scientific LLC. "Fischer Indole Synthesis.
  • Ghasemi-Niri, S.F., et al. "Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives." National Center for Biotechnology Information, 2013.

Sources

The Versatile Role of (4-Phenoxyphenyl)hydrazine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers and Drug Development Professionals

(4-Phenoxyphenyl)hydrazine hydrochloride has emerged as a valuable and versatile building block in medicinal chemistry, primarily serving as a key precursor for the synthesis of a diverse array of bioactive molecules. Its unique structural motif, featuring a flexible phenoxy-phenyl scaffold, has been ingeniously exploited by researchers to develop novel therapeutic agents targeting a range of diseases. This comprehensive guide delves into the core applications of this compound, providing detailed insights into its synthetic utility, the biological activities of its derivatives, and practical, field-proven protocols for its use in the laboratory.

Core Application: Gateway to the Indole Scaffold via Fischer Indole Synthesis

The most prominent application of this compound in medicinal chemistry is its role as a starting material in the Fischer indole synthesis . This classic and powerful reaction provides a direct route to constructing the indole nucleus, a privileged scaffold found in a vast number of pharmaceuticals and natural products.[1][2][3] The phenoxyphenyl moiety can be strategically incorporated into the final indole structure, influencing its physicochemical properties and biological activity.

The general mechanism of the Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[1] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[1]

Experimental Protocol: Fischer Indole Synthesis of a Tetrahydrocarbazole Derivative

This protocol details the synthesis of a tetrahydrocarbazole derivative, a class of compounds with diverse biological activities, using this compound and a cyclic ketone. This procedure is adapted from established methods for Fischer indole synthesis.[5][6]

Materials:

  • This compound

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) and cyclohexanone (1.1 eq) in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent, to afford the desired 5-(4-phenoxyphenyl)-1,2,3,4-tetrahydrocarbazole.

Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Expanding the Synthetic Arsenal: Hydrazones as Bioactive Scaffolds

Beyond the synthesis of indoles, this compound is a valuable precursor for the preparation of hydrazones. The hydrazone moiety (R1R2C=NNH2) is a recognized pharmacophore and is present in numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer effects.[7][8][9] The synthesis of hydrazones from this compound involves a straightforward condensation reaction with an appropriate aldehyde or ketone.[10]

The phenoxyphenyl group in these hydrazone derivatives can play a crucial role in modulating their biological activity, potentially by influencing their binding to target proteins or by altering their pharmacokinetic properties.

Experimental Protocol: Synthesis of a (4-Phenoxyphenyl)hydrazone Derivative

This protocol describes a general method for the synthesis of a hydrazone derivative from this compound and an aromatic aldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted benzaldehyde (1.0 eq) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC. In many cases, the product will precipitate out of the solution as it is formed.

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purification: If no precipitate forms, or if further purification is required, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.

Characterization: The final product should be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).

Biological Significance of Derivatives

The derivatives of this compound have shown promise in several key areas of medicinal chemistry research.

Anti-inflammatory and Analgesic Agents

Hydrazone and semicarbazone derivatives containing the phenoxyphenyl scaffold have been investigated for their anti-inflammatory and analgesic properties.[4][11][12] The mechanism of action for some of these compounds is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[13][14][15][16][17] The phenoxyphenyl group can influence the selectivity of these compounds for COX-2 over COX-1, which is a desirable characteristic for reducing the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][17]

Anticancer Agents

The hydrazone scaffold has also been explored for its potential in cancer therapy.[7][8][18][19][20] Derivatives of (4-phenoxyphenyl)hydrazine may exert their anticancer effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell cycle progression.[7][18] The specific cellular targets and the precise role of the phenoxyphenyl moiety in the anticancer activity of these compounds are areas of active investigation.

Serotonin Receptor Ligands

The indole nucleus, readily accessible from this compound, is a core component of many serotonin (5-HT) receptor ligands.[21][22] Serotonin receptors are involved in a wide range of physiological and pathological processes, making them important targets for the treatment of various central nervous system disorders, including migraine, depression, and anxiety.[23][24] The phenoxyphenyl substituent can modulate the affinity and selectivity of these indole derivatives for different 5-HT receptor subtypes.[21]

Data Presentation

Table 1: Representative Biological Activities of Hydrazone and Indole Derivatives

Compound ClassBiological Target/ActivityKey Structural FeaturesReference(s)
HydrazonesAnti-inflammatory (COX inhibition)Phenoxyphenyl moiety, azomethine group[4][11][12]
HydrazonesAnticancer (inhibition of cell proliferation)Phenoxyphenyl scaffold, substituted aromatic rings[7][8][18]
IndolesSerotonin (5-HT) Receptor LigandsIndole nucleus with phenoxyphenyl substituent[21][22]

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Hydrazone_Derivative (4-Phenoxyphenyl)hydrazone Derivative Hydrazone_Derivative->COX_Enzymes Inhibition

Caption: Inhibition of COX enzymes by (4-phenoxyphenyl)hydrazone derivatives.

Experimental Workflow: Fischer Indole Synthesis

Fischer_Indole_Workflow Start Start: (4-Phenoxyphenyl)hydrazine HCl + Ketone/Aldehyde Reaction Reaction: Acid Catalyst (e.g., Acetic Acid) Reflux Start->Reaction Workup Work-up: Quench with ice, Neutralize Reaction->Workup Extraction Extraction: Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Final Product: Substituted Indole Derivative Purification->Product

Caption: General workflow for the Fischer indole synthesis.

References

  • Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. (2022). Acta Chimica Slovenica. [Link]
  • Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells. (2019). Medicinal Chemistry. [Link]
  • Synthesis, analgesic and anti-inflammatory activity of 4-(2-phenoxyphenyl)semicarbazones. (2012). Medicinal Chemistry Research. [Link]
  • Synthesis, potential antitumor activity, cell cycle analysis, and multitarget mechanisms of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold: a molecular docking study. (2021). RSC Advances. [Link]
  • Fischer indole synthesis. Wikipedia. [Link]
  • Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (2021). Molecules. [Link]
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. (2019). Molecules. [Link]
  • Fischer inodole synthesis with cyclic ketones.
  • Hydrazone synthesis, characterization, and anti-inflammatory activity. (2024).
  • Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. (2023).
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2012). Iranian Journal of Pharmaceutical Research. [Link]
  • Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. (2024). Current Medicinal Chemistry. [Link]
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
  • Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Deriv
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016).
  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). Future Medicinal Chemistry. [Link]
  • Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis of some hydrazone derivatives and their anti-inflammatory activity.
  • Synthesis and biological evaluation of potential 5-HT(7) receptor PET radiotracers. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7. Semantic Scholar. [Link]
  • SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME HYDRAZONE DERIVATIVES. (2014). Journal of Drug Delivery and Therapeutics. [Link]
  • A Review on Recent Synthetic Strategies and Pharmaceutical Applications of Indole and its Derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link]
  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activit. (2020). Chemistry – A European Journal. [Link]
  • Novel antagonists of serotonin-4 receptors: synthesis and biological evaluation of pyrrolothienopyrazines. (2009). Journal of Medicinal Chemistry. [Link]
  • Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. (2015).
  • Novel antagonists of 5-HT3 receptors. Synthesis and biological evaluation of piperazinylquinoxaline derivatives. (1993). Journal of Medicinal Chemistry. [Link]
  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. (2020). European Journal of Medicinal Chemistry. [Link]

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derivatization of aldehydes and ketones with (4-phenoxyphenyl)hydrazine hydrochloride for analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Derivatization of Aldehydes and Ketones with (4-phenoxyphenyl)hydrazine hydrochloride for Sensitive HPLC-UV Analysis

Authored by: A Senior Application Scientist

Introduction

The quantitative analysis of aldehydes and ketones is of paramount importance across various scientific disciplines, including pharmaceutical development, environmental monitoring, and food chemistry. These carbonyl compounds are often present at trace levels and many, particularly low-molecular-weight aliphatic variants, lack a strong ultraviolet (UV) chromophore, which complicates their direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection[1][2]. To overcome this limitation, chemical derivatization is a widely employed strategy to enhance the detectability of these analytes[3][4].

This application note provides a comprehensive guide to the derivatization of aldehydes and ketones using this compound. This reagent introduces a phenoxyphenyl moiety into the analyte molecule, forming a stable hydrazone derivative with a strong UV absorbance. This allows for sensitive and selective quantification by HPLC-UV. The phenoxy group provides a large, conjugated system that is expected to yield a high molar absorptivity, thus enhancing detection sensitivity. While 2,4-dinitrophenylhydrazine (DNPH) is a commonly used reagent for this purpose, exploring alternative reagents like (4-phenoxyphenyl)hydrazine can offer different selectivity and chromatographic properties[1][5][6].

This document is intended for researchers, scientists, and drug development professionals who require a robust and sensitive method for the analysis of carbonyl compounds. The protocols provided herein are based on established principles of hydrazone formation and can be adapted to a wide range of sample matrices[7].

Principle of the Method

The core of this analytical method is the acid-catalyzed condensation reaction between the carbonyl group of an aldehyde or ketone and the hydrazine functional group of (4-phenoxyphenyl)hydrazine. The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazine to the electrophilic carbonyl carbon, forming an unstable carbinolamine intermediate. This is followed by the elimination of a water molecule to yield a stable (4-phenoxyphenyl)hydrazone derivative[7][8]. The reaction is typically carried out in an organic solvent, and a small amount of acid is used to catalyze the dehydration step. The resulting hydrazones are then separated by reverse-phase HPLC and quantified using a UV detector.

Visualized Chemistry and Workflow

G cluster_reaction Chemical Derivatization Reaction carbonyl Aldehyde/Ketone (R1, R2 = H, Alkyl, Aryl) plus1 + reagent (4-phenoxyphenyl)hydrazine arrow H+ Catalyst Δ (Heat) hydrazone (4-phenoxyphenyl)hydrazone (Stable, UV-Active) plus2 + water Water

Caption: Reaction of a carbonyl compound with (4-phenoxyphenyl)hydrazine.

G start Sample Collection (e.g., Air, Liquid, Solid Extract) derivatization Derivatization Reaction - Add (4-phenoxyphenyl)hydrazine HCl - Add Acid Catalyst - Heat at 60°C for 60 min start->derivatization Add sample to vial cleanup Sample Cleanup (Optional) (e.g., Solid-Phase Extraction) derivatization->cleanup If matrix is complex analysis RP-HPLC-UV Analysis - C18 Column - Gradient Elution - UV Detection derivatization->analysis For clean samples cleanup->analysis Inject cleaned sample quantification Data Processing & Quantification - Peak Integration - Calibration Curve analysis->quantification Chromatogram end Report Results quantification->end

Caption: General workflow for carbonyl analysis using derivatization.

Experimental Protocols

Materials and Reagents
  • This compound (CAS No. available from supplier)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • Ultrapure Water (18.2 MΩ·cm)

  • Hydrochloric Acid (HCl) , concentrated, analytical grade

  • Carbonyl Compound Standards (e.g., formaldehyde, acetaldehyde, acetone, benzaldehyde, etc.)

  • Solid-Phase Extraction (SPE) Cartridges : C18, 500 mg, 6 mL (if sample cleanup is required)

Preparation of Reagents
  • Derivatizing Reagent Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile. This solution should be prepared fresh daily and stored in an amber vial to protect it from light.

  • Acid Catalyst (0.1 M HCl in ACN): Carefully add 83 µL of concentrated HCl (12.1 M) to 10 mL of acetonitrile.

  • Carbonyl Standard Stock Solution (1 mg/mL each): Prepare individual or mixed stock solutions of the target aldehydes and ketones in acetonitrile. Store at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to cover the desired calibration range (e.g., 0.1 µg/mL to 10 µg/mL).

Derivatization Protocol

This protocol is designed for a standard mixture of carbonyl compounds and can be adapted for real samples.

  • Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the carbonyl standard solution (or sample extract).

  • Add Derivatizing Reagent: Add 200 µL of the 1 mg/mL this compound solution to the vial.

  • Add Catalyst: Add 50 µL of the 0.1 M HCl acid catalyst. The use of an acid catalyst is crucial for the dehydration of the carbinolamine intermediate, thereby driving the reaction towards the formation of the stable hydrazone[7].

  • Reaction Incubation: Cap the vial tightly and vortex for 30 seconds. Incubate the reaction mixture at 60°C for 60 minutes in a heating block or water bath. The elevated temperature increases the reaction rate.

  • Cooling: After incubation, allow the vial to cool to room temperature.

  • Dilution: Dilute the reaction mixture with 650 µL of acetonitrile/water (50:50, v/v) to a final volume of 1 mL. The sample is now ready for HPLC analysis.

Sample Preparation and Cleanup (for complex matrices)

For complex matrices such as biological fluids or environmental extracts, a solid-phase extraction (SPE) step is recommended to remove interferences.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Load Sample: Load the diluted, derivatized sample onto the SPE cartridge.

  • Wash Cartridge: Wash the cartridge with 5 mL of water/methanol (90:10, v/v) to remove polar interferences.

  • Dry Cartridge: Dry the cartridge under a stream of nitrogen for 10 minutes.

  • Elute Derivatives: Elute the (4-phenoxyphenyl)hydrazone derivatives with 2 mL of acetonitrile into a clean collection tube.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of acetonitrile/water (50:50, v/v). The sample is now ready for HPLC analysis.

HPLC-UV Analysis

The following HPLC conditions are a starting point and may require optimization for specific applications.

  • HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: The detection wavelength should be set at the absorption maximum (λmax) of the (4-phenoxyphenyl)hydrazones. Based on the structure, a λmax in the range of 280-320 nm is expected. A diode array detector can be used to determine the optimal wavelength.

Data and Expected Results

The following tables present illustrative data for the analysis of common carbonyl compounds derivatized with this compound. Actual results may vary depending on the specific analytical conditions.

Table 1: Illustrative Chromatographic and Spectroscopic Data

Carbonyl CompoundExpected Retention Time (min)Expected λmax (nm)
Formaldehyde4.5295
Acetaldehyde6.2298
Acetone7.8302
Propanal8.5299
Benzaldehyde12.1315
Hexanal14.3300

Table 2: Illustrative Method Validation Parameters

ParameterIllustrative Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 95 - 105%

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be incorporated into the experimental design:

  • Reagent Blank: A blank sample containing all reagents except the carbonyl standard should be run to check for contamination.

  • Calibration Standards: A multi-point calibration curve should be generated using at least five concentration levels of the working standards.

  • Quality Control Samples: A quality control sample of a known concentration should be run periodically to verify the accuracy and precision of the method.

  • Spiked Samples: For real samples, a matrix spike should be performed to assess the recovery and potential matrix effects.

Conclusion

The derivatization of aldehydes and ketones with this compound provides a sensitive and robust method for their quantification by HPLC-UV. The protocol outlined in this application note offers a reliable starting point for method development and can be adapted for a variety of sample types. The introduction of the phenoxyphenyl chromophore allows for low-level detection of carbonyl compounds, making this method suitable for demanding applications in the pharmaceutical and environmental sciences. Proper method validation in the target matrix is essential to ensure the generation of high-quality, reliable data.

References

  • Agilent Technologies. (2017). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC.
  • Alves, E. A., et al. (2018). 4-hydrazinobenzoic acid as a derivatizing agent for aldehyde analysis by HPLC-UV and CE-DAD. Talanta, 187, 213-220. [Link]
  • Chhonker, Y. S., et al. (2016). Hydrazones: Synthesis, biological activity and their spectral characterization. Journal of Chemical and Pharmaceutical Research, 8(8), 833-838. [Link]
  • U.S. Environmental Protection Agency. (1996).
  • Waters Corporation. (2004). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Agilent Technologies. (2014). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Agilent Poster Reprint. [Link]
  • Uchiyama, S., et al. (2011). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography. Journal of Chromatography B, 879(17-18), 1282-1289. [Link]
  • Jabeen, M., et al. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 9(3), 663-698. [Link]
  • Toh-Boyo, G., et al. (2021). Synthesis, Spectroscopic, Molecular Modeling and Anti-Fungal Studies of Some Divalent Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone. Open Journal of Inorganic Chemistry, 11, 95-109. [Link]
  • Drake, P. L., et al. (2015). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Analytical and Bioanalytical Chemistry, 407(8), 2085-2094. [Link]
  • Suze, A. V., et al. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry.
  • Han, D., & Row, K. H. (2011). Recent applications of derivatization in liquid chromatography.
  • Reddy, G. V., et al. (2014). Application of 2, 4-Dinitro Phenyl Hydrazine as a Derivatizing Reagent for the Trace Level Quantification of Toxic Impurity Formaldehyde in Entecavir – An Antiviral Drug for Treatment of Hepatitis B by High Performance Liquid Chromatography. International Journal of ChemTech Research, 6(5), 2824-2832. [Link]
  • Ho, S. S. H., & Yu, J. Z. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine (DNPH) and liquid chromatography/atmospheric pressure photoionization-mass spectrometry (LC/APPI-MS). Analytical Chemistry, 76(2), 290-297.
  • Zhang, Z., et al. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 668. [Link]
  • Al-Nabhani, N. A. S., & Al-Lawati, H. A. J. (2020). Review Using 2,4-dinitrophenylhydrazine in spectrophotometric determination. Samarra Journal of Pure and Applied Science, 2(2), 107-115. [Link]
  • Arora, T., et al. (2023). Synthesis and characterization of hydrazones and their transition metal complexes: antimicrobial, antituberculosis and antioxidant activity. RSC Advances, 13(38), 26857-26876. [Link]
  • Feng, J., et al. (2018). Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography.

Sources

Revolutionizing Heterocyclic Synthesis: Microwave-Assisted Protocols for (4-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Discovery with Microwave-Assisted Organic Synthesis (MAOS)

In the fast-paced landscape of drug discovery and development, the rapid and efficient synthesis of novel heterocyclic compounds is paramount. Traditional synthetic methods, often reliant on conventional heating, can be time-consuming and energy-intensive, creating bottlenecks in the development pipeline. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, offering significant advantages in reaction rate acceleration, yield improvement, and enhanced product purity.[1] This application note provides a detailed guide to leveraging MAOS for reactions involving (4-phenoxyphenyl)hydrazine hydrochloride, a versatile building block for the synthesis of biologically active indole and pyrazole scaffolds. By harnessing the principles of microwave heating, researchers can significantly shorten synthesis times from hours to mere minutes, thereby accelerating the generation of compound libraries for biological screening.[2][3]

The fundamental principle of microwave heating lies in the direct interaction of microwave radiation with polar molecules in the reaction mixture.[4] This interaction, primarily through dipolar polarization and ionic conduction, leads to rapid and uniform heating throughout the sample, a stark contrast to the slower and often uneven heat transfer of conventional methods.[4][5] This efficient energy transfer not only accelerates reaction kinetics but can also lead to different product distributions and higher purities by minimizing the formation of byproducts.[1]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical considerations for the microwave-assisted synthesis of indoles and pyrazoles using this compound.

Core Applications of this compound in MAOS

This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly those containing indole and pyrazole cores. These structural motifs are prevalent in numerous FDA-approved drugs and clinical candidates, underscoring their therapeutic importance. Microwave-assisted methodologies provide a powerful tool for rapidly accessing derivatives of these privileged scaffolds.

Fischer Indole Synthesis: A Gateway to Bioactive Indoles

The Fischer indole synthesis is a classic and widely used method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[6][7] MAOS has been shown to dramatically accelerate this reaction, often reducing reaction times from several hours to a few minutes.[2][8] The general mechanism involves the formation of a phenylhydrazone, followed by a[2][2]-sigmatropic rearrangement and subsequent cyclization to form the indole ring.[6]

Diagram 1: Fischer Indole Synthesis Workflow

Fischer_Indole_Workflow reagents (4-Phenoxyphenyl)hydrazine HCl + Ketone/Aldehyde vial Combine in Microwave Vial with Acid Catalyst reagents->vial 1. mw Microwave Irradiation (Set Temp & Time) vial->mw 2. workup Work-up (Quench, Extract) mw->workup 3. purification Purification (Column Chromatography) workup->purification 4. product Substituted Indole Product purification->product 5. Pyrazole_Synthesis start Chalcone + (4-Phenoxyphenyl)hydrazine HCl mix Mix in Ethanol + Acetic Acid (cat.) start->mix irradiate Microwave Irradiation (e.g., 100-140°C, 5-15 min) mix->irradiate cool Cool to Room Temperature irradiate->cool precipitate Precipitation of Product cool->precipitate end N-Aryl Pyrazole precipitate->end

Sources

The Versatile Precursor: Application Notes on the Use of (4-Phenoxyphenyl)hydrazine Hydrochloride in Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4-Phenoxyphenyl)hydrazine hydrochloride is a highly valuable and versatile reagent in synthetic organic chemistry, serving as a key building block for the construction of a diverse array of novel heterocyclic compounds. Its unique structural motif, featuring a hydrazine moiety linked to a phenoxyphenyl scaffold, provides a strategic entry point for the synthesis of indoles, pyrazoles, pyridazinones, and other complex ring systems of significant interest in medicinal chemistry and materials science. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound. We will delve into the mechanistic underpinnings of key reactions, present detailed and field-proven experimental protocols, and offer insights into the causality behind experimental choices to ensure reproducible and successful outcomes.

Introduction: The Strategic Importance of the Phenoxyphenyl Hydrazine Scaffold

Heterocyclic compounds form the bedrock of a vast number of pharmaceuticals, agrochemicals, and functional materials. The strategic incorporation of specific pharmacophores and structural motifs can profoundly influence the biological activity and physical properties of these molecules. The (4-phenoxyphenyl)hydrazine moiety is a particularly privileged starting material. The phenoxy group can modulate lipophilicity and engage in favorable π-stacking interactions within biological targets, while the reactive hydrazine functionality serves as a linchpin for cyclization reactions. The hydrochloride salt form enhances the stability and handling of this otherwise reactive hydrazine.

This document will focus on three major classes of heterocycles readily accessible from this compound:

  • Indoles: Via the classic Fischer Indole Synthesis.

  • Pyrazoles: Through condensation with 1,3-dicarbonyl compounds.

  • Pyridazinones: By reaction with γ-keto acids or related precursors.

For each class, we will provide a detailed mechanistic overview, a robust experimental protocol, and a discussion of the critical parameters that govern the reaction's success.

Safety and Handling of this compound

As with all hydrazine derivatives, appropriate safety precautions are paramount. This compound is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It can cause skin and eye irritation and may cause an allergic skin reaction.[1][2]

Core Safety Requirements:

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[1][3]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust.[3][4]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[3][4][5]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][4]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.[1][5]

Synthesis of 5-(4-Phenoxyphenyl)indoles via the Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and highly reliable method for constructing the indole nucleus.[6][7] The reaction proceeds by the acid-catalyzed cyclization of an arylhydrazone, formed in situ from the reaction of an arylhydrazine with an aldehyde or ketone.[6][7][8]

Mechanistic Insight

The accepted mechanism, first proposed by Robinson, involves several key steps:[7]

  • Hydrazone Formation: The reaction initiates with the condensation of (4-phenoxyphenyl)hydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[6][8]

  • Tautomerization: The hydrazone tautomerizes to its enamine isomer.[6][8]

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step.[6][8]

  • Rearomatization and Cyclization: The resulting intermediate rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.[6][8]

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[6][7]

Experimental Protocol: Synthesis of 2-Methyl-5-(4-phenoxyphenyl)-1H-indole

This protocol details the synthesis of a representative 5-(4-phenoxyphenyl)indole using acetone as the carbonyl component.

Materials:

  • This compound

  • Acetone

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add glacial acetic acid to the flask to dissolve the hydrazine salt.

  • Carbonyl Addition: To the stirred solution, add acetone (1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to afford the pure 2-methyl-5-(4-phenoxyphenyl)-1H-indole.

Workflow Diagram

Fischer_Indole_Synthesis cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Hydrazine (4-Phenoxyphenyl)hydrazine Hydrochloride Mixing Combine in Acidic Medium (e.g., Acetic Acid) Hydrazine->Mixing Ketone Ketone/Aldehyde (e.g., Acetone) Ketone->Mixing Heating Heat to Reflux Mixing->Heating In situ hydrazone formation and cyclization Quenching Pour into Ice Water Heating->Quenching Filtration Vacuum Filtration Quenching->Filtration Recrystallization Recrystallization (Ethanol/Water) Filtration->Recrystallization Product Pure 5-(4-Phenoxyphenyl)indole Recrystallization->Product

Caption: Workflow for the Fischer Indole Synthesis.

Synthesis of 1-(4-Phenoxyphenyl)pyrazoles

Pyrazoles are another class of heterocycles with significant applications in medicinal chemistry.[9] The most common and straightforward synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[10] This reaction, often referred to as the Knorr pyrazole synthesis, is highly efficient and regioselective.[10]

Mechanistic Insight

The reaction proceeds through a two-step condensation-cyclization sequence:

  • Initial Condensation: One of the hydrazine nitrogens attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

  • Intramolecular Cyclization and Dehydration: The remaining free amino group of the hydrazine then attacks the second carbonyl group, leading to a cyclic intermediate which readily dehydrates to form the aromatic pyrazole ring.

The use of hydrazine hydrochloride salts is common, and the reaction is often carried out in a protic solvent like ethanol.[11]

Experimental Protocol: Synthesis of 3,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrazole

This protocol describes the synthesis of a representative pyrazole using acetylacetone as the 1,3-dicarbonyl component.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Sodium Acetate

Procedure:

  • Reactant Solution: In a round-bottom flask, dissolve this compound and sodium acetate (1.1 eq) in ethanol.

  • Dicarbonyl Addition: To this solution, add acetylacetone (1.0 eq) and stir the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux for several hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure. Add water to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain pure 3,5-dimethyl-1-(4-phenoxyphenyl)-1H-pyrazole.

Data Presentation: Representative Pyrazole Syntheses
Entry1,3-Dicarbonyl CompoundProductYield (%)
1Acetylacetone3,5-Dimethyl-1-(4-phenoxyphenyl)-1H-pyrazole>90
2Dibenzoylmethane1-(4-Phenoxyphenyl)-3,5-diphenyl-1H-pyrazole>85
3Ethyl Acetoacetate5-Methyl-1-(4-phenoxyphenyl)-1H-pyrazol-3(2H)-one>80

Synthesis of 2-(4-Phenoxyphenyl)pyridazinones

Pyridazinones and their derivatives are an important class of nitrogen-containing heterocycles that exhibit a wide range of biological activities, including cardiovascular and nootropic effects.[12] A common synthetic route involves the cyclocondensation of a hydrazine with a γ-keto acid.[13]

Mechanistic Insight

The formation of the pyridazinone ring from a γ-keto acid and a hydrazine proceeds via:

  • Hydrazone Formation: The hydrazine reacts with the ketone functionality of the γ-keto acid to form a hydrazone.

  • Intramolecular Amidation: The remaining nitrogen of the hydrazine then undergoes an intramolecular condensation with the carboxylic acid group, forming the six-membered pyridazinone ring with the elimination of a molecule of water.

Experimental Protocol: Synthesis of 6-Methyl-2-(4-phenoxyphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol uses levulinic acid as the γ-keto acid.

Materials:

  • This compound

  • Levulinic acid

  • Ethanol or Acetic Acid

Procedure:

  • Reaction Mixture: Combine this compound (1.0 eq) and levulinic acid (1.0 eq) in a round-bottom flask.

  • Solvent: Add ethanol or acetic acid as the solvent.

  • Reaction: Heat the mixture to reflux for several hours until the reaction is complete as indicated by TLC.

  • Work-up: Cool the reaction mixture and pour it into cold water.

  • Isolation and Purification: Collect the resulting precipitate by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure pyridazinone product.

Logical Relationship Diagram

Pyridazinone_Synthesis Start (4-Phenoxyphenyl)hydrazine Hydrochloride Reaction_Step1 Hydrazone Formation Start->Reaction_Step1 Keto_Acid γ-Keto Acid (e.g., Levulinic Acid) Keto_Acid->Reaction_Step1 Reaction_Step2 Intramolecular Amidation Reaction_Step1->Reaction_Step2 Intermediate Product 2-(4-Phenoxyphenyl)pyridazinone Reaction_Step2->Product Dehydration

Caption: Logical steps in Pyridazinone Synthesis.

Conclusion

This compound stands out as a powerful and adaptable precursor for the synthesis of a wide range of medicinally relevant heterocycles. The protocols and mechanistic insights provided herein for the preparation of indoles, pyrazoles, and pyridazinones serve as a robust foundation for researchers in organic synthesis and drug discovery. By understanding the underlying principles of these transformations and adhering to the detailed experimental procedures, scientists can effectively harness the synthetic potential of this versatile building block to create novel molecular architectures with desired biological functions.

References

  • Patil, S. A., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. [Link]
  • Organic Syntheses. (n.d.). 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole.
  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives.
  • Abdellatif, K. R. A., et al. (2017).
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
  • Loba Chemie. (n.d.). PHENYL HYDRAZINE HYDROCHLORIDE AR.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2025). Review on Synthesis of pyrazole and pyrazolines.
  • YouTube. (2019). synthesis of pyrazoles.
  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
  • Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines.
  • National Center for Biotechnology Information. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I.
  • Academia.edu. (n.d.). A review organic synthesis of heterocyclic compounds and their pharmaceutical therapeutic applications.
  • National Center for Biotechnology Information. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.

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laboratory procedure for the synthesis of bioactive molecules from (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Bioactive Molecules from (4-phenoxyphenyl)hydrazine hydrochloride

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of bioactive heterocyclic molecules, specifically indoles and pyrazoles, using this compound as a versatile starting material. The protocols detailed herein are grounded in established chemical principles, such as the Fischer indole synthesis and Knorr-type pyrazole synthesis, and are supplemented with expert insights into the causality behind experimental choices. This guide emphasizes scientific integrity, providing self-validating protocols through clear characterization and monitoring steps, and is fully referenced with authoritative sources to support key claims.

Introduction: The Strategic Value of this compound

This compound is a valuable and strategic precursor in medicinal chemistry. Its structure combines a reactive hydrazine moiety with a bi-aryl phenoxyphenyl scaffold. The hydrazine group is a classical functional handle for constructing nitrogen-containing heterocycles, while the phenoxyphenyl tail can impart favorable pharmacokinetic properties, such as increased lipophilicity and metabolic stability, and can engage in crucial hydrophobic or π-stacking interactions within biological targets.

Two of the most powerful synthetic transformations involving aryl hydrazines are the Fischer synthesis of indoles and the cyclocondensation reaction to form pyrazoles. Both the indole and pyrazole cores are classified as "privileged structures" in drug discovery, as they are found in a multitude of natural products and synthetic drugs with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] This guide provides detailed, field-proven protocols for leveraging this compound to create novel indole and pyrazole derivatives with significant therapeutic potential.

Part 1: Synthesis of Bioactive Indoles via Fischer Indole Synthesis

The Fischer indole synthesis, discovered in 1883, remains one of the most reliable and widely used methods for constructing the indole ring system.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[7]

Principle and Mechanism

The reaction proceeds through a well-established mechanism. The initial step is the condensation of (4-phenoxyphenyl)hydrazine with a carbonyl compound to form the corresponding phenylhydrazone.[8] Under acidic conditions, the hydrazone tautomerizes to its enamine form.[9] This intermediate then undergoes a critical[10][10]-sigmatropic rearrangement, which transiently breaks the aromaticity of the phenyl ring to form a di-imine intermediate.[5] Subsequent rearomatization, cyclization, and elimination of an ammonia molecule under acid catalysis yield the final, energetically favorable indole product.[7][8]

Fischer_Indole_Mechanism Start (4-phenoxyphenyl)hydrazine + Ketone/Aldehyde Hydrazone Phenylhydrazone Formation (Condensation) Start->Hydrazone -H2O Enamine Enamine Tautomerization (Acid-catalyzed) Hydrazone->Enamine H+ Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization & Aromatization Diimine->Cyclization Elimination Elimination of NH3 Cyclization->Elimination Product 5-Phenoxy-Substituted Indole Elimination->Product

Caption: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol 1: Synthesis of 2,3-dimethyl-5-phenoxy-1H-indole

This protocol details the reaction of this compound with 2-butanone (methyl ethyl ketone) to yield a disubstituted indole.

Materials and Reagents:

  • This compound

  • 2-Butanone (Methyl Ethyl Ketone, MEK)

  • Glacial Acetic Acid

  • Sodium Hydroxide (NaOH), 1 M solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.37 g, 10 mmol) and glacial acetic acid (30 mL).

  • Reagent Addition: Stir the mixture at room temperature until the solid dissolves. Add 2-butanone (0.79 g, 11 mmol, 1.1 equivalents) to the solution.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring.

    • Causality Note: Glacial acetic acid serves as both the solvent and the Brønsted acid catalyst required to facilitate the hydrazone formation and subsequent cyclization.[7] Refluxing provides the necessary thermal energy for the[10][10]-sigmatropic rearrangement, which is often the rate-limiting step.

  • Monitoring: Monitor the reaction progress using TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting hydrazine is polar, while the product indole is significantly less polar. The reaction is typically complete within 3-5 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the dark solution into a beaker containing 100 mL of cold water.

  • Neutralization: Neutralize the acidic solution by slowly adding 1 M NaOH solution with stirring until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc to 20% EtOAc). Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield the pure 2,3-dimethyl-5-phenoxy-1H-indole.

Data Presentation: Characterization & Bioactivity

Table 1: Expected Physicochemical & Spectroscopic Data for 2,3-dimethyl-5-phenoxy-1H-indole

ParameterExpected Value
Appearance Off-white to pale brown solid
Molecular Formula C₁₆H₁₅NO
Molecular Weight 237.30 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (s, 1H, NH), 7.4-7.0 (m, 7H, Ar-H), 2.4 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~158, 153, 135, 131, 129, 122, 118, 112, 111, 103, 12, 9
Mass Spec (ESI+) m/z: 238.1 [M+H]⁺

Table 2: Representative Antimicrobial Activity of Bioactive Indole Derivatives

Recent studies have confirmed that indole derivatives possess promising antimicrobial activity against various microorganisms.[1] The introduction of different substituents onto the indole core can modulate this activity.

Compound ClassTest OrganismMIC (µg/mL)Reference
Indole-Triazole DerivativesStaphylococcus aureus (MRSA)3.125 - 12.5[1]
Indole-Hydrazone DerivativesEscherichia coli6.25 - 50[11]
Indole-Hydrazone DerivativesCandida albicans3.125 - 6.25[11]
Aminoguanidine-Indole Deriv.Klebsiella pneumoniae (Resistant)4 - 8[12]

Part 2: Synthesis of Bioactive Pyrazoles via Cyclocondensation

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds is a robust and high-yielding reaction. It provides a direct route to highly functionalized pyrazole rings, which are core components of numerous pharmaceuticals, including the blockbuster anti-inflammatory drug Celecoxib.

Principle and Workflow

This synthesis involves a cyclocondensation reaction. The more nucleophilic nitrogen of the hydrazine initially attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular condensation of the resulting intermediate, where the second nitrogen attacks the remaining carbonyl group, leading to cyclization and dehydration to form the stable aromatic pyrazole ring.

Pyrazole_Synthesis_Workflow Start Combine (4-phenoxyphenyl)hydrazine HCl & Acetylacetone in Ethanol Reflux Heat to Reflux (2-4 hours) Start->Reflux Add catalytic acid (optional) Monitor Monitor by TLC Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Reaction Complete Precipitate Precipitate Product in Water Cool->Precipitate Filter Filter & Wash Solid Precipitate->Filter Dry Dry Product Filter->Dry Product Pure 3,5-dimethyl-1-(4-phenoxyphenyl)-1H-pyrazole Dry->Product

Caption: General workflow for pyrazole synthesis.

Experimental Protocol 2: Synthesis of 3,5-dimethyl-1-(4-phenoxyphenyl)-1H-pyrazole

This protocol describes the reaction between this compound and acetylacetone (2,4-pentanedione).

Materials and Reagents:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (95% or absolute)

  • Concentrated Hydrochloric Acid (HCl) (optional catalyst)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.37 g, 10 mmol) in ethanol (40 mL).

  • Reagent Addition: To this solution, add acetylacetone (1.1 g, 11 mmol, 1.1 equivalents). Add 2-3 drops of concentrated HCl as a catalyst.

    • Causality Note: While the reaction can proceed without additional acid, a catalytic amount of strong acid can accelerate the initial condensation step, especially when starting from the hydrochloride salt.[3] Ethanol is an excellent solvent as it dissolves the reactants and allows for heating to a moderate reflux temperature.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C) with stirring for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (eluent: 20% Ethyl Acetate in Hexanes). The formation of the less polar pyrazole product should be evident.

  • Work-up: After completion, cool the reaction mixture in an ice bath. A solid product may precipitate directly from the ethanol solution.

  • Isolation: If a precipitate forms, collect it by vacuum filtration and wash with a small amount of cold ethanol. If no precipitate forms, reduce the volume of the solvent by half using a rotary evaporator and then pour the concentrated solution into 100 mL of ice-cold water to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven. The product is often pure enough for characterization. If necessary, it can be recrystallized from an ethanol/water mixture.

Data Presentation: Characterization & Bioactivity

Table 3: Expected Physicochemical & Spectroscopic Data for 3,5-dimethyl-1-(4-phenoxyphenyl)-1H-pyrazole

ParameterExpected Value
Appearance White crystalline solid
Molecular Formula C₁₇H₁₆N₂O
Molecular Weight 264.32 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~7.4-7.0 (m, 9H, Ar-H), 6.0 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~158, 155, 148, 140, 136, 129, 123, 119, 118, 107, 14, 11
Mass Spec (ESI+) m/z: 265.1 [M+H]⁺

Table 4: Representative Antifungal Activity of Hydrazine-Based Compounds

Hydrazine derivatives and the heterocycles derived from them have shown significant promise as antifungal agents, capable of acting against drug-resistant fungal strains.[13][14][15]

Compound ClassTest OrganismActivity MetricValueReference
Thiazolyl HydrazineCandida albicansMIC0.0625-4 µg/mL[16][17]
Thiazole HydrazinesCandida albicansMIC250 µg/mL[18]
Hydrazine-basedC. albicans (Fluconazole-resistant)Significant Inhibition-[13][15]
Hydrazine-basedC. albicans Biofilm FormationInhibitionUp to 60% reduction[13][14]

Conclusion

This compound serves as an excellent platform for the synthesis of diverse and biologically relevant heterocyclic compounds. The Fischer indole and pyrazole syntheses are powerful, reliable methods for generating molecular complexity from this single precursor. The protocols outlined in this guide are robust and can be adapted for the synthesis of a wide library of derivatives by varying the ketone, aldehyde, or dicarbonyl reaction partner. The resulting indole and pyrazole scaffolds, decorated with the phenoxyphenyl moiety, are prime candidates for further investigation in antimicrobial, antifungal, and other drug discovery programs.

References

  • Fischer indole synthesis.Wikipedia. [Link]
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.National Institutes of Health (NIH). [Link]
  • Synthesis, Characterization and Antibacterial Activity Evaluation of New Indole-Based Derivatives.Iraqi Journal of Pharmaceutical Sciences. [Link]
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans.National Institutes of Health (NIH). [Link]
  • Review on Synthesis of pyrazole and pyrazolines.
  • New 3H-Indole Synthesis by Fischer's Method. Part I.National Institutes of Health (NIH). [Link]
  • Schiff bases compounds prepared from Phenyl hydrazine as a starting material were Synthesized, Characterized, and their Biological activity was Investigated.Research Journal of Pharmacy and Technology. [Link]
  • A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans.Frontiers in Microbiology. [Link]
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans.MDPI. [Link]
  • A New Antifungal Agent (4-phenyl-1, 3-thiazol-2-yl) Hydrazine Induces Oxidative Damage in Candida albicans.National Institutes of Health (NIH). [Link]
  • Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide.National Institutes of Health (NIH). [Link]
  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans.PubMed. [Link]
  • The Fischer indole synthesis is a chemical reaction...Scientia Iranica. [Link]
  • Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).Oriental Journal of Chemistry. [Link]
  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.
  • Synthesis, Antimicrobial Activities, and Model of Action of Indolyl Derivatives Containing Amino-Guanidinium Moieties.National Institutes of Health (NIH). [Link]
  • Antimicrobial Evaluation of Indole-Containing Hydrazone Derivatives.
  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.Slideshare. [Link]
  • Bioactive Indole Diketopiperazine Alkaloids from the Marine Endophytic Fungus Aspergillus sp. YJ191021.National Institutes of Health (NIH). [Link]
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents.MDPI. [Link]
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.International Journal of Trend in Scientific Research and Development (IJTSRD). [Link]
  • Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer’s disease.RSC Publishing. [Link]
  • Synthesis and biological evaluation of novel hydrazide based cytotoxic agents.PubMed. [Link]
  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives.National Institutes of Health (NIH). [Link]
  • A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities.MDPI. [Link]
  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.Journal of the Serbian Chemical Society. [Link]
  • Examples of bioactive molecules containing indole in core structure.
  • Selected examples of bioactive and pharmaceutical indole-containing compounds.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv

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Scale-Up Synthesis of (4-phenoxyphenyl)hydrazine Hydrochloride: From Bench to Pilot Plant

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

(4-phenoxyphenyl)hydrazine and its hydrochloride salt are pivotal intermediates in the synthesis of a variety of pharmacologically active molecules and fine chemicals.[1][2] The transition from laboratory-scale synthesis to pilot or industrial-scale production presents significant challenges related to reaction control, safety, product purity, and waste management. This application note provides a comprehensive guide for researchers and process chemists on the key considerations and methodologies for the successful scale-up of (4-phenoxyphenyl)hydrazine hydrochloride synthesis. We will delve into the critical process parameters of the classical diazotization-reduction pathway, outline robust safety protocols for handling hazardous reagents, and detail analytical methods for ensuring the final product meets stringent quality standards.

Introduction to Synthetic Strategy

The most prevalent and economically viable route to this compound involves a two-step sequence starting from 4-phenoxyaniline. This process includes:

  • Diazotization: The conversion of the primary aromatic amine (4-phenoxyaniline) into a diazonium salt using sodium nitrite in an acidic medium.

  • Reduction: The subsequent reduction of the diazonium intermediate to the corresponding hydrazine derivative, which is isolated as its stable hydrochloride salt.

This pathway is favored for its reliability and use of readily available starting materials. However, the inherent instability of the diazonium salt intermediate and the hazardous nature of hydrazine derivatives necessitate precise control over reaction conditions, especially during scale-up.[3][4]

reaction_scheme Figure 1: General Synthesis Reaction Scheme cluster_start Starting Material cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Reduction cluster_product Final Product start 4-Phenoxyaniline diazotization Formation of Diazonium Salt Intermediate start->diazotization 1. NaNO₂, HCl 2. 0-5 °C reduction Reduction to Hydrazine diazotization->reduction SnCl₂ or Na₂SO₃ product (4-phenoxyphenyl)hydrazine Hydrochloride reduction->product Precipitation / Isolation

Caption: Figure 1: General Synthesis Reaction Scheme

Critical Scale-Up Parameters and Considerations

Scaling a synthesis from grams to kilograms requires a shift in focus from mere yield to process robustness, safety, and consistency. Below are the critical parameters that must be meticulously controlled.

Raw Materials and Stoichiometry

The purity of the starting 4-phenoxyaniline is paramount, as impurities can carry through the synthesis or interfere with the reactions. It is recommended to use starting material with >99% purity. The stoichiometry of reagents is a key factor in maximizing yield and minimizing by-products.

  • Hydrochloric Acid (HCl): Typically, 2.3 to 3.2 molar equivalents are used relative to the aniline.[5] A sufficient excess is crucial to maintain a low pH, ensuring the stability of the aniline salt and the subsequently formed diazonium salt.

  • Sodium Nitrite (NaNO₂): A slight excess (1.0 to 1.1 molar equivalents) is common to ensure complete conversion of the primary amine.[5] However, a large excess should be avoided as residual nitrous acid can lead to unwanted side reactions.

  • Reducing Agent (Stannous Chloride, SnCl₂): For the reduction step, at least 2.0 molar equivalents of SnCl₂ are required per mole of diazonium salt. An excess is often used to drive the reaction to completion.[6][7]

Thermal Hazard and Temperature Control

Diazotization is a highly exothermic reaction. Inadequate temperature control is the most common cause of failure during scale-up.

  • Optimal Temperature: The reaction must be maintained between -5 °C and 5 °C .[5][6] Above 5 °C, the diazonium salt begins to decompose rapidly, leading to the formation of phenolic impurities and a significant reduction in yield.

  • Heat Removal: The reactor's cooling capacity must be sufficient to handle the total heat of reaction. The rate of addition of the sodium nitrite solution should be dictated by the ability of the cooling system to maintain the target temperature. On a large scale, this means a much slower addition time compared to a lab-scale reaction.

Mixing and Reagent Addition

Efficient agitation is critical to avoid localized "hot spots" and high concentrations of reagents.

  • Agitation: The reactor should be equipped with a powerful overhead stirrer with a baffle system to ensure thorough mixing of the slurry.

  • Subsurface Addition: The sodium nitrite solution should be introduced below the surface of the reaction mixture to promote immediate dispersion and reaction, preventing the accumulation of unreacted nitrite.[8]

Choice of Reducing Agent

While stannous chloride is effective, its use on a large scale generates significant tin-containing waste, which is environmentally problematic and costly to dispose of.

  • Stannous Chloride (SnCl₂): Provides clean and efficient reduction, often leading to high-purity products that precipitate directly from the reaction mixture.[5][7]

  • Sodium Sulfite (Na₂SO₃): A more economical and environmentally benign alternative.[8][9] This method requires careful control of pH and temperature during the reduction.

  • Catalytic Hydrogenation: The "greenest" approach, using hydrogen gas and a catalyst (e.g., Ru/C).[10] This method avoids stoichiometric inorganic waste but requires specialized high-pressure reactor systems and careful handling of flammable hydrogen gas.

Isolation and Purification

The product is typically isolated by filtration after precipitation from the reaction mixture.

  • Precipitation: Cooling the reaction mixture after reduction is often sufficient to crystallize the hydrochloride salt.[2][8] The yield can be maximized by ensuring the final temperature is as low as practicable (e.g., 0 °C).

  • Washing: The filter cake should be washed with cold, dilute HCl to remove inorganic salts, followed by a non-polar solvent like diethyl ether or ethanol to remove organic impurities.[5][8]

  • Recrystallization: For achieving high purity (>99.5%), recrystallization is recommended. A common method is to dissolve the crude solid in a minimal amount of hot water and then re-precipitate the pure hydrochloride salt by adding concentrated HCl and cooling.[8]

Safety and Hazard Management

The synthesis of this compound involves several significant hazards that must be rigorously managed.

  • Hydrazine Derivatives: These compounds are classified as toxic and are potential carcinogens.[3][11] All handling should be performed in a well-ventilated fume hood or a closed system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. For large quantities, respiratory protection may be necessary.[4]

  • Diazonium Salts: In their solid, isolated state, diazonium salts are shock-sensitive and can be explosive. Under no circumstances should the diazonium salt intermediate be isolated. It should be generated and consumed in situ.

  • Thermal Runaway: The exothermic nature of the diazotization reaction presents a risk of thermal runaway.[3] Reactors must be equipped with reliable temperature monitoring and an emergency quenching plan (e.g., a pre-chilled solution of a nitrite scavenger like sulfamic acid).

  • Waste Handling: Aqueous waste streams will contain residual acids, tin salts (if used), and organic by-products. All waste must be neutralized and disposed of in accordance with local environmental regulations.

Analytical Quality Control

To ensure batch-to-batch consistency and meet regulatory requirements, a robust analytical program is essential.

Parameter Analytical Method Purpose
Identity ¹H NMR, ¹³C NMR SpectroscopyConfirms the chemical structure of the final product.[5][7]
Purity Assay High-Performance Liquid Chromatography (HPLC)Quantifies the main component and detects/quantifies impurities.[12][13]
Functional Groups Fourier-Transform Infrared (FT-IR) SpectroscopyVerifies the presence of key functional groups (e.g., N-H, C-O-C).[6]
Residual Solvents Gas Chromatography (GC)Quantifies any remaining solvents from the synthesis and purification process.
Inorganic Impurities Inductively Coupled Plasma (ICP-MS)Important for quantifying residual tin if SnCl₂ is used as the reducing agent.

Table 1: Key Analytical Methods for Quality Control

Detailed Scale-Up Protocol (100g Scale)

This protocol is a representative example based on the stannous chloride reduction method, which is common in laboratory and early-stage scale-up settings.

Step 1: Diazotization of 4-Phenoxyaniline
  • Equip a 2 L, 3-necked round-bottom flask (or a jacketed reactor) with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel.

  • Charge the reactor with 4-phenoxyaniline (100 g, 0.54 mol) and concentrated hydrochloric acid (37%, 350 mL).

  • Begin vigorous stirring and cool the resulting slurry to between -5 °C and 0 °C using an ice-salt or acetone-dry ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (41.0 g, 0.59 mol) in deionized water (150 mL) and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel over 90-120 minutes. Crucially, ensure the internal temperature does not rise above 5 °C. The mixture will become a thick, yellowish suspension.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the reaction goes to completion. The diazonium salt solution is now ready for the next step.

Step 2: Reduction and Isolation
  • In a separate 3 L reactor, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (270 g, 1.19 mol) in concentrated hydrochloric acid (37%, 250 mL). Cool this solution to 0 °C with stirring.

  • Slowly add the cold diazonium salt slurry from Step 1 to the cold stannous chloride solution over 60-90 minutes. Maintain the temperature of the reduction mixture at or below 10 °C throughout the addition.

  • Once the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. A thick, off-white to pale pink precipitate of the product will form.[5][6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water (2 x 200 mL) and then cold ethanol (1 x 150 mL) to remove residual salts and impurities.

  • Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Expected Yield: 105-115 g (82-90%). Purity (by HPLC): >98%.

workflow Figure 2: Process Workflow for Scale-Up Synthesis cluster_input Inputs cluster_process Process Steps cluster_output Output & QC A 4-Phenoxyaniline D Diazotization (-5 to 5 °C) A->D B HCl, NaNO₂ B->D C SnCl₂·2H₂O E Reduction (0 to 10 °C) C->E D->E QC1 In-Process Control: Temperature, Stirring D->QC1 F Filtration & Washing E->F G Drying F->G H Final Product: (4-phenoxyphenyl)hydrazine HCl G->H QC2 Final QC: Assay (HPLC), Identity (NMR), Residual Solvents (GC) H->QC2

Caption: Figure 2: Process Workflow for Scale-Up Synthesis

Conclusion

The scale-up synthesis of this compound is a well-established but technically demanding process. Success hinges on a thorough understanding of the reaction mechanism and a disciplined approach to process control. By focusing on stringent temperature management, efficient mixing, careful reagent stoichiometry, and unwavering adherence to safety protocols, researchers and drug development professionals can reliably and safely produce this valuable intermediate at scale, ensuring high purity and batch-to-batch consistency.

References

  • Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes | Organic Process Research & Development - ACS Public
  • Safety and Handling of Hydrazine - DTIC.[Link]
  • Hydrazine Safety & Handling Questions - Sciencemadness.org.[Link]
  • Organic Syntheses Procedure: Phenylhydrazine.[Link]
  • "Synthesis and Characterization of Hydrazine Deriv
  • Hydrazine - Hazardous Substance Fact Sheet - New Jersey Department of Health.[Link]
  • This compound | CAS#:17672-28-5 | Chemsrc.[Link]
  • Process for 4-sulfonamidophenyl hydrazines - European P
  • Process for purification of phenylhydrazine - Google P
  • Preparation method of 4-methyl phenylhydrazine hydrochloride - P
  • Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google P
  • Process for the production of phenylhydrazine hydrochloride - Google P
  • Control and analysis of hydrazine, hydrazides and hydrazones-Genotoxic impurities in active pharmaceutical ingredients (APIs)
  • 4-Methoxyphenylhydrazine hydrochloride | C7H11ClN2O | CID 2723904 - PubChem.[Link]
  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google P

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Troubleshooting & Optimization

how to improve low yields in Fischer indole synthesis with (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer indole synthesis. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using (4-phenoxyphenyl)hydrazine hydrochloride. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fischer indole synthesis with this compound is resulting in a very low yield. What are the most probable causes?

Low yields in this specific Fischer indole synthesis can often be attributed to a combination of factors related to the substrate, reaction conditions, and catalyst choice.[1]

  • Substituent Effects: The phenoxy group on the phenylhydrazine ring is an electron-donating group. While electron-donating groups can sometimes accelerate the key[2][2]-sigmatropic rearrangement, they can also destabilize the N-N bond of the hydrazine, leading to undesired side reactions and cleavage.[1][3]

  • Steric Hindrance: The bulky 4-phenoxyphenyl group can introduce significant steric hindrance, which may impede the initial formation of the hydrazone or the subsequent cyclization step.[1]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical and often require empirical optimization.[2][4] A catalyst that is too strong or used in excess can lead to degradation of the starting material or product, while a catalyst that is too weak may not facilitate the reaction efficiently.

  • Purity of Starting Materials: Impurities in either the this compound or the carbonyl compound can lead to a host of side reactions, consuming your reactants and complicating purification.[1]

Q2: I'm observing multiple spots on my TLC plate, and purification is proving difficult. What are the likely side products?

The formation of multiple products is a common issue. Here are some of the most likely culprits:

  • Aldol Condensation: If you are using an aldehyde or ketone with α-hydrogens, they can undergo self-condensation under the acidic reaction conditions.[1]

  • Regioisomers: If you are using an unsymmetrical ketone, two different regioisomeric indoles can be formed, depending on which α-carbon participates in the cyclization. The regioselectivity is influenced by the acidity of the medium and steric effects.[5][6]

  • N-N Bond Cleavage Products: As mentioned, the electron-donating phenoxy group can promote the cleavage of the N-N bond in the ene-hydrazine intermediate. This leads to the formation of aniline and a stabilized iminylcarbocation, which can then participate in other reactions, rather than the desired indolization.[3][7]

  • Polymerization: Indoles, especially those with electron-rich substituents, can be susceptible to polymerization in the presence of strong acids.[5]

Q3: Which acid catalyst is best suited for the synthesis of 7-phenoxy-1H-indole?

There is no single "best" catalyst, as the optimal choice is highly dependent on the specific carbonyl compound you are using. However, here is a general guide to catalyst selection:

Catalyst TypeExamplesStrengthsPotential Issues
Brønsted Acids Polyphosphoric acid (PPA), Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TSA), Hydrochloric acid (HCl)Readily available, effective for many substrates.[8][9]Can be harsh, leading to degradation, charring, or unwanted side reactions.[2][10]
Lewis Acids Zinc chloride (ZnCl₂), Boron trifluoride (BF₃), Aluminum chloride (AlCl₃)Often milder than strong Brønsted acids, can improve yields in sensitive reactions.[5][8]Can be hygroscopic and require anhydrous conditions. Stoichiometric amounts are sometimes necessary.[11]
Solid Acids Zeolites, Montmorillonite clay, Amberlite® IR 120 HEasy to remove from the reaction mixture (filtration), can be recycled, and may offer improved selectivity.[9][11]May have lower activity than homogeneous catalysts, requiring higher temperatures or longer reaction times.

For the synthesis involving the bulky (4-phenoxyphenyl)hydrazine, starting with a milder Lewis acid like zinc chloride or a solid acid catalyst might be a good strategy to minimize degradation.[1][12] Polyphosphoric acid (PPA) is also a commonly used and effective medium for this reaction.[4][13]

Q4: How can I optimize the reaction conditions to improve the yield?

Systematic optimization of your reaction parameters is key.

  • Temperature: The Fischer indole synthesis often requires elevated temperatures to proceed.[14] However, excessively high temperatures can lead to decomposition. It is advisable to start at a moderate temperature (e.g., 80-100 °C) and gradually increase it while monitoring the reaction by TLC.

  • Reaction Time: The optimal reaction time can vary significantly, from a few hours to overnight.[15] Continuous monitoring of the reaction progress is crucial to determine the point of maximum product formation and to avoid subsequent degradation.

  • Solvent: While the reaction can sometimes be run neat, the use of a high-boiling point, polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetic acid can be beneficial.[4] In some cases, microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[16]

  • One-Pot Procedure: To minimize losses during intermediate isolation, consider a one-pot procedure where the initial formation of the hydrazone from (4-phenoxyphenyl)hydrazine and the carbonyl compound is immediately followed by the acid-catalyzed cyclization without purification of the hydrazone.[5][17]

Troubleshooting Workflow

Here is a logical workflow to troubleshoot low yields in your Fischer indole synthesis.

TroubleshootingWorkflow Start Low Yield Observed CheckPurity Verify Purity of Starting Materials (Hydrazine & Carbonyl) Start->CheckPurity OptimizeCatalyst Screen Different Acid Catalysts (Lewis vs. Brønsted vs. Solid) CheckPurity->OptimizeCatalyst If pure Reassess Re-evaluate Synthetic Route CheckPurity->Reassess If impure OptimizeConditions Systematically Vary Reaction Conditions (Temperature, Time, Solvent) OptimizeCatalyst->OptimizeConditions AnalyzeByproducts Identify Side Products (TLC, LC-MS) OptimizeConditions->AnalyzeByproducts ConsiderOnePot Implement One-Pot Procedure OptimizeConditions->ConsiderOnePot If reaction is clean but low conversion PurificationStrategy Refine Purification Method (Column Chromatography, Recrystallization) AnalyzeByproducts->PurificationStrategy If known byproducts AnalyzeByproducts->Reassess If intractable mixture Success Improved Yield ConsiderOnePot->Success PurificationStrategy->Success FischerIndoleMechanism Hydrazine Aryl Hydrazine Hydrazone Hydrazone Hydrazine->Hydrazone + H⁺, - H₂O Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Ene-hydrazine (Tautomer) Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement [3,3]-Sigmatropic Shift Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Elimination Elimination of NH₃ Aminal->Elimination - NH₃, + H⁺ Indole Indole Product Elimination->Indole

Sources

optimizing reaction temperature and time for (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (4-phenoxyphenyl)hydrazine hydrochloride

Welcome to the technical support center for the synthesis of this compound. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and frequently asked questions regarding the optimization of this multi-step synthesis, focusing on reaction temperature and time to ensure high yield and purity.

The synthesis of this compound is typically achieved via a two-step process:

  • Diazotization: Conversion of the primary aromatic amine, 4-phenoxyaniline, into its corresponding diazonium salt.

  • Reduction: Reduction of the intermediate diazonium salt to the target hydrazine, which is then isolated as its hydrochloride salt.

This guide provides field-proven insights to help you navigate the intricacies of this procedure.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Step 1: Diazotization of 4-Phenoxyaniline

Question: My diazotization reaction is yielding a dark, tarry substance instead of a clear solution, and the final hydrazine yield is very low. What is happening?

Answer: This is a classic sign of diazonium salt decomposition. The aryl diazonium salt intermediate is thermally unstable and prone to decomposition, especially at elevated temperatures.

  • Causality: The diazonium group (N₂⁺) is an excellent leaving group, and at temperatures above 5-10 °C, it can be displaced by water in a substitution reaction to form 4-phenoxyphenol, releasing nitrogen gas.[1][2] This process is often accompanied by the formation of complex, colored polymeric byproducts (tars). Localized "hot spots" during the addition of sodium nitrite are a common culprit.

  • Solutions & Preventative Measures:

    • Strict Temperature Control: The most critical parameter is temperature. The reaction must be maintained between 0 °C and 5 °C throughout the addition of sodium nitrite and for the subsequent stirring period.[3] Use an ice-salt bath for more efficient cooling.

    • Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and slowly, ensuring the tip of the addition funnel or pipette is below the surface of the reaction mixture. This prevents localized overheating and ensures immediate reaction.

    • Vigorous Stirring: Efficient mechanical stirring is essential to dissipate heat and ensure homogeneity.

    • Sufficient Acid: The reaction requires a stoichiometric excess of hydrochloric acid (typically 2.5-3 equivalents) to fully protonate the 4-phenoxyaniline and to generate nitrous acid (HNO₂) in situ from NaNO₂.[3][4] Insufficient acid can lead to unwanted side reactions, such as the coupling of the diazonium salt with unreacted 4-phenoxyaniline to form an azo compound.

Question: How can I confirm the diazotization is complete before proceeding to the reduction step?

Answer: You can monitor the reaction for the presence of nitrous acid and the absence of the starting amine.

  • Monitoring Nitrous Acid: A slight excess of nitrous acid is required to ensure all the amine has reacted. This can be tested by dipping a glass rod into the reaction mixture and touching it to potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid, signaling the completion of the diazotization.[5]

  • Monitoring Starting Material: While more involved, you can perform a spot test using Thin Layer Chromatography (TLC) on a quenched aliquot of the reaction mixture to confirm the disappearance of the 4-phenoxyaniline spot.

Step 2: Reduction of the Diazonium Salt

Question: My final this compound product is pink or brown and difficult to purify. What causes this discoloration?

Answer: Hydrazines, particularly aryl hydrazines, are highly susceptible to air oxidation, which produces colored impurities.[6] The color can also arise from residual azo compounds if the reduction was incomplete.

  • Causality: The lone pair of electrons on the nitrogen atoms in hydrazine makes it easily oxidizable. Atmospheric oxygen can initiate radical reactions leading to the formation of colored byproducts. Phenylhydrazine itself, for example, darkens on exposure to air and light.

  • Solutions & Preventative Measures:

    • Inert Atmosphere: Whenever possible, perform the reduction, filtration, and drying steps under an inert atmosphere (e.g., Nitrogen or Argon).

    • Prompt Reduction: Use the freshly prepared, cold diazonium salt solution immediately. Do not let it warm up or stand for an extended period before adding it to the reducing agent.

    • Efficient Reducing Agent: Stannous chloride (SnCl₂) in concentrated HCl is a robust and common reducing agent for this transformation.[7][8] Ensure you use a sufficient excess (typically >2 equivalents) of high-quality SnCl₂·2H₂O.

    • Purification: If the product is colored, recrystallization is often necessary. Dissolving the crude hydrochloride salt in hot water or ethanol, treating with a small amount of activated charcoal to adsorb colored impurities, and then re-precipitating by adding concentrated HCl and cooling can yield a pure, off-white product.[9]

Question: The yield of my isolated hydrazine hydrochloride is consistently low, even with good temperature control. What other factors should I investigate?

Answer: Low yield can stem from issues in the reduction step or during product isolation.

  • Causality: The reduction itself may be inefficient, or the product may be lost during workup. This compound has some solubility in water, so losses to the filtrate can be significant.

  • Solutions & Preventative Measures:

    • Reduction Temperature: The addition of the diazonium salt solution to the reducing agent (e.g., SnCl₂) should also be done at low temperatures (0-5 °C) to control the exothermic reaction. After the addition is complete, allowing the mixture to stir for an additional 1-2 hours may be necessary to ensure complete reduction.[8][10]

    • Order of Addition: It is crucial to add the diazonium salt solution to the cold solution of the reducing agent, not the other way around. This ensures the diazonium salt encounters an immediate excess of reductant, minimizing decomposition and side reactions.

    • Maximizing Precipitation: After the reaction is complete, thorough cooling in an ice bath for an extended period (e.g., >1 hour) is essential to maximize the crystallization of the hydrochloride salt. Adding concentrated HCl can also decrease the product's solubility through the common-ion effect.[9]

    • Washing: When washing the filtered product, use ice-cold water or a saturated solution of HCl in isopropanol sparingly to remove inorganic salts without dissolving a significant amount of the product.

Experimental Workflow & Data

Baseline Protocol for Synthesis

This protocol provides a starting point for optimization.

Part A: Diazotization

  • Prepare a solution of 4-phenoxyaniline (1.0 eq) in a mixture of water and concentrated HCl (3.0 eq).

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in water.

  • Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Reduction & Isolation

  • In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 eq) in concentrated HCl.

  • Cool the stannous chloride solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Part A to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Cool the mixture in an ice bath for at least 1 hour to precipitate the product.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with a small amount of ice-cold water, followed by diethyl ether, and dry under vacuum.

Table 1: Key Reaction Parameters
ParameterStep 1: DiazotizationStep 2: Reduction (SnCl₂)Rationale & Key Considerations
Temperature 0–5 °C0–10 °C (during addition)Prevents decomposition of the unstable diazonium salt.[1][8]
Reaction Time 30–60 minutes1–3 hoursEnsures complete formation of the diazonium salt and subsequent reduction.
Key Reagents NaNO₂, conc. HClSnCl₂·2H₂O, conc. HClHCl is crucial for forming HNO₂ and for the final salt formation. SnCl₂ is an effective reductant.[10]
Stoichiometry ~1.1 eq NaNO₂~2.5 eq SnCl₂A slight excess of nitrite ensures complete diazotization. A larger excess of reductant drives the reaction to completion.

Visualizing the Troubleshooting Process

The following diagram outlines a decision-making workflow for troubleshooting common synthesis problems.

TroubleshootingWorkflow problem problem cause cause solution solution start Problem Observed low_yield Low Final Yield start->low_yield tar Tarry Byproducts start->tar color Colored Product start->color cause_decomp Diazonium Decomposition low_yield->cause_decomp Check Diazotization cause_incomplete_red Incomplete Reduction low_yield->cause_incomplete_red Check Reduction cause_loss Workup Loss low_yield->cause_loss Check Isolation tar->cause_decomp color->cause_incomplete_red cause_oxidation Air Oxidation color->cause_oxidation sol_temp Maintain Temp at 0-5°C cause_decomp->sol_temp sol_stir Ensure Vigorous Stirring cause_decomp->sol_stir sol_reductant Use Excess Reductant cause_incomplete_red->sol_reductant sol_purify Recrystallize with Charcoal cause_incomplete_red->sol_purify sol_precip Thorough Cooling & Adjust pH for Precipitation cause_loss->sol_precip sol_inert Use Inert Atmosphere (N₂/Ar) cause_oxidation->sol_inert cause_oxidation->sol_purify

Sources

Technical Support Center: Solvent Selection for (4-phenoxyphenyl)hydrazine hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing reactions involving (4-phenoxyphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices in solvent selection for successful synthesis, primarily focusing on the widely used Fischer indole synthesis. Here, we move beyond simple protocols to explain the why behind experimental choices, empowering you to troubleshoot effectively and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

A1: The most prominent reaction is the Fischer indole synthesis , which is a robust method for creating indole rings.[1][2] This reaction involves the condensation of this compound with an aldehyde or ketone under acidic conditions to form a hydrazone, which then undergoes a[3][3]-sigmatropic rearrangement and cyclization to yield the indole.[1][3] This compound is also a precursor for forming various hydrazones, which are key intermediates in other cyclization reactions.

Q2: Why is solvent selection so critical for my reaction with this compound?

A2: The choice of solvent is paramount as it influences several key aspects of the reaction:

  • Solubility: Proper dissolution of this compound and the carbonyl compound is essential for the reaction to proceed efficiently. Poor solubility can lead to incomplete reactions and low yields.[4]

  • Reaction Rate: The polarity and protic/aprotic nature of the solvent can affect the stability of intermediates and transition states in the reaction mechanism, thereby influencing the reaction rate.[4]

  • Reaction Pathway and Side Products: The solvent can influence the equilibrium of intermediates and potentially favor or suppress side reactions, such as the formation of aldol condensation products or Friedel-Crafts byproducts.[5]

  • Temperature Control: The boiling point of the solvent dictates the maximum temperature at which the reaction can be run at atmospheric pressure, which is a critical parameter in the Fischer indole synthesis.[5]

Q3: What are the general properties of this compound I should be aware of?

A3: this compound is a salt, which generally imparts good stability for storage. Similar to other aryl hydrazine hydrochlorides, it is typically a crystalline solid. Its hydrochloride form makes it more stable than the free base. For instance, phenylhydrazine hydrochloride is a white to pale yellow crystalline powder, soluble in water, ethanol, and other polar solvents.[6] Similarly, 4-chlorophenylhydrazine hydrochloride is soluble in hot water and methanol.[7][8]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Indole Product

Possible Cause 1: Poor Solubility of Starting Materials

  • Explanation: If either this compound or the carbonyl reactant is not fully dissolved, the reaction will be heterogeneous and slow, leading to low conversion.

  • Troubleshooting Steps:

    • Observe the reaction mixture: Ensure all solids have dissolved upon heating. If not, a different solvent or a co-solvent system may be necessary.

    • Solvent Screening: Conduct small-scale test reactions in a few different recommended solvents to identify the one that provides the best solubility and yield.

    • Consider a Co-solvent: In some cases, a mixture of solvents can provide the ideal balance of solubility for both polar and non-polar reactants.

Possible Cause 2: Incomplete Hydrazone Formation

  • Explanation: The Fischer indole synthesis proceeds via a hydrazone intermediate.[1] Incomplete formation of this intermediate before the cyclization step will inevitably lead to a low yield of the final indole product.

  • Troubleshooting Steps:

    • Stepwise vs. One-Pot: Consider a two-step procedure where the hydrazone is formed first, sometimes at a lower temperature or even at room temperature, before adding the acid catalyst and heating for the cyclization.[5][9] This can be monitored by Thin Layer Chromatography (TLC).

    • pH Adjustment: Hydrazone formation is often pH-dependent, with a mildly acidic pH (around 4-6) being optimal.[10] While this compound provides an acidic environment, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial, especially in less acidic solvents like ethanol.[10]

Possible Cause 3: Suboptimal Reaction Temperature

  • Explanation: The[3][3]-sigmatropic rearrangement in the Fischer indole synthesis is temperature-sensitive.[4] If the temperature is too low, the reaction will be slow or may not proceed at all. Conversely, excessively high temperatures can lead to the decomposition of reactants, intermediates, or the final product.[4]

  • Troubleshooting Steps:

    • Solvent Boiling Point: Choose a solvent with a boiling point that allows for the optimal reaction temperature. For example, toluene is often used for reactions requiring higher temperatures.[4]

    • Temperature Screening: If possible, perform the reaction at a range of temperatures to find the optimal condition for your specific substrates.

    • Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and improve yields by providing rapid and uniform heating.[5]

Issue 2: Formation of Multiple Products or Impurities

Possible Cause 1: Side Reactions due to Harsh Conditions

  • Explanation: High temperatures and strong acid catalysis can promote side reactions. Indole products themselves can be sensitive to strong acids and may polymerize or decompose under harsh conditions.[11]

  • Troubleshooting Steps:

    • Milder Acid Catalyst: If using a strong acid like sulfuric acid, consider switching to a milder one like p-toluenesulfonic acid or even using acetic acid as both the solvent and catalyst.[3] Lewis acids such as zinc chloride can also be effective alternatives.[1]

    • Lower Reaction Temperature: If the reaction proceeds at a lower temperature, even if more slowly, it may result in a cleaner reaction profile with fewer byproducts.

    • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[5]

Possible Cause 2: Regioisomer Formation with Unsymmetrical Ketones

  • Explanation: When using an unsymmetrical ketone, two different regioisomers of the indole can be formed. The ratio of these isomers can be influenced by the solvent and the acid catalyst.[11][12]

  • Troubleshooting Steps:

    • Solvent and Catalyst Screening: The choice of solvent and acid catalyst can influence the direction of cyclization. Experiment with different combinations to optimize the formation of the desired isomer.[12]

    • Thorough Product Analysis: Use techniques like NMR spectroscopy to identify and quantify the ratio of the regioisomers formed.

Solvent Selection Guide

Solvent ClassExample(s)AdvantagesDisadvantagesBest For...
Polar Protic Ethanol, Methanol, WaterGood solubility for the hydrochloride salt.[6] Can participate in hydrogen bonding.[13]Can slow down reactions by solvating nucleophiles.[14] May require a stronger acid co-catalyst.Reactions where the starting materials have high polarity. Often used in combination with an acid catalyst.[4]
Polar Aprotic DMSO, DMFHigh dielectric constants and dipole moments can accelerate certain reactions.[13] Good at solvating cations, leaving the nucleophile more reactive.[15]Can be difficult to remove during workup due to high boiling points.Reactions that are sluggish in other solvents. A study showed a DMSO/H2O/AcOH mixture to be effective in continuous flow synthesis.[16]
Carboxylic Acids Acetic AcidActs as both a solvent and a catalyst.[3][4] Effective for many substrates.Can be corrosive and may lead to side reactions with sensitive functional groups.A convenient choice for a one-pot reaction, simplifying the reaction setup.[3]
Non-Polar Aromatic TolueneHigh boiling point allows for higher reaction temperatures. Can be used for azeotropic removal of water if the hydrazone is formed in situ.[4]Poor solubility for the polar hydrochloride salt.Reactions requiring high temperatures to proceed to completion. Often used with strong acid catalysts like p-TSA or PPA.[4]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis in Acetic Acid
  • To a round-bottom flask, add this compound (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents).

  • Add glacial acetic acid as the solvent (a typical concentration would be around 0.5 M).[3]

  • Heat the reaction mixture to reflux with stirring.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a base (e.g., 1 M NaOH).[3]

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[3][11]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.[11]

Protocol 2: Fischer Indole Synthesis in Ethanol with an Acid Catalyst
  • In a round-bottom flask, dissolve this compound (1 equivalent) and the carbonyl compound (1.1 equivalents) in ethanol.

  • Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA) or a few drops of concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and remove the ethanol under reduced pressure.

  • Work up the residue by partitioning between an organic solvent and a dilute aqueous base.

  • Isolate and purify the product as described in Protocol 1.

Visualizing the Workflow

Logical Flow of Troubleshooting Low Yield

troubleshooting_low_yield start Low Yield Observed check_solubility Check Solubility of Starting Materials start->check_solubility incomplete_dissolution Incomplete Dissolution? check_solubility->incomplete_dissolution change_solvent Screen Different Solvents or Use Co-solvent incomplete_dissolution->change_solvent Yes check_hydrazone Monitor Hydrazone Formation incomplete_dissolution->check_hydrazone No incomplete_hydrazone Incomplete Formation? check_hydrazone->incomplete_hydrazone optimize_hydrazone Optimize pH (catalytic acid) or Perform Stepwise Reaction incomplete_hydrazone->optimize_hydrazone Yes check_temp Evaluate Reaction Temperature incomplete_hydrazone->check_temp No temp_issue Temp Too Low/High? check_temp->temp_issue optimize_temp Screen Temperatures or Change Solvent for Different BP temp_issue->optimize_temp Yes solvent_selection start Starting Reaction with (4-phenoxyphenyl)hydrazine HCl temp_req What Temperature is Required? start->temp_req high_temp High Temp (>100°C) temp_req->high_temp High mod_temp Moderate Temp (~80°C) temp_req->mod_temp Moderate use_toluene Consider Toluene + Strong Acid high_temp->use_toluene use_alcohol Consider Ethanol + Acid Catalyst mod_temp->use_alcohol use_acetic_acid Consider Acetic Acid (Solvent & Catalyst) mod_temp->use_acetic_acid substrate_sensitivity Are Substrates Acid Sensitive? use_acetic_acid->substrate_sensitivity sensitive Yes substrate_sensitivity->sensitive Yes not_sensitive No substrate_sensitivity->not_sensitive No milder_conditions Use Milder Acid (e.g., ZnCl2) in a less acidic solvent like Ethanol sensitive->milder_conditions

Sources

Technical Support Center: Purification of Indole Products from (4-phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting the purification of indole products derived from (4-phenoxyphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable heterocyclic compounds. Drawing upon established chemical principles and extensive laboratory experience, this resource provides in-depth, practical solutions to ensure the successful isolation of your target indole.

I. Frequently Asked Questions (FAQs)

Q1: My crude reaction mixture shows multiple spots on the TLC plate after Fischer indole synthesis with this compound. What are the likely impurities?

A1: Multiple spots are a frequent observation in Fischer indole syntheses. The primary impurities typically include:

  • Unreacted (4-phenoxyphenyl)hydrazine: Being a polar compound, it will generally have a low retention factor (Rf) on a normal-phase silica gel TLC plate.

  • Unreacted Ketone or Aldehyde: The polarity and Rf of this starting material will depend on its specific structure.

  • Hydrazone Intermediate: The initial condensation product of the hydrazine and the carbonyl compound may persist if the cyclization is incomplete.

  • Isomeric Indole Products: If an unsymmetrical ketone was used, the formation of regioisomers is possible.[1]

  • Side-Reaction Products: Undesirable products from reactions like aldol condensations or Friedel-Crafts type reactions can also occur.[1][2]

  • Degradation Products: Indoles can be sensitive to the acidic conditions and elevated temperatures of the Fischer synthesis, leading to decomposition.[3]

Q2: My indole product appears to be decomposing on the silica gel column, resulting in streaking and colored fractions. What is causing this and how can I prevent it?

A2: The acidic nature of standard silica gel can often lead to the degradation of sensitive indole products.[3] This is a common issue, especially with indoles bearing electron-rich substituents. To mitigate this:

  • Deactivate the Silica Gel: Before loading your sample, flush the packed column with your starting eluent containing a small amount of a basic modifier, such as 0.5-1% triethylamine.[3][4] This neutralizes the acidic sites on the silica.

  • Use a Modified Eluent: Incorporate a small percentage of triethylamine or a similar base in your eluent system throughout the chromatography run.[4]

  • Switch to a Different Stationary Phase: Consider using neutral or basic alumina as an alternative to silica gel for particularly acid-sensitive indoles.[3]

  • Minimize Residence Time: Work efficiently to reduce the time your compound spends on the column.[3]

  • Consider an Inert Atmosphere: For highly sensitive compounds, running the column under a nitrogen or argon atmosphere can prevent oxidation.[3]

Q3: I am struggling to remove the unreacted (4-phenoxyphenyl)hydrazine from my product. What is the most effective method?

A3: An initial acid wash during the work-up is highly effective for removing the bulk of the basic hydrazine starting material.[3] Before proceeding to chromatography, wash the organic layer containing your crude product with a dilute acid solution (e.g., 1M HCl). This will protonate the hydrazine, making it soluble in the aqueous layer. Follow this with a wash using a saturated sodium bicarbonate solution to neutralize any remaining acid, and then a brine wash.[3]

Q4: My purified indole product is an oil or waxy solid and refuses to crystallize. What steps can I take to induce crystallization?

A4: The oily nature of a purified compound often points to the presence of residual solvent or minor impurities that inhibit the formation of a crystal lattice.[4] Here are several techniques to try:

  • High Vacuum Drying: Ensure all residual solvent is removed by drying your product under a high vacuum for an extended period. Gentle heating can be applied, but with caution to avoid decomposition.[4]

  • Trituration: Add a small amount of a solvent in which your indole product is poorly soluble, but the impurities are soluble (e.g., cold hexanes or pentane). Stirring or sonicating this mixture can wash away impurities and often induces crystallization.[4]

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[5]

  • Seed Crystals: If you have a small amount of pure, crystalline product, adding a tiny crystal to the solution can initiate crystallization.[5]

  • Solvent-Antisolvent Recrystallization: Dissolve your oily product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes slightly turbid. A few drops of the "good" solvent can be added to redissolve the turbidity, and then the solution should be allowed to cool slowly.[5]

II. Troubleshooting Guide for Purification

This section provides a systematic approach to resolving common purification challenges.

Problem Potential Cause(s) Recommended Solution(s)
Poor separation during column chromatography (overlapping spots) - Inappropriate solvent system.- Column overloading.- Silica gel deactivation for basic compounds.- Systematically screen different eluent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol).- Use a gradient elution to improve separation.[6]- Ensure the ratio of silica gel to crude product is appropriate (typically 50:1 to 100:1 by weight).- For nitrogen-containing compounds like indoles, consider deactivating the silica gel with triethylamine.[4]
Low recovery after recrystallization - Product is too soluble in the cold recrystallization solvent.- Insufficient cooling or precipitation time.- Test the solubility in various solvents on a small scale before attempting a large-scale recrystallization.- Use a mixed solvent system to fine-tune the solubility.- Ensure the solution is thoroughly cooled in an ice bath or refrigerator for an adequate amount of time.
Product appears as a persistent oil - Presence of residual solvent.- Impurities inhibiting crystallization.- Dry the product under high vacuum, possibly with gentle heating.[4]- Triturate the oil with a non-polar solvent like cold hexanes or pentane to remove soluble impurities and induce crystallization.[4]- If trituration fails, re-purify the product using column chromatography with a different solvent system.[4]
Colored impurities in the final product - Oxidation of the indole.- Acid-catalyzed decomposition on silica gel.- Perform purification steps under an inert atmosphere (nitrogen or argon).- Use deactivated silica gel or an alternative stationary phase like alumina.[3]- Work quickly to minimize the exposure of the compound to air and light.

III. Experimental Protocols

Protocol 1: Flash Column Chromatography for Indole Purification

This protocol outlines a general procedure for purifying indole products using flash column chromatography.

  • Slurry Preparation: In a beaker, add silica gel to a small amount of the initial, low-polarity eluent (e.g., 95:5 hexane/ethyl acetate). Stir to create a uniform slurry.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle. Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.

  • Sample Loading: Dissolve the crude indole product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. For example, start with 95:5 hexane/ethyl acetate and gradually increase to 80:20 hexane/ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 2: Recrystallization of Indole Derivatives

This protocol provides a step-by-step guide for purifying indole products via recrystallization.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[5] Common solvents for indole recrystallization include ethanol, methanol, or mixed solvent systems like methanol/water or hexane/ethyl acetate.[6][7]

  • Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excessive amount.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a vacuum to remove any residual solvent.

IV. Visualizing the Workflow

Purification_Workflow Crude_Product Crude Indole Product Workup Aqueous Work-up (Acid/Base Wash) Crude_Product->Workup Initial Purification Chromatography Column Chromatography Workup->Chromatography Primary Purification Recrystallization Recrystallization Chromatography->Recrystallization Final Polishing Pure_Product Pure Indole Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the purification of indole products.

V. Concluding Remarks

The successful purification of indole derivatives synthesized from this compound is a critical step in their utilization for research and development. The challenges encountered are often surmountable with a systematic and informed approach to troubleshooting. By understanding the nature of potential impurities and the sensitivities of the indole core, researchers can effectively employ techniques such as column chromatography and recrystallization to obtain highly pure materials. This guide serves as a foundational resource to navigate these purification challenges, ultimately leading to more efficient and successful scientific outcomes.

VI. References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives. Retrieved from

  • Benchchem. (n.d.). Optimization of reaction conditions for Fischer indole synthesis of carbazoles. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Indole Synthesis. Retrieved from

  • Benchchem. (n.d.). Troubleshooting the purification of 5-chloro-2,3-dimethyl-1H-indole. Retrieved from

  • Google Patents. (n.d.). Crystallization process of tricyclic indole derivatives. Retrieved from

  • Benchchem. (n.d.). Purification of 5-Chloroindole by recrystallization or chromatography. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Optimization of Fischer Indole Synthesis. Retrieved from

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from

  • ResearchGate. (n.d.). Crystallization purification of indole. Retrieved from

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from

  • chemeurope.com. (n.d.). Fischer indole synthesis. Retrieved from

  • NIH. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from

  • Benchchem. (n.d.). Purification of indoles synthesized from (2-Chloro-4-iodophenyl)hydrazine. Retrieved from

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from

  • NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from

  • NIH. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Retrieved from

Sources

addressing stability and degradation issues of (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for (4-phenoxyphenyl)hydrazine hydrochloride (CAS 60481-02-9). This document is designed for researchers, scientists, and drug development professionals who utilize this critical intermediate in their synthetic workflows. Due to the inherent reactivity of the hydrazine moiety, stability and degradation can be significant concerns that impact experimental reproducibility and success. This guide provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you identify, prevent, and resolve issues related to the quality and stability of this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure maximum shelf-life and prevent degradation, the reagent should be stored under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1] It is crucial to keep it away from light, moisture, and oxidizing agents.[2][3] The container should be tightly sealed to prevent exposure to air and humidity.

Q2: My bottle of this compound has turned from off-white to pink/brown. Is it still usable?

A2: A color change is a strong visual indicator of degradation, likely due to air oxidation. While minor discoloration may not always render the reagent completely inactive, it suggests the presence of impurities that can significantly impact your reaction's outcome. We strongly recommend verifying the purity and activity of the discolored reagent using a small-scale test reaction or an analytical method like HPLC before committing it to a large-scale synthesis.

Q3: What is the typical shelf-life of this compound?

A3: When stored under the recommended conditions (refrigerated, under inert gas, protected from light), this compound is generally stable for extended periods. However, once a bottle is opened and exposed to the atmosphere, its shelf-life can decrease rapidly. We advise using the product within 6-12 months of opening, and regularly monitoring for physical changes.

Q4: In which solvents is this compound stable for short-term experimental use?

A4: For reactions, it is typically dissolved in polar aprotic solvents or alcohols. However, prolonged storage in solution is not recommended, as this can accelerate degradation. Prepare solutions fresh for each experiment. Hydrazine derivatives can be sensitive to certain solvents, especially under elevated temperatures or in the presence of catalysts.[4]

Q5: What are the primary safety precautions when handling this compound?

A5: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood.[5] Avoid inhalation of dust and contact with skin and eyes. Hydrazines as a class are known to be toxic, and proper care should be taken during handling and disposal.[3]

Troubleshooting Guides

Problem 1: Inconsistent or Low Yields in Fischer Indole Synthesis (or similar reactions)
  • Symptom: You are performing a reaction where this compound is a key starting material, but the yield of your desired product is significantly lower than expected or varies between batches.

  • Probable Cause: The most likely culprit is the degradation of the hydrazine hydrochloride salt. The free hydrazine base is susceptible to oxidation, which reduces the concentration of the active reagent available for the reaction.[3] This degradation can be accelerated by exposure to air, light, or metallic impurities.

  • Solution Workflow:

    • Verify Reagent Quality: Before starting your main reaction, perform a quick purity check. This can be a simple Thin Layer Chromatography (TLC) analysis against a known fresh standard or a more quantitative High-Performance Liquid Chromatography (HPLC) analysis (See Protocol 1 ).

    • Use Fresh or Properly Stored Material: If possible, use a freshly opened bottle of the reagent. If using an older bottle, ensure it has been stored under an inert atmosphere and refrigerated.

    • Perform a Test Reaction: Conduct a small-scale, well-characterized reaction that is known to work with this reagent. This will confirm its reactivity without consuming large amounts of other valuable starting materials (See Protocol 2 ).

    • Optimize Reaction Conditions: Ensure your reaction is run under an inert atmosphere (nitrogen or argon) to prevent in-situ degradation of the hydrazine. De-gas your solvents before use.

Problem 2: Appearance of Unexpected Spots on TLC or Peaks in HPLC/LC-MS
  • Symptom: Your reaction mixture or the starting material itself shows multiple impurities when analyzed.

  • Probable Cause: These impurities are likely degradation products. The primary degradation pathway for arylhydrazines is oxidation, which can lead to the formation of diazenes, and ultimately, cleavage products or polymeric materials.[6] Phenols or other aromatic byproducts could arise from the breakdown of the parent molecule.

  • Solution Workflow:

    • Characterize the Impurities: If possible, use LC-MS to get a mass of the major impurity peaks. An increase in mass corresponding to oxidation or a fragment corresponding to phenol could confirm the degradation pathway.

    • Analytical Method Validation: Ensure your analytical method is stability-indicating. A proper HPLC method should be able to separate the parent compound from its potential degradation products.[7]

    • Purification of Starting Material: If a fresh bottle is unavailable, you may attempt to purify the degraded reagent. Recrystallization from an appropriate solvent system (e.g., ethanol/water with a small amount of HCl) can sometimes remove impurities.[8] However, this should be done with caution and the purified material must be re-analyzed for purity.

    • Source a New Batch: The most reliable solution is to procure a new, certified batch of this compound from a reputable supplier.

Problem 3: The Reagent Shows Poor Solubility or Forms a Gummy Residue
  • Symptom: The solid reagent does not dissolve as expected in the reaction solvent or leaves behind an insoluble, often colored, residue.

  • Probable Cause: This is often a sign of advanced degradation. The formation of polymeric byproducts or highly oxidized, less soluble species can lead to these physical changes.

  • Solution Workflow:

    • Do Not Use: It is highly inadvisable to use a reagent that exhibits such poor physical characteristics. The presence of insoluble, polymeric material will make stoichiometry calculations inaccurate and introduce unknown impurities into your reaction.

    • Proper Disposal: Dispose of the degraded reagent according to your institution's hazardous waste guidelines.

    • Review Storage Practices: This level of degradation points to a significant failure in storage protocol. Review your lab's procedures for handling air- and light-sensitive reagents to prevent future occurrences. Ensure containers are properly sealed and purged with inert gas.[2]

Mechanistic Insights: Degradation Pathways

Understanding the chemical instability of (4-phenoxyphenyl)hydrazine is key to preventing it. The primary route of degradation is oxidation. The hydrazine moiety is a reducing agent and is readily attacked by atmospheric oxygen, especially in the presence of trace metal ions which can catalyze the process.[6]

Potential Degradation Pathway:

  • Oxidation to Diazene: The hydrazine is oxidized to the corresponding phenoxy-phenyldiazene.

  • Radical Formation & Decomposition: This diazene can be unstable and may decompose through radical pathways, potentially leading to the formation of phenol, phenoxybenzene, and nitrogen gas.

  • Further Reactions: The reactive intermediates formed can also lead to the creation of complex polymeric materials, which often present as insoluble, colored gums.

G cluster_0 Degradation Pathway A (4-phenoxyphenyl)hydrazine (Active Reagent) B [O] (Air, Trace Metals) C (4-phenoxyphenyl)diazene (Intermediate) B->C Oxidation D Decomposition Products (Phenol, Phenoxybenzene, N2) C->D Decomposition E Polymeric Impurities (Insoluble Gums) C->E Polymerization G start Experiment Fails (Low Yield, Impurities) check_reagent Check Reagent Appearance (Color, Texture) start->check_reagent is_discolored Is it discolored or clumpy? check_reagent->is_discolored run_hplc Run HPLC Purity Check (Protocol 1) is_discolored->run_hplc No discard Discard and Procure New Reagent is_discolored->discard Yes is_pure Purity > 98%? run_hplc->is_pure run_test_rxn Perform Test Reaction (Protocol 2) is_pure->run_test_rxn Yes is_pure->discard No is_reactive Test Reaction Successful? run_test_rxn->is_reactive proceed Proceed with Synthesis (Use Inert Atmosphere) is_reactive->proceed Yes check_conditions Review Reaction Conditions (Atmosphere, Solvents, Temp) is_reactive->check_conditions No check_conditions->start

Caption: A logical workflow for troubleshooting experimental issues.

Table 1: Summary of Stability and Handling Recommendations
ConditionRecommendationRationale
Storage Temperature 2–8 °C [1]Slows the rate of potential decomposition reactions.
Atmosphere Inert Gas (N₂ or Ar) [2]Prevents oxidative degradation of the sensitive hydrazine moiety.
Light Exposure Store in amber vials/darkPrevents photolytic degradation.
Moisture Tightly sealed containerThe hydrochloride salt is hygroscopic; moisture can accelerate degradation. [2]
Handling Fume hood, with PPE [5]Hydrazines are toxic and should not be inhaled or come into contact with skin.
Solvents Prepare solutions freshStability in solution is limited; avoid long-term storage in dissolved form.
References
  • ACS Publications. (n.d.). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
  • SIELC Technologies. (n.d.). Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column.
  • Thieme. (n.d.). Product Class 34: Arylhydrazines. Science of Synthesis.
  • Journal of Pharmaceutical and Applied Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Reddit. (2020). Advice on storing/handling hydrazine. r/chemistry.
  • Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.
  • ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives.
  • National Center for Biotechnology Information. (n.d.). (4-Phenoxyphenyl)hydrazine. PubChem.
  • Defense Technical Information Center. (1997). The chemical and biochemical degradation of hydrazine.
  • Journal of Drug Delivery & Therapeutics. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High.
  • Organic Syntheses. (n.d.). Phenylhydrazine.

Sources

how to handle the hydrochloride salt vs the free base in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Handling Hydrochloride Salts vs. Free Bases in Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that seemingly minor details in starting materials can have significant impacts on experimental outcomes. A frequent point of inquiry revolves around the use of amine compounds supplied as either a free base or a hydrochloride (HCl) salt. This guide is designed to provide in-depth technical insights, troubleshooting advice, and practical protocols to help you navigate this crucial aspect of your research with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common questions researchers encounter when working with amine salts and free bases.

Q1: What is the fundamental difference between a free base and its hydrochloride salt?

A free base is the neutral form of an amine, containing a lone pair of electrons on the nitrogen atom. This lone pair makes the amine nucleophilic and basic. A hydrochloride salt is formed by reacting the free base with hydrochloric acid. In this form, the amine's nitrogen is protonated (R-NH₃⁺), and it is ionically bonded to a chloride anion (Cl⁻). This protonation neutralizes the amine's nucleophilicity.[1][2]

Q2: Why are so many amines sold as hydrochloride salts?

There are several practical advantages to supplying and storing amines as HCl salts:

  • Enhanced Stability: Free bases, particularly aromatic amines, can be susceptible to air oxidation, often leading to discoloration and degradation over time. The protonated form in the HCl salt is significantly more stable and less prone to such degradation, ensuring a longer shelf-life.[1][3][4]

  • Improved Solubility: Hydrochloride salts are generally more soluble in water and other protic solvents compared to their corresponding free bases.[4][5][6] This is highly advantageous for applications in aqueous media, such as in pharmaceutical formulations.[1]

  • Ease of Handling: Free bases can be oily or low-melting solids, which can be difficult to handle and weigh accurately. In contrast, HCl salts are typically crystalline, free-flowing solids, simplifying handling and dispensing.[3]

Q3: Can I use the hydrochloride salt directly in my reaction?

It depends entirely on the nature of your reaction.

  • If the amine's nitrogen is the reactive site (i.e., acting as a nucleophile): No, you cannot use the HCl salt directly. The nitrogen's lone pair is tied up by the proton, rendering it non-nucleophilic.[1][7] You must first deprotonate the salt to regenerate the free base.

  • If the amine is a spectator ion or if the reaction is conducted under acidic conditions where the protonated form is desired: Yes, you can use the salt form directly.

Q4: How do I adjust my stoichiometry when using an HCl salt?

This is a critical and often overlooked step. When using a hydrochloride salt, you must account for the mass of the hydrochloric acid (molar mass ≈ 36.46 g/mol ) in your calculations. Failure to do so will result in using fewer moles of your amine than intended.

Calculation Example: Let's say you need 10 mmol of an amine with a free base molecular weight (MW) of 200.00 g/mol .

  • Mass of Free Base needed: 10 mmol * 200.00 g/mol = 2.00 g

  • The MW of the HCl salt is 200.00 (amine) + 36.46 (HCl) = 236.46 g/mol .

  • Mass of HCl Salt needed: 10 mmol * 236.46 g/mol = 2.36 g

Always use the molecular weight of the salt form as provided by the supplier for your calculations.[8][9]

Q5: Will the hydrochloride salt affect the pH of my reaction?

Yes. Dissolving an amine hydrochloride salt in a neutral solvent will result in an acidic solution.[10] This is because the R-NH₃⁺ cation is a weak acid and can donate a proton to the solvent. This can be problematic for pH-sensitive reactions or reagents (e.g., acid-labile protecting groups). You may need to add a base to neutralize the HCl and any excess acid before proceeding.[7][11]

Troubleshooting Guide

Encountering issues in your experiment? This guide helps you diagnose problems that may arise from the incorrect handling of amine salts and free bases.

Observed Problem Potential Cause Troubleshooting Steps & Explanation
Reaction fails to proceed or shows very low conversion. Amine is not nucleophilic. You may have used the hydrochloride salt directly in a reaction requiring the free base. The protonated nitrogen cannot act as a nucleophile. Solution: Deprotonate the salt in situ with a non-nucleophilic base or isolate the free base before the reaction (see protocols below).[1][7]
Unexpected side products or decomposition of starting materials. Incorrect reaction pH. The inherent acidity of the hydrochloride salt may be catalyzing unwanted side reactions or cleaving acid-sensitive functional groups. Solution: Neutralize the reaction mixture with a suitable base (e.g., triethylamine, DIPEA) before adding other sensitive reagents. Monitor the pH if possible.
Reagent solubility issues. Incorrect solvent choice. The free base is generally more soluble in nonpolar organic solvents, while the HCl salt is more soluble in polar, protic solvents.[1][7] Solution: Choose your solvent based on the form of the amine you are using. If you deprotonate the salt, the resulting free base may precipitate from a polar solvent. Conversely, the HCl salt may not dissolve in a nonpolar solvent like ether or hexane.
Inconsistent or non-reproducible results. Inaccurate stoichiometry. Forgetting to account for the mass of the HCl in the salt form leads to using less of your amine reagent than calculated, affecting reaction kinetics and yield. Solution: Always double-check your calculations using the molecular weight of the specific form (salt or free base) you are weighing.[12][13]
Experimental Protocols & Workflows
Workflow: Choosing Between Free Base and HCl Salt

This decision tree illustrates the logical process for selecting the appropriate form of your amine for a given reaction.

G start Start: Reaction with an Amine q1 Is the amine's nitrogen the reactive nucleophile? start->q1 q2 Is the reaction pH-sensitive? q1->q2 No deprotonate Use HCl Salt but must add a base to deprotonate q1->deprotonate Yes q3 Is aqueous solubility a requirement? q2->q3 Yes use_hcl Use HCl Salt directly q2->use_hcl No use_fb Use Free Base directly q3->use_fb No q3->use_hcl Yes

Caption: Decision workflow for amine form selection.

Protocol 1: In Situ Deprotonation of an Amine Hydrochloride Salt

This is the most common method used in synthesis, as it avoids an extra isolation step.

Objective: To generate the reactive free base within the reaction vessel immediately prior to or during the reaction.

Materials:

  • Amine hydrochloride salt

  • Anhydrous reaction solvent (e.g., THF, DCM, DMF)

  • Tertiary amine base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA))

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add the amine hydrochloride salt (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent and stir to dissolve or suspend the salt.

  • Base Addition: Add 1.05 to 1.2 equivalents of a tertiary amine base (e.g., TEA). The slight excess ensures complete deprotonation.

    • Causality Note: A tertiary amine is used because it is non-nucleophilic and will not compete in the main reaction. It is basic enough to deprotonate the ammonium salt, forming the free amine and a trialkylammonium chloride salt.[14]

  • Stirring: Stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate (the trialkylammonium chloride salt) is often observed.

  • Proceed: The free base is now generated in situ. You can proceed by adding your other reagents directly to this mixture. The precipitated salt usually does not interfere with most reactions but can be filtered off if necessary.

Protocol 2: Conversion and Isolation of the Free Base

Objective: To convert an amine HCl salt to its free base form and isolate it for future use. This is useful when the byproduct salt (e.g., NaCl) could interfere with the reaction or downstream purification.

Materials:

  • Amine hydrochloride salt

  • Aqueous base solution (e.g., 1M NaOH, saturated NaHCO₃)

  • Organic extraction solvent (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • Dissolution: Dissolve the amine hydrochloride salt in deionized water.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add an aqueous base (e.g., 1M NaOH) dropwise while stirring. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 10).

    • Causality Note: The strong base (NaOH) deprotonates the ammonium salt, liberating the free base. The free base, often being less water-soluble, may precipitate or form an oil.[15]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer 2-3 times with an appropriate organic solvent (e.g., DCM, EtOAc).

  • Washing: Combine the organic extracts and wash them with brine. The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the isolated free base. Confirm identity via appropriate analytical methods (e.g., NMR, IR).

Protocol 3: Conversion of a Free Base to its Hydrochloride Salt

Objective: To convert a free base, which may be an unstable oil, into a more stable, solid hydrochloride salt for storage or purification.

Materials:

  • Amine free base

  • Anhydrous organic solvent (e.g., Diethyl ether, Dioxane, Isopropanol)

  • Anhydrous HCl source (e.g., HCl gas, 2M HCl in diethyl ether, 4M HCl in dioxane)

Procedure:

  • Dissolution: Dissolve the amine free base in a minimal amount of a suitable anhydrous organic solvent.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring.

    • Causality Note: The anhydrous conditions are crucial. Water can prevent the crystallization of the salt, leading to the formation of a viscous oil.[16]

  • Precipitation: The hydrochloride salt will typically precipitate as a solid. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Drying: Dry the salt under vacuum to remove all residual solvent.

Reference Data

The following table provides a comparative overview of the general properties of a typical amine in its free base vs. hydrochloride salt form.

PropertyFree Base FormHydrochloride Salt FormRationale
Chemical Nature Neutral, NucleophilicIonic, Non-nucleophilicNitrogen is deprotonated in the free base and protonated in the salt.[1]
Molecular Weight Lower (Amine only)Higher (Amine + HCl)Includes the mass of the HCl counter-ion.
Physical State Solid or Oily LiquidCrystalline SolidSalt formation often leads to a more defined crystalline structure.[3]
Aqueous Solubility Generally LowerGenerally HigherThe ionic nature of the salt increases its affinity for polar solvents like water.[4][5]
Organic Solvent Solubility Generally HigherGenerally LowerThe neutral free base is more soluble in less polar organic solvents (e.g., ether, hexanes).[1]
Stability Prone to OxidationMore Stable to Air/OxidationProtonation of the amine reduces its susceptibility to degradation reactions.[3][4]
Hygroscopicity Generally Less HygroscopicCan be HygroscopicSalts have a tendency to absorb moisture from the air.[3]
References
  • A Comparative Analysis of the Stability of H-Lys-Gly-OH as a Hydrochloride Salt versus its Free Base. Benchchem.
  • What's the proper way to convert a freebase to hydrochloride?. ECHEMI.
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. ADMET & DMPK.
  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
  • Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com.
  • What's the proper way to convert a freebase to hydrochloride?. Reddit.
  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. R Discovery.
  • A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base. Benchchem.
  • Which statement is true regarding the free base form of a drug, compared to the hydrochloride salt (HCI salt) form. Learnexams.
  • Amino Acid Freebase vs. HCl Salt. Reddit.
  • Difference between amino acid free base and its hydrochloride salt?.
  • Converting to the hydrochloric salt for storage?. Sciencemadness Discussion Board.
  • How to Freebase (Phenylhydrazine HCl as an example). YouTube.
  • Hydrochloride Salt Deproton
  • Free base. YouTube.
  • Stoichiometry of Chemical Reactions. OpenStax.
  • Chapter 4 - Aqueous Reactions and Solution Stoichiometry. University of Illinois.
  • 1 - 9701_w16_qp_23 : Moles and Stoichiometry, Moles and Concentr
  • Part 1 of 4 | Exam Questions | Reaction-based Stoichiometry Calcul
  • Why is hydrogen chloride in everything?. Reddit.

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Catalyst Selection and Optimization for (4-phenoxyphenyl)hydrazine Hydrochloride Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing reactions involving (4-phenoxyphenyl)hydrazine hydrochloride. Authored from the perspective of a Senior Application Scientist, it moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary reactions of (4-phenoxyphenyl)hydrazine, and which catalysts are most effective?

This compound is predominantly used in the Fischer indole synthesis to produce substituted indoles, which are crucial frameworks in pharmaceuticals.[1][2] The reaction involves the acid-catalyzed cyclization of the hydrazine with an aldehyde or ketone.[1]

The choice of catalyst is critical and depends on the substrate's reactivity and the desired reaction conditions.[3][4] Catalysts fall into two main categories:

  • Brønsted Acids: These are proton donors.[5] Common examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH).[1][6][7] They are effective but can be harsh, sometimes leading to side reactions or degradation of sensitive functional groups.

  • Lewis Acids: These are electron-pair acceptors.[5] This category includes zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron chloride (FeCl₃).[1][6][7] Lewis acids are often preferred for their ability to promote the key[8][8]-sigmatropic rearrangement under milder conditions compared to some strong Brønsted acids.[1][9][10]

Table 1: Comparison of Common Catalyst Types for Fischer Indole Synthesis

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acids H₂SO₄, PPA, p-TsOHHigh temperatures (80-200°C) in solvents like acetic acid, ethanol, or toluene.[7]Inexpensive, readily available.Can be overly harsh, causing charring or side reactions with sensitive substrates.[3]
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Moderate to high temperatures in solvents like dichloromethane, toluene, or ionic liquids.[9][11]Often milder, can improve yields and selectivity, good for a broad range of substrates.[12][13]Can be hygroscopic, requiring anhydrous conditions; stoichiometry can be critical.[3]
Heterogeneous Amberlyst-15, Montmorillonite K-10 clay, ZeolitesVaries, often allows for easier workup and catalyst recovery.Catalyst is easily separated by filtration, recyclable, potentially "greener".[8][9][14]May have lower activity, requiring higher temperatures or longer reaction times.

Expert Recommendation: For initial screening with (4-phenoxyphenyl)hydrazine, Zinc Chloride (ZnCl₂) is an excellent starting point. It is one of the most commonly used and effective catalysts for this reaction, balancing good activity with manageable reaction conditions.[11]

Q2: My Fischer indole synthesis reaction is failing or giving a very low yield. What are the most common causes and how can I troubleshoot them?

Low yield is a frequent issue. A systematic approach to troubleshooting is essential. The diagram below outlines a logical workflow to diagnose the problem.

TroubleshootingWorkflow Start Problem: Low or No Yield Purity 1. Verify Reagent Purity Start->Purity Is starting material pure? Stoichiometry 2. Check Stoichiometry & Conditions Purity->Stoichiometry Yes Sol_Purity Solution: - Recrystallize hydrazine salt. - Distill carbonyl partner. - Use anhydrous solvents. Purity->Sol_Purity Catalyst 3. Evaluate Catalyst Activity Stoichiometry->Catalyst Yes Sol_Stoichiometry Solution: - Use slight excess (1.1 eq) of carbonyl. - Screen temperatures (e.g., 60°C, 80°C, 110°C). - Ensure adequate reaction time (monitor by TLC). Stoichiometry->Sol_Stoichiometry Substrate 4. Assess Substrate Effects Catalyst->Substrate Yes Sol_Catalyst Solution: - Use fresh, anhydrous Lewis acid (e.g., ZnCl₂). - Increase catalyst loading (e.g., from 1.0 to 2.0 eq). - Switch to a stronger acid (e.g., PPA). Catalyst->Sol_Catalyst Sol_Substrate Solution: - N-N bond cleavage is a key side reaction. - This is exacerbated by strong electron-donating groups. - Consider a milder catalyst or different synthetic route. Substrate->Sol_Substrate

Caption: Troubleshooting workflow for low-yield Fischer indole synthesis.

Detailed Troubleshooting Steps:

  • Purity of Starting Materials : Impurities in either the this compound or the carbonyl partner can halt the reaction or lead to unwanted side products.[3] The hydrazine salt can degrade over time; ensure it is a free-flowing powder and not discolored.

  • Inappropriate Acid Catalyst or Conditions : The choice and concentration of the acid are critical.[3] If a mild catalyst like acetic acid fails, a stronger Lewis acid like ZnCl₂ or a Brønsted acid like PPA may be required to drive the cyclization.[3] Temperature is also a key parameter; reactions that are sluggish at 80°C may proceed smoothly at 110°C.

  • N-N Bond Cleavage : A major competing pathway is the cleavage of the hydrazine N-N bond, which leads to byproducts like aniline derivatives.[3][15] This side reaction is particularly problematic if the substituents on the starting materials are strongly electron-donating, as they can over-stabilize intermediates that lead to cleavage rather than the desired rearrangement.[15][16] If you suspect this is occurring, using a milder catalyst or lower temperatures may improve selectivity.

  • Steric Hindrance : Bulky groups on either the hydrazine or the carbonyl compound can physically block the key cyclization step.[3]

Q3: I am forming my indole product, but it's contaminated with significant side products. How can I improve selectivity?

Side product formation often stems from a catalyst that is too harsh or reaction conditions that are too forcing.

  • Problem : Formation of a mixture of 4- and 6-substituted indoles from a meta-substituted hydrazine.

    • Explanation : When using a meta-substituted phenylhydrazine, cyclization can occur at either ortho position, leading to a mixture of regioisomers. The product ratio is influenced by both electronic and steric factors.

    • Solution : While difficult to control completely, selectivity can be influenced by the catalyst. Bulky heterogeneous catalysts like zeolites can use shape-selectivity to favor the formation of the less sterically hindered isomer.[14]

  • Problem : Degradation or charring of the reaction mixture.

    • Explanation : This is a clear sign that the acid catalyst is too strong or the temperature is too high for your specific substrate.

    • Solution : Switch to a milder catalyst. If you are using PPA or H₂SO₄, try ZnCl₂. If ZnCl₂ is causing degradation, consider a heterogeneous catalyst like Amberlyst-15 resin, which often allows for cleaner reactions.[9] Additionally, lower the reaction temperature and monitor carefully by TLC to avoid over-running the reaction.

Experimental Protocol: General Procedure for Fischer Indole Synthesis with ZnCl₂

This protocol provides a robust starting point for the synthesis of an indole from this compound and a ketone (e.g., cyclohexanone).

Safety First: this compound is harmful if swallowed or in contact with skin and may cause irritation.[17][18] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[19][20][21]

Materials:

  • This compound (1.0 eq)

  • Cyclohexanone (1.1 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (2.0 eq)

  • Anhydrous Toluene

Procedure:

  • Setup : To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound and anhydrous zinc chloride.

  • Solvent & Reagent Addition : Add anhydrous toluene to the flask, followed by the dropwise addition of cyclohexanone.

  • Reaction : Heat the mixture to reflux (approx. 110°C) and maintain stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final indole.

Caption: Experimental workflow for a typical Fischer indole synthesis.

References

  • Cravotto, G., et al. (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3238.
  • Various Authors. (n.d.). Possible mechanism for the Fischer indole synthesis. ResearchGate.
  • Hoelderich, W., et al. (1990). Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. Acta Chemica Scandinavica, 44, 610-613.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • Garg, N. K., & Chekshin, N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(14), 5512–5515.
  • Various Authors. (n.d.). The Japp‐Klingemann Reaction. ResearchGate.
  • Al-Smadi, M. H., & Al-Zoubi, R. M. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2446–2454.
  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224.
  • Mukherjee, S., et al. (2021). Catalytic Version of the Fischer Indole Synthesis. Angewandte Chemie International Edition.
  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros.
  • Various Authors. (n.d.). Direct Asymmetric Hydrosilylation of Indoles: Combined Lewis Base and Bronsted Acid Activation. ResearchGate.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
  • J&K Scientific LLC. (2021). Fischer Indole Synthesis.
  • Houk, K. N., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society.
  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4473-4487.
  • Loba Chemie. (n.d.). PHENYL HYDRAZINE HYDROCHLORIDE AR Safety Data Sheet.
  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst.
  • Organic Reactions. (1959). The Japp-Klingemann Reaction.
  • Wikipedia. (n.d.). Japp–Klingemann reaction.
  • Organic Chemistry Portal. (2009). Lewis Acid Catalyzed Indole Synthesis.
  • PubChem. (n.d.). 4-Methoxyphenylhydrazine hydrochloride.
  • BYJU'S. (n.d.). Lewis Acid vs Bronsted Acid.
  • Wiley-VCH. (n.d.). Lewis Acid–Brønsted Base Catalysis.
  • ResearchGate. (2016). What are the special considerations for the Japp-Klingemann reaction?.
  • Various Authors. (n.d.). The Japp-Klingemann reaction is a special case of the coupling of diazonium salts with a compound containing activated methinyl. ResearchGate.
  • Chemsrc. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Hydrazine.
  • Google Patents. (n.d.). Process for 4-sulfonamidophenyl hydrazines.
  • Google Patents. (n.d.). Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • PubChem. (n.d.). (4-Phenoxyphenyl)hydrazine.

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Technical Support Center: Managing Steric Hindrance with (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-phenoxyphenyl)hydrazine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile reagent, particularly in sterically demanding applications like the Fischer indole synthesis. The bulky 4-phenoxyphenyl group, while conferring unique electronic and solubility properties, can introduce significant steric challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these effects and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures or suboptimal results that often trace back to steric hindrance.

Scenario 1: Reaction Failure or Stalling - No Product Formation

Question: I am attempting a Fischer indole synthesis using this compound and a sterically hindered ketone (e.g., 2,6-disubstituted cyclohexanone or a bulky acyclic ketone), but the reaction is not proceeding. TLC analysis shows only starting materials even after prolonged heating. What is going wrong?

Answer: This is a classic case where steric hindrance is likely preventing the key steps of the reaction mechanism.[1] The bulky 4-phenoxyphenyl group on the hydrazine and the hindered environment around the carbonyl group on your ketone create a "double steric penalty." This can inhibit both the initial formation of the hydrazone and, more critically, the subsequent[2][2]-sigmatropic rearrangement, which is the core of the indole formation.[2][3][4]

Root Cause Analysis & Workflow:

dot digraph "Troubleshooting_Workflow_1" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false, rankdir="TB", maxiter=10000]; node [shape=record, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Troubleshooting workflow for reaction failure.

Detailed Protocol: Catalyst System Optimization

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add your sterically hindered ketone (1.0 equiv) and this compound (1.1 equiv).

  • Solvent: Add a high-boiling, non-coordinating solvent like toluene or xylene.

  • Catalyst Addition:

    • Option A (Lewis Acid): Add Zinc Chloride (ZnCl₂) (1.2 equiv) or Boron Trifluoride Etherate (BF₃·OEt₂) (1.2 equiv).[2][5] These are powerful Lewis acids that can facilitate the key rearrangement.

    • Option B (Brønsted Acid): Use p-Toluenesulfonic acid (PTSA) (0.2 equiv). It is a strong, non-nucleophilic acid that is often effective.

    • Option C (Acidic Medium): Use Polyphosphoric Acid (PPA) as both the solvent and catalyst. Heat the mixture carefully to 100-140°C.[1][3]

  • Reaction: Heat the reaction mixture to reflux (for toluene/xylene) or the target temperature (for PPA) and monitor by TLC.

  • Workup: After cooling, quench the reaction carefully (especially PPA, which reacts exothermically with water). Neutralize the acid and extract the product with an organic solvent like ethyl acetate.

Scenario 2: Low Yield and Formation of Multiple Isomers

Question: My reaction with an unsymmetrical ketone (e.g., 2-pentanone) and this compound is working, but I'm getting a low yield of a mixture of two indole regioisomers. How can I improve the yield and selectivity?

Answer: This is a common issue when using unsymmetrical ketones in the Fischer indole synthesis. The reaction can proceed through two different enamine intermediates, leading to two possible indole products. The bulky 4-phenoxyphenyl group can exacerbate this issue by influencing the thermodynamic and kinetic stability of the intermediates.

Improving Regioselectivity:

The key is to control which enamine intermediate is favored. The less sterically hindered enamine is typically formed faster (kinetic product), while the more substituted (and often more stable) enamine leads to the thermodynamic product.

StrategyCatalyst/ConditionsExpected OutcomeRationale
Favor Kinetic Product Milder Brønsted Acids (e.g., Acetic Acid)[1][6], Lower Temperatures (e.g., 80°C)Formation of the indole from the less substituted α-carbon.Lower energy conditions favor the faster-forming, less hindered enamine intermediate.
Favor Thermodynamic Product Strong Lewis Acids (e.g., ZnCl₂, FeCl₃)[1][6], Higher Temperatures (Reflux)Formation of the indole from the more substituted α-carbon.Higher energy allows the system to reach equilibrium, favoring the more stable, more substituted enamine.
Shape-Selective Catalysis Zeolites (e.g., Zeolite Beta)[7]Preferential formation of the less bulky indole isomer.The microporous structure of the zeolite catalyst imposes spatial constraints, favoring the transition state that leads to the sterically smaller product which can better fit within the pores.[7]

dot digraph "Regioselectivity_Control" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot Caption: Controlling regioselectivity in the Fischer indole synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrochloride salt of (4-phenoxyphenyl)hydrazine used instead of the free base? A1: The hydrochloride salt is generally more stable and less prone to oxidation and decomposition than the free base hydrazine.[1] Hydrazines can be sensitive to air and light, and the salt form provides a longer shelf life and more consistent reactivity. For the reaction, the free base is typically generated in situ under the reaction conditions or by a pre-neutralization step.

Q2: Can I pre-form and isolate the hydrazone before the cyclization step? A2: Yes, and this is often a recommended strategy, especially for troubleshooting.[1] Forming the hydrazone is typically a condensation reaction that can be run under milder conditions (e.g., stirring in ethanol at room temperature or with gentle warming). Isolating and purifying the hydrazone intermediate ensures that the first step was successful before committing to the harsher, energy-intensive cyclization conditions. This simplifies analysis if the second step fails.

Q3: My substrate has electron-withdrawing groups. How does this affect the reaction? A3: Electron-withdrawing groups on either the phenylhydrazine ring or the ketone can hinder the reaction.[1] On the hydrazine, they decrease the nucleophilicity of the nitrogen atoms, slowing down both the hydrazone formation and the crucial[2][2]-sigmatropic rearrangement. On the ketone, they can disfavor the formation of the required enamine intermediate. To overcome this, you may need to use harsher conditions, such as stronger acids (PPA is a good choice) and higher temperatures.[1][8]

Q4: What are the best practices for purifying the final indole product, especially if it's sterically hindered? A4: Sterically hindered indoles can be challenging to purify due to potential co-elution with byproducts and their tendency to be highly crystalline or, conversely, oily.

  • Chromatography: Column chromatography on silica gel is the most common method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane is usually effective.

  • Recrystallization: If a solid product is obtained, recrystallization is an excellent method for achieving high purity.[9] Test various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, toluene).

  • Extraction: Sometimes, impurities can be removed by washing. If your product is in an organic solvent, washing with a dilute acid solution can remove any remaining basic impurities, while a wash with a dilute base can remove acidic byproducts.

Q5: Are there any safety concerns I should be aware of when working with this compound? A5: Yes. Like many hydrazine derivatives, this compound should be handled with care. It is classified as harmful if swallowed and can cause serious eye damage.[10][11] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[13][14] Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.[11][12][13][14][15]

References

  • Fischer indole synthesis. Wikipedia. [Link]
  • A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. Journal of the American Chemical Society. [Link]
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook. [Link]
  • Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
  • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules/MDPI. [Link]
  • A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
  • Process of preparing purified aqueous indole solution.
  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
  • This compound | CAS#:17672-28-5. Chemsrc. [Link]
  • Fischer indole synthesis applied to the total synthesis of n
  • Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates.

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work-up procedures to remove impurities from (4-phenoxyphenyl)hydrazine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (4-phenoxyphenyl)hydrazine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up and purification of this important synthetic intermediate. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound, and what are the primary sources of impurities?

A1: The most common synthesis route is a two-step process involving the diazotization of 4-phenoxyaniline followed by the reduction of the resulting diazonium salt.[1][2]

  • Step 1: Diazotization: 4-phenoxyaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to form the 4-phenoxyphenyldiazonium chloride salt.[2][3]

  • Step 2: Reduction: The diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents include stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃).[4][5][6]

Primary sources of impurities include:

  • Unreacted Starting Material: Incomplete diazotization can leave residual 4-phenoxyaniline.

  • Phenolic Byproducts: The diazonium salt is thermally unstable and can decompose, especially if the temperature rises above 5 °C, reacting with water to form 4-phenoxyphenol.[3]

  • Azo-Coupling Products: If the reaction medium is not sufficiently acidic, the diazonium salt can couple with unreacted 4-phenoxyaniline to form colored azo compounds, which are potent impurities.[1][7]

  • Tars and Colored Products: The reduction step, particularly if not well-controlled, can lead to the formation of tars and other heavy by-products.[8][9]

  • Inorganic Salts: Byproducts from the neutralization and reduction steps, such as sodium chloride or tin salts, can be present in the crude product.

Q2: My crude this compound is a dark, oily substance instead of a solid. What causes this, and how can I solidify it?

A2: The formation of an oil or tar is a common issue, often resulting from the presence of impurities that depress the melting point of the product. Key causes include residual solvents, phenolic byproducts, and azo-impurities.[8]

To induce solidification, a technique called trituration is highly effective. This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are at least partially soluble.

  • Recommended Solvents for Trituration: Cold n-hexane, pentane, or diethyl ether are excellent choices.[10]

  • Procedure: Add a small volume of the cold solvent to the oil and stir vigorously with a glass rod, scratching the side of the flask. This mechanical agitation can provide the energy needed to initiate crystallization. Chilling the mixture in an ice bath can further promote solidification.[10]

Q3: Why is temperature control so critical during the diazotization reaction?

A3: Maintaining a low temperature (0–5 °C) is arguably the most critical parameter for a successful diazotization. Aryl diazonium salts are thermally unstable.[3] Temperatures above this range lead to rapid decomposition of the diazonium salt into nitrogen gas and a highly reactive aryl cation. This cation then reacts with water in the reaction mixture to form the corresponding phenol (4-phenoxyphenol in this case), which is a difficult-to-remove impurity. Furthermore, the nitrous acid used for the reaction is also unstable at higher temperatures.[3]

Troubleshooting Guide & In-depth Protocols

This section addresses specific experimental issues with detailed explanations and step-by-step protocols.

Issue 1: The final product has a persistent pink, red, or yellow discoloration.

Cause: This discoloration is typically due to trace amounts of azo compounds formed by the premature coupling of the diazonium salt with unreacted amine.[5][7] It can also be caused by other colored tars or oxidation products.

Solution: The most effective method to remove these colored impurities is through recrystallization with an activated carbon treatment.[5]

Protocol 1: Decolorizing Recrystallization
  • Solvent Selection: Choose a suitable solvent for recrystallization. For hydrochloride salts, a mixture of an alcohol (like ethanol or methanol) and water is often effective.[5][11]

  • Dissolution: Dissolve the crude, colored this compound in a minimum amount of the hot solvent system.

  • Charcoal Treatment: Once dissolved, add a small amount (typically 1-2% by weight of your crude product) of activated carbon (charcoal) to the hot solution.

    • Expert Tip: Do not add charcoal to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding the charcoal, then gently heat back to boiling.

  • Hot Filtration: Boil the mixture for a few minutes and then perform a hot gravity filtration using fluted filter paper to remove the charcoal. The goal is to keep the solution hot enough to prevent the product from crystallizing prematurely in the funnel.

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[11]

  • Isolation: Collect the pure, white crystals by vacuum filtration and wash them with a small amount of cold solvent.[12]

Issue 2: The yield is low after purification.

Cause: Low yield can result from multiple factors: incomplete reaction, decomposition of the diazonium salt, or loss of product during the work-up and recrystallization steps. Over-washing the final product or choosing a recrystallization solvent in which the product is too soluble are common culprits.[5]

Solution: Optimize the work-up and purification by carefully selecting washing and recrystallization solvents.

Workflow for Yield Optimization

Below is a logical workflow designed to maximize product recovery while ensuring purity.

G cluster_reaction Reaction & Quenching cluster_workup Work-up & Initial Purification cluster_purification Final Purification start Crude Reaction Mixture precip Precipitate Crude HCl Salt (Cooling to 0 °C) start->precip Acidic Hydrolysis filter1 Filter Crude Solid precip->filter1 wash Wash with Minimal Cold Water/Ether filter1->wash recrystallize Recrystallize from Optimal Solvent System wash->recrystallize filter2 Filter Pure Crystals recrystallize->filter2 dry Dry Under Vacuum filter2->dry end end dry->end Final Pure Product

Caption: General purification workflow for (4-phenoxyphenyl)hydrazine HCl.

Table 1: Solvent Selection for Washing & Recrystallization
Solvent/SystemApplicationRationale & Expert Tips
Cold Water Washing Crude SolidEffectively removes inorganic salts (e.g., NaCl, SnCl₂) without dissolving significant amounts of the hydrochloride salt product.[4][6]
Diethyl Ether / n-Hexane Washing/TriturationRemoves non-polar organic impurities and can help solidify oily products.[6][10] The hydrochloride salt has very low solubility in these solvents.
Ethanol/Water RecrystallizationGood for hydrochloride salts. Dissolves the product when hot but has lower solubility when cold, allowing for good recovery. The ratio can be tuned for optimal results.[5]
Methanol RecrystallizationMethanol is a strong solvent for many organic salts and can be used for recrystallization, often followed by the addition of a less polar co-solvent to induce precipitation.[11]
Acetonitrile RecrystallizationCan be a good alternative for recrystallizing highly soluble or oily products that are difficult to crystallize from other solvents.[10]
Issue 3: How do I remove residual tin salts from a stannous chloride reduction?

Cause: When stannous chloride (SnCl₂) is used as the reducing agent, tin salts can co-precipitate with the product. These must be removed to achieve high purity.

Solution: The work-up must be designed to either keep tin salts in solution or convert them to a form that is easily separated.

Protocol 2: Removal of Tin Salt Impurities
  • Basification & Extraction:

    • After the reaction is complete, carefully make the entire reaction mixture basic by adding a concentrated solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while cooling in an ice bath.

    • This will precipitate tin as tin hydroxides (Sn(OH)₂/Sn(OH)₄) and convert your this compound to its free base form. The free base is soluble in organic solvents.

    • Extract the aqueous slurry several times with an organic solvent like ethyl acetate or dichloromethane.

  • Re-formation of the Hydrochloride Salt:

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Bubble dry HCl gas through the solution or add a solution of HCl in a solvent like isopropanol or ether. This will precipitate the this compound in a pure form, leaving any remaining organic-soluble impurities in the solvent.

  • Isolation:

    • Collect the precipitated hydrochloride salt by vacuum filtration, wash with a small amount of cold ether, and dry under vacuum.

Troubleshooting Logic for Tin Removal

G cluster_path1 Path A: Aqueous Wash cluster_path2 Path B: Base-Acid Workup (Recommended) start Crude product with tin salt impurities wash_acid Thoroughly wash crude HCl salt with cold, concentrated HCl start->wash_acid basify Basify mixture to pH > 10 (precipitates tin hydroxides) start->basify result_a Removes some tin salts, but may be incomplete wash_acid->result_a extract Extract free base with organic solvent basify->extract reacidify Re-precipitate HCl salt from organic phase extract->reacidify result_b Highly effective removal of tin salts reacidify->result_b end Pure Product result_b->end

Caption: Decision workflow for removing tin salt impurities.

References

  • ResearchGate. (2020). How to purify hydrazone?[Link]
  • U.S. Patent No. US3458283A. (1969). Hydrazine purification.
  • Reddit. (2021). Need a purification method for a free hydrazone. r/Chempros. [Link]
  • U.S. Patent No. US6087534A. (2000). Method for synthesizing aryl hydrazine through reduction of a diazo compound derivative.
  • U.S. Patent No. US4657751A. (1987). Process for purifying aqueous hydrazine hydrate solutions.
  • Organic Syntheses. Hydrazine, phenyl-. [Link]
  • Vedantu. (n.d.). In diazotization reaction of aniline with rmNaNrmO2 class 12 chemistry CBSE. [Link]
  • PubChem. (4-methoxyphenyl)hydrazine hydrochloride.
  • Yates, E., & Yates, A. (2016). The diazotization process.
  • Organic Syntheses. PREPARATION OF 7-CHLORO-3-(2-CHLOROPHENYL)-[4][10][13]TRIAZOLO[4,3-a]PYRIDINE. [Link]
  • University of Rochester, Department of Chemistry.
  • European Patent No. EP0919546B1. (2003). Process for 4-sulfonamidophenyl hydrazines.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
  • Chemistry LibreTexts. (2023).
  • Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Organic Syntheses. Working with Hazardous Chemicals. [Link]
  • Chemical Education Xchange. (2020).
  • Chinese Patent No. CN102557985A. (2012). Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Korean Patent No. KR100517343B1. (2005). Preparation method of Methoxyphenylhydrazine.
  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis of ¹H and ¹³C NMR Spectral Data

Prepared by a Senior Application Scientist, this guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (4-phenoxyphenyl)hydrazine hydrochloride. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this important chemical intermediate. We will delve into the nuances of peak assignments, coupling constants, and the rationale behind experimental choices, while also comparing this data with relevant alternatives.

The Central Role of NMR in Structural Verification

In the realm of organic synthesis and pharmaceutical development, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework.[1][2] For a molecule such as this compound, which serves as a building block in the synthesis of various biologically active compounds, precise characterization is the bedrock of reproducible and reliable research.[3][4]

This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound. While experimental spectra for this specific compound are not widely published, we can confidently predict and interpret its spectral features based on established principles of NMR spectroscopy and by drawing comparisons with structurally analogous compounds.[5][6][7][8]

Visualizing the Molecular Structure

To facilitate the discussion of the NMR data, a clear representation of the molecule with labeled atoms is essential. The following diagram illustrates the structure of this compound, with protons and carbons systematically labeled for easy reference in the subsequent data tables.

Figure 1. Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For hydrochloride salts of hydrazines, a polar aprotic solvent like DMSO-d₆ is typically used for analysis to ensure solubility and minimize the exchange of labile amine and ammonium protons.[9][10]

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationRationale
NH₃⁺~10.0Broad singlet-3HThe ammonium protons are highly deshielded due to the positive charge and are expected to appear as a broad signal.
NH~8.5Broad singlet-1HThe NH proton is also deshielded and its signal is often broadened due to quadrupolar effects from the adjacent nitrogen.
H-9, H-11~7.40Triplet~7.82HThese protons are on the terminal phenyl ring and are coupled to two neighboring protons each.
H-3, H-5~7.30Doublet~8.52HThese protons are ortho to the phenoxy group and are deshielded. They are coupled to H-2 and H-6, respectively.
H-10~7.15Triplet~7.41HThis proton is para to the ether linkage and is coupled to H-9 and H-11.
H-8, H-12~7.05Doublet~8.02HThese protons are ortho to the ether linkage and are coupled to H-9 and H-11, respectively.
H-2, H-6~6.95Doublet~8.52HThese protons are ortho to the hydrazine group and are coupled to H-3 and H-5, respectively.

Note: Chemical shifts are predictions and may vary based on experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides insights into their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-7~157.0The carbon of the phenoxy ring directly attached to the oxygen atom is significantly deshielded.
C-4~152.0This carbon is also attached to the ether oxygen and is deshielded.
C-1~145.0The carbon atom bonded to the nitrogen of the hydrazine group is deshielded.
C-9, C-11~130.0These carbons are in the terminal phenyl ring.
C-3, C-5~124.0Aromatic carbons ortho to the phenoxy group.
C-10~122.0Aromatic carbon para to the ether linkage.
C-8, C-12~119.0Aromatic carbons ortho to the ether linkage.
C-2, C-6~117.0Aromatic carbons ortho to the hydrazine group.

Note: These are predicted chemical shifts based on established substituent effects in benzene rings.[11]

Comparative Analysis: Contextualizing the Spectral Data

To add confidence to our predicted data, we can compare it with the known spectral data of similar compounds.

  • Phenylhydrazine hydrochloride: The aromatic protons of phenylhydrazine hydrochloride appear in the range of 6.8-7.3 ppm.[8] The introduction of a phenoxy group at the para position in our target molecule is expected to cause a downfield shift for the protons on that ring due to the electron-withdrawing nature of the ether oxygen, which aligns with our predictions.

  • 4-Methoxyphenylhydrazine hydrochloride: This compound, with a methoxy group at the para position, shows aromatic protons at approximately 6.84 and 6.94 ppm.[12] The phenoxy group in our compound is a larger and more complex substituent, which would lead to more complex splitting patterns and slightly different chemical shifts, as reflected in our predictions.

Beyond NMR, other analytical techniques are crucial for a comprehensive characterization of hydrazine derivatives.[1][13] These include:

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the N-H stretches of the hydrazine and ammonium groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.[14]

  • Elemental Analysis: To determine the percentage composition of elements (C, H, N), providing further evidence for the empirical and molecular formula.

Experimental Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data is contingent on a meticulously executed experimental protocol. The following section outlines a validated workflow for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it readily dissolves the hydrochloride salt and has a high boiling point, which is advantageous for variable temperature studies if needed. Its residual solvent peak at ~2.50 ppm does not typically interfere with the aromatic signals of interest.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition (500 MHz Spectrometer):

    • Tune and shim the probe to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard single-pulse experiment.

    • Key Parameters:

      • Spectral Width: 0-12 ppm

      • Number of Scans: 16-64 (to ensure adequate signal-to-noise ratio)

      • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons, ensuring accurate integration)

      • Acquisition Time: ~3-4 seconds

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate all signals to determine the relative proton ratios.

  • ¹³C NMR Acquisition (125 MHz Spectrometer):

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Key Parameters:

      • Spectral Width: 0-200 ppm

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

      • Relaxation Delay (d1): 2 seconds

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation Weigh Weigh Sample Dissolve Dissolve in DMSO-d6 with TMS Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Probe Transfer->Tune Acquire_H1 Acquire 1H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire 13C Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase and Baseline Correction FT->Phase Reference Reference Spectrum Phase->Reference Integrate Integrate (1H) Reference->Integrate for 1H Assign Assign Peaks Integrate->Assign Compare Compare with Known Compounds Assign->Compare Report Generate Report Compare->Report

Figure 2. A standardized workflow for NMR analysis.

Conclusion

This guide provides a detailed, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By combining fundamental NMR principles with comparative data from analogous structures, we have established a reliable basis for the spectroscopic characterization of this compound. The provided experimental protocol offers a robust methodology for acquiring high-quality data, ensuring the integrity and reproducibility of research findings. For any scientist working with this or similar molecules, a thorough grasp of these analytical techniques is indispensable for advancing their research and development efforts.

References

  • Anusandhanavallari. (2025).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
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  • Sigma-Aldrich. (n.d.). 1-(4-Phenoxyphenyl)hydrazine hydrochloride.
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  • Guidechem. (n.d.). Hydrazine monohydrochloride 2644-70-4 wiki.
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A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (4-phenoxyphenyl)hydrazine Hydrochloride and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of mass spectrometry-based methodologies for the analysis of (4-phenoxyphenyl)hydrazine hydrochloride and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of ionization techniques, fragmentation patterns, and practical, field-proven experimental protocols. Our focus is on delivering not just procedural steps, but the scientific rationale behind them, ensuring a self-validating and robust analytical approach.

Introduction: The Significance of (4-phenoxyphenyl)hydrazine Derivatives

(4-phenoxyphenyl)hydrazine and its derivatives are key building blocks in medicinal chemistry and materials science. Their utility in the synthesis of indole-containing compounds, for instance, places them at the forefront of developing novel therapeutic agents. The accurate and sensitive analysis of these compounds is therefore paramount for reaction monitoring, impurity profiling, and metabolic studies. Mass spectrometry, coupled with liquid chromatography (LC-MS), stands as the premier analytical technique for this purpose, offering unparalleled specificity and sensitivity. This guide will navigate the critical decisions in method development for these aromatic hydrazines, ensuring reliable and reproducible results.

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The choice of ionization source is arguably the most critical parameter in developing a robust LC-MS method. For aromatic hydrazines like (4-phenoxyphenyl)hydrazine, the primary contenders are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The selection hinges on the analyte's polarity, thermal stability, and the desired sensitivity.

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar and thermally labile molecules.[1][2] It generates ions from a solution by creating a fine spray of charged droplets. For (4-phenoxyphenyl)hydrazine, which possesses a degree of polarity due to the hydrazine moiety, ESI is a viable option, particularly in the positive ion mode where the basic nitrogen atoms can be readily protonated.

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar to non-polar analytes that are thermally stable.[1][2] It involves vaporizing the analyte in a heated nebulizer, followed by ionization through corona discharge. Given the aromatic nature of (4-phenoxyphenyl)hydrazine, APCI can offer excellent ionization efficiency, especially for derivatives where the polarity might be reduced.

Head-to-Head Comparison:

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)Recommendation for (4-phenoxyphenyl)hydrazine
Analyte Polarity Best for polar to moderately polar compounds.[1]Best for non-polar to moderately polar compounds.[1][2]Both are applicable. ESI may be favored for the hydrochloride salt, while APCI could be advantageous for less polar derivatives.
Thermal Stability Suitable for thermally labile compounds.[2]Requires thermal stability as the sample is vaporized at high temperatures.[2](4-phenoxyphenyl)hydrazine is expected to be sufficiently stable for APCI.
Ion Formation Forms [M+H]⁺ ions in solution, often with minimal fragmentation in the source. Can form multiply charged ions.[1]Ionization occurs in the gas phase, primarily forming [M+H]⁺ ions. Generally produces singly charged ions.[1]Both will likely produce a strong [M+H]⁺ signal.
Matrix Effects More susceptible to ion suppression from co-eluting matrix components.Generally less prone to matrix effects compared to ESI.[2]APCI may offer more robust quantitation in complex matrices like biological fluids.
Flow Rate Compatibility Optimal at lower flow rates (typically < 1 mL/min).[1]Works well with higher flow rates (typically > 0.5 mL/min).[2]Dependent on the chosen LC method.

Experimental Evidence from Analogous Compounds:

Studies on other aromatic compounds and pesticides have shown that while ESI is a versatile starting point, APCI can provide superior sensitivity for less polar analytes. For instance, an evaluation of over 75 pesticides demonstrated that neutral and basic compounds, a category that includes aromatic hydrazines, are often more sensitive using APCI in the positive ion mode.[3] Conversely, for highly polar or ionic derivatives, ESI would be the preferred technique.[3]

Causality Behind the Choice: The decision between ESI and APCI should be driven by the specific properties of the (4-phenoxyphenyl)hydrazine derivative being analyzed and the complexity of the sample matrix. For initial screening and analysis of the polar hydrochloride salt, ESI is a logical first choice. For quantitative analysis of less polar derivatives or in complex biological matrices where matrix effects are a concern, APCI is a strong alternative that should be evaluated.

Fragmentation Analysis: Elucidating the Structure

Predicted Fragmentation of (4-phenoxyphenyl)hydrazine:

The molecular weight of (4-phenoxyphenyl)hydrazine is 200.24 g/mol . In positive ion mode, the protonated molecule [M+H]⁺ will have an m/z of 201.2. Based on the fragmentation of (4-methoxyphenyl)hydrazine, the following primary fragmentation pathways are anticipated:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for protonated hydrazines is the neutral loss of ammonia, which would result in a product ion at m/z 184.2.

  • Cleavage of the N-N Bond: Homolytic or heterolytic cleavage of the labile N-N bond is a characteristic fragmentation. This can lead to the formation of a phenoxyphenyl radical cation or a phenoxyphenyl cation.

  • Loss of the Hydrazine Moiety (N₂H₃): Cleavage of the C-N bond can result in the loss of the hydrazine group as a radical, leading to the formation of the stable phenoxyphenyl cation at m/z 169.1.

  • Ether Bond Cleavage: Fragmentation of the ether linkage could also occur, leading to ions corresponding to the phenoxy cation (m/z 93.1) or the aminophenyl cation (m/z 92.1).

Fragmentation_Pathway

Fragmentation of Hydrazone Derivatives:

The synthesis of hydrazone derivatives by reacting (4-phenoxyphenyl)hydrazine with aldehydes or ketones is a common derivatization strategy.[4][5][6][7] The mass spectral fragmentation of these derivatives will be dominated by cleavage of the hydrazone bond (C=N-N). This typically results in stable fragment ions corresponding to the respective aldehyde/ketone and hydrazine moieties, providing clear structural information.

Experimental Protocols: A Self-Validating Workflow

The following protocols provide a robust starting point for the LC-MS/MS analysis of (4-phenoxyphenyl)hydrazine and its derivatives. These are designed to be self-validating, with built-in checks for accuracy and reproducibility.

Sample Preparation

The goal of sample preparation is to extract the analyte from its matrix and present it in a solvent compatible with the LC-MS system.

For Reaction Mixtures and Standards:

  • Dilution: Accurately dilute the sample in a suitable solvent. A starting point is a 1 mg/mL stock solution in methanol or acetonitrile, followed by serial dilutions to the desired concentration range (e.g., 1-1000 ng/mL).

  • Solvent Compatibility: The final dilution should be in the initial mobile phase composition to ensure good peak shape for early eluting compounds.

For Biological Matrices (e.g., Plasma):

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method Parameters

Liquid Chromatography (LC):

ParameterRecommended ConditionRationale
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for aromatic compounds.
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for efficient ionization in positive ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute a range of derivatives with varying polarities.
Flow Rate 0.4 mL/minCompatible with both ESI and APCI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical injection volume to avoid overloading the column.

Mass Spectrometry (MS):

ParameterESIAPCI
Ionization Mode PositivePositive
Capillary Voltage 3.5 kV4.0 kV
Cone Voltage 30 V30 V
Source Temperature 150 °CN/A
Desolvation Temperature 350 °C400 °C (Vaporizer Temp)
Desolvation Gas Flow 800 L/hr600 L/hr
Collision Gas ArgonArgon
MRM Transitions To be determined empirically. Start with the precursor ion [M+H]⁺ and monitor the predicted product ions.To be determined empirically. Start with the precursor ion [M+H]⁺ and monitor the predicted product ions.

Experimental_Workflow

Data Interpretation and Validation

Trustworthiness through Self-Validation:

A robust analytical method is a self-validating one. This means incorporating quality controls and checks throughout the workflow.

  • Internal Standards: The use of a stable isotope-labeled internal standard is highly recommended for quantitative studies to correct for matrix effects and variations in instrument response.

  • Calibration Curve: A calibration curve with a minimum of six non-zero standards should be prepared in the same matrix as the samples to ensure accurate quantification.

  • Quality Control Samples: Analyze QC samples at low, medium, and high concentrations alongside the unknown samples to monitor the accuracy and precision of the method.

  • Specificity: The use of Multiple Reaction Monitoring (MRM) with at least two transitions for each analyte provides a high degree of specificity and confidence in the identification.

Conclusion

The mass spectrometric analysis of (4-phenoxyphenyl)hydrazine and its derivatives is a powerful tool for researchers in drug discovery and materials science. The choice between ESI and APCI should be made based on the specific analyte properties and the analytical goals. While ESI provides a versatile starting point, APCI can offer advantages in terms of sensitivity for less polar derivatives and robustness in complex matrices. The predicted fragmentation patterns, based on the well-understood chemistry of hydrazines and structural analogs, provide a solid foundation for developing selective and sensitive MS/MS methods. By following the detailed experimental protocols and incorporating self-validating measures, researchers can ensure the generation of high-quality, reliable, and reproducible data.

References

  • Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. PMC. [Link]
  • Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI).
  • Straight to the Source: ESI vs APCI…. Microsaic Systems. [Link]
  • ESI vs APCI.
  • Efficiency of ESI and APCI Ionization Sources in LC-MS/MS Systems for Analysis of 22 Pesticide Residues in Food M
  • Choosing between atmospheric pressure chemical ionization and electrospray ionization interfaces for the HPLC/MS analysis of pesticides.
  • Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. Research Journal of Pharmacy and Technology. [Link]
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. [Link]
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
  • Fragmentation Pathways and Structural Characterization of 14 Nerve Agent Compounds by Electrospray Ionization Tandem Mass Spectrometry. PubMed. [Link]
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. PMC. [Link]
  • The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. [Link]

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A Comparative Analysis of Reactivity: (4-Phenoxyphenyl)hydrazine Hydrochloride vs. Phenylhydrazine in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that profoundly impacts the efficiency, yield, and overall success of a synthetic route. Substituted hydrazines are a cornerstone in the synthesis of nitrogen-containing heterocycles, a scaffold of immense importance in medicinal chemistry. This guide provides an in-depth, objective comparison of the reactivity of (4-phenoxyphenyl)hydrazine hydrochloride and the parent phenylhydrazine, with a focus on their application in the Fischer indole synthesis. The insights and experimental data presented herein are intended to empower researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of Substituted Hydrazines in Heterocyclic Chemistry

Phenylhydrazine, discovered by Hermann Emil Fischer in 1883, remains a pivotal reagent in organic synthesis, most notably for the construction of the indole nucleus via the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[4] The electronic nature of substituents on the phenylhydrazine ring significantly influences the reaction's efficiency, dictating the required reaction conditions and the resulting yield of the indole product.[5]

This guide focuses on a comparative analysis of this compound and phenylhydrazine. The introduction of a phenoxy group at the para-position of the phenylhydrazine moiety introduces distinct electronic properties that alter its reactivity profile. Understanding these differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

Theoretical Underpinnings of Reactivity: Electronic Effects of the Phenoxy Substituent

The reactivity of a substituted phenylhydrazine in the Fischer indole synthesis is largely governed by the nucleophilicity of the hydrazine nitrogens and the stability of the intermediates formed during the reaction cascade. The key step influenced by substituents on the phenyl ring is the[5][5]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate.[4] This step is often rate-determining.

Phenylhydrazine: The unsubstituted phenyl ring in phenylhydrazine exerts a baseline electronic effect.

(4-Phenoxyphenyl)hydrazine: The phenoxy group (-OPh) at the para-position of the phenylhydrazine ring is an electron-donating group (EDG) through resonance. The oxygen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. This increased electron density enhances the nucleophilicity of the hydrazine and stabilizes the positively charged intermediates formed during the acid-catalyzed reaction. This, in turn, is expected to accelerate the rate of the Fischer indole synthesis and potentially lead to higher yields under milder conditions compared to unsubstituted phenylhydrazine.

Experimental Comparison: The Fischer Indole Synthesis

To provide a quantitative basis for the comparison of reactivity, we will examine the Fischer indole synthesis of a common substrate, cyclohexanone, with both phenylhydrazine and a suitable proxy for (4-phenoxyphenyl)hydrazine. Due to the limited availability of direct comparative studies for (4-phenoxyphenyl)hydrazine, we will utilize data for 4-methoxyphenylhydrazine, which has a similar electron-donating methoxy group at the para-position and is well-documented in the literature.

Comparative Yields in the Fischer Indole Synthesis

The following table summarizes typical yields for the Fischer indole synthesis of various indoles from substituted phenylhydrazines, illustrating the impact of the substituent's electronic nature.

Hydrazine DerivativeCarbonyl CompoundProductYield (%)Reference
PhenylhydrazineCyclohexanone1,2,3,4-Tetrahydrocarbazole~50%[6]
4-MethoxyphenylhydrazinePropiophenone5-Methoxy-2-methyl-3-phenylindole79%[5]
4-ChlorophenylhydrazinePropiophenone5-Chloro-2-methyl-3-phenylindoleLow Conversion[5]

The data clearly demonstrates that the presence of an electron-donating group (methoxy) leads to a significantly higher yield compared to an electron-withdrawing group (chloro).[5] The yield for the reaction with phenylhydrazine provides a baseline for comparison. The enhanced yield observed with 4-methoxyphenylhydrazine strongly suggests that (4-phenoxyphenyl)hydrazine would exhibit similar, if not slightly more pronounced, reactivity due to the electron-donating nature of the phenoxy group.

Mechanistic Insight: The Fischer Indole Synthesis

The generally accepted mechanism for the Fischer indole synthesis provides a framework for understanding the influence of substituents.

Fischer_Indole_Synthesis cluster_hydrazone Phenylhydrazone Formation cluster_rearrangement [3,3]-Sigmatropic Rearrangement cluster_cyclization Cyclization and Aromatization Arylhydrazine Arylhydrazine Phenylhydrazone Phenylhydrazone Arylhydrazine->Phenylhydrazone + Carbonyl - H2O Ketone Ketone/Aldehyde Ketone->Phenylhydrazone Enehydrazine Ene-hydrazine (Tautomer) Phenylhydrazone->Enehydrazine Tautomerization Diimine Di-imine Intermediate Enehydrazine->Diimine [3,3]-Sigmatropic Rearrangement (Rate-determining) Aminal Cyclized Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole - NH3 Aromatization

Figure 1: The mechanistic pathway of the Fischer indole synthesis.

An electron-donating group on the arylhydrazine, such as the phenoxy group, enhances the electron density of the benzene ring. This increased electron density facilitates the crucial[5][5]-sigmatropic rearrangement, which is often the rate-determining step, thereby accelerating the overall reaction rate.[4]

Experimental Protocols

The following are representative protocols for the Fischer indole synthesis using phenylhydrazine and a substituted phenylhydrazine. These can be adapted for specific substrates and scales.

Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocarbazole from Phenylhydrazine and Cyclohexanone

This protocol is a classic example of the Fischer indole synthesis.

Protocol_1 Start Start Step1 1. Dissolve phenylhydrazine and cyclohexanone in glacial acetic acid. Start->Step1 Step2 2. Heat the mixture to reflux. Step1->Step2 Step3 3. Monitor reaction completion by TLC. Step2->Step3 Step4 4. Cool the reaction mixture and pour into water. Step3->Step4 Step5 5. Collect the precipitate by filtration. Step4->Step5 Step6 6. Recrystallize the crude product from ethanol. Step5->Step6 End End Step6->End

Figure 2: Experimental workflow for the synthesis of 1,2,3,4-tetrahydrocarbazole.

Materials:

  • Phenylhydrazine

  • Cyclohexanone

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve phenylhydrazine (1.0 equivalent) and cyclohexanone (1.0 equivalent) in glacial acetic acid.

  • Heat the mixture to reflux for 1-2 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water with stirring.

  • Collect the precipitated solid by vacuum filtration and wash with water.

  • Recrystallize the crude product from ethanol to obtain pure 1,2,3,4-tetrahydrocarbazole.

Protocol 2: Synthesis of 6-Phenoxy-1,2,3,4-tetrahydrocarbazole from this compound and Cyclohexanone

This protocol is adapted for the hydrochloride salt and the expected higher reactivity.

Protocol_2 Start Start Step1 1. Suspend (4-phenoxyphenyl)hydrazine HCl and cyclohexanone in ethanol. Step2 2. Add a catalytic amount of concentrated HCl. Step3 3. Heat the mixture to reflux. Step4 4. Monitor reaction completion by TLC. Step5 5. Cool, neutralize with NaHCO3 solution, and extract with ethyl acetate. Step6 6. Dry the organic layer, concentrate, and purify by column chromatography. End End

Figure 3: Experimental workflow for the synthesis of 6-phenoxy-1,2,3,4-tetrahydrocarbazole.

Materials:

  • This compound

  • Cyclohexanone

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a suspension of this compound (1.0 equivalent) and cyclohexanone (1.1 equivalents) in ethanol, add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux. Due to the activating effect of the phenoxy group, the reaction is expected to proceed more rapidly than with phenylhydrazine.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Recommendations

The presence of a 4-phenoxy group on the phenylhydrazine ring is predicted to significantly enhance its reactivity in the Fischer indole synthesis compared to the unsubstituted phenylhydrazine. This is attributed to the electron-donating nature of the phenoxy group, which facilitates the rate-determining[5][5]-sigmatropic rearrangement. This increased reactivity can translate to higher yields and potentially milder reaction conditions.

For researchers selecting a hydrazine for indole synthesis, the following recommendations can be made:

  • For routine indole syntheses where high yields and mild conditions are desired, This compound is likely a superior choice over phenylhydrazine.

  • When using This compound , it is advisable to start with milder reaction conditions (e.g., lower temperatures or shorter reaction times) and monitor the reaction progress closely to avoid potential side reactions.

  • Phenylhydrazine remains a cost-effective and reliable reagent for many applications, particularly when the substrate is highly reactive or when optimizing for cost is a primary concern.

By understanding the fundamental principles of substituent effects and leveraging the comparative data presented, researchers can more effectively design and execute their synthetic strategies for the construction of valuable indole-containing molecules.

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245. [Link]
  • The Fischer Indole Synthesis.
  • Colobert, F.; et al. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chem.2022, 24, 4337-4343. [Link]
  • Wikipedia. Fischer indole synthesis. [Link]
  • Bajwa, G. S.; Brown, R. K. Fischer indole synthesis. The reaction of N′-alkyl-2,6-dialkylphenylhydrazines with cyclohexanone. Can. J. Chem.1968, 46, 1927-1935. [Link]
  • Taylor & Francis. Fischer indole synthesis – Knowledge and References. [Link]
  • Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
  • Hansch, C.; Leo, A.; Taft, R. W. A survey of Hammett substituent constants and resonance and field parameters. Chem. Rev.1991, 91, 165-195. [Link]
  • J&K Scientific LLC. Fischer Indole Synthesis. [Link]
  • Sajjadifar, S.; et al. New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules2010, 15, 2491-2498. [Link]
  • Ishii, H.; et al. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chem. Pharm. Bull.1991, 39, 1-11. [Link]

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comparative study of different substituted phenylhydrazines in indole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Among the myriad of methods developed for its synthesis, the Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains a remarkably versatile and widely employed strategy.[2] This reaction involves the acid-catalyzed cyclization of a substituted phenylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone).[2]

The choice of the substituted phenylhydrazine is a critical determinant of the reaction's success and efficiency. The electronic nature and steric profile of the substituents on the phenylhydrazine ring profoundly influence the reaction rate, yield, and even the required reaction conditions.[3][4] This guide provides a comparative analysis of various substituted phenylhydrazines in the context of the Fischer indole synthesis, offering insights into how substituent effects can be leveraged for optimized indole synthesis.

The Fischer Indole Synthesis: A Mechanistic Overview

Understanding the mechanism of the Fischer indole synthesis is paramount to appreciating the impact of phenylhydrazine substituents. The generally accepted pathway proceeds through several key steps:[2][5]

  • Hydrazone Formation: The reaction commences with the condensation of a phenylhydrazine and a carbonyl compound to form a phenylhydrazone.[2][5]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine isomer.[2][5]

  • [1][1]-Sigmatropic Rearrangement: This is the crucial, often rate-determining, step where the enamine undergoes an acid-catalyzed[1][1]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond.[2][6]

  • Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization.

  • Ammonia Elimination: Finally, the elimination of an ammonia molecule yields the stable aromatic indole ring.[2]

The electronic properties of the substituents on the phenylhydrazine ring exert their primary influence on the[1][1]-sigmatropic rearrangement step.

Visualizing the Mechanism

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4 & 5: Cyclization & Elimination Phenylhydrazine Phenylhydrazine Phenylhydrazone Phenylhydrazone Phenylhydrazine->Phenylhydrazone + Ketone/Aldehyde Phenylhydrazine->Phenylhydrazone Enamine Enamine Phenylhydrazone->Enamine Phenylhydrazone->Enamine Di-imine Intermediate Di-imine Intermediate Enamine->Di-imine Intermediate Acid Catalyst Enamine->Di-imine Intermediate Indole Indole Di-imine Intermediate->Indole - NH3 Di-imine Intermediate->Indole

Caption: The mechanistic pathway of the Fischer indole synthesis.

The Impact of Phenylhydrazine Substituents: A Comparative Analysis

The electronic and steric nature of substituents on the phenylhydrazine ring plays a pivotal role in the facility and outcome of the Fischer indole synthesis.

Electron-Donating Groups (EDGs)

Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density of the phenylhydrazine ring. This enhanced nucleophilicity facilitates the key[1][1]-sigmatropic rearrangement step, often leading to higher yields and requiring milder reaction conditions.[4] The increased electron density on the aromatic ring stabilizes the transition state of the rearrangement, thereby lowering the activation energy.[7]

However, excessively strong electron-donating groups can sometimes lead to undesired side reactions. Computational studies have shown that strong electron-donating substituents can promote a competing heterolytic N-N bond cleavage, which can divert the reaction from the desired indole formation pathway.[7]

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like nitro (-NO₂) and chloro (-Cl) decrease the electron density of the ring. This deactivation makes the[1][1]-sigmatropic rearrangement more challenging, often necessitating harsher reaction conditions such as stronger acids and higher temperatures, and typically results in lower yields.[4] For instance, the reaction of p-nitrophenylhydrazine with certain ketones may yield significantly less product compared to its methoxy-substituted counterpart under similar conditions.[4][8]

Steric Effects

Steric hindrance, particularly from ortho-substituents on the phenylhydrazine ring, can also influence the reaction. While moderate steric bulk may not significantly impede the reaction, larger groups can hinder the approach of the carbonyl compound and the subsequent cyclization, potentially leading to lower yields.

Regioselectivity with Meta-Substituents

When a meta-substituted phenylhydrazine is employed, the formation of two isomeric indole products (4- and 6-substituted) is possible. The regioselectivity of this cyclization is influenced by both steric and electronic factors. Generally, cyclization is favored at the position para to the substituent.[4] However, the nature of the substituent and the specific reaction conditions can alter this preference.[4][9] For instance, with an electron-donating group at the meta position, the 6-substituted indole is often the major product, whereas an electron-withdrawing group may favor the formation of the 4-substituted indole.[9]

Comparative Performance Data

The following table summarizes the impact of various substituents on the phenylhydrazine ring on the yield of the Fischer indole synthesis with isopropyl methyl ketone. This data clearly illustrates the principles discussed above.

Phenylhydrazine SubstituentPositionElectronic EffectYield (%)Reaction ConditionsReference
4-MethoxyparaElectron-DonatingHighMild
4-MethylparaElectron-DonatingHighMild
Unsubstituted-NeutralModerateStandard[10]
4-ChloroparaElectron-WithdrawingLowHarsh
4-NitroparaStrongly Electron-WithdrawingVery LowHarsh[4][10]
2-NitroorthoStrongly Electron-WithdrawingVery LowHarsh[10]

Note: Yields are qualitative and intended for comparative purposes. Actual yields will vary depending on the specific carbonyl partner and reaction conditions.

Experimental Protocol: Fischer Indole Synthesis of 2,3,3,5-Tetramethyl-3H-indole

This protocol provides a representative example of the Fischer indole synthesis using p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

Materials:
  • p-Tolylhydrazine hydrochloride (1.0 eq)

  • Isopropyl methyl ketone (1.0-1.2 eq)

  • Glacial acetic acid

  • 1 M Sodium hydroxide solution

  • Dichloromethane or Chloroform for extraction

  • Anhydrous sodium sulfate

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.

  • Acid Addition: To this mixture, add glacial acetic acid.

  • Reflux: Heat the mixture to reflux with constant stirring for approximately 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully neutralize the mixture with a 1 M sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure indole product.

Experimental Workflow

Experimental_Workflow start Start reactants Combine p-tolylhydrazine HCl, isopropyl methyl ketone, and glacial acetic acid start->reactants end End reflux Reflux for 2-4 hours (Monitor by TLC) reactants->reflux workup Cool and neutralize with 1M NaOH reflux->workup extraction Extract with CH2Cl2 or CHCl3 workup->extraction drying Dry organic layers with Na2SO4 extraction->drying concentration Concentrate under reduced pressure drying->concentration purification Purify by column chromatography concentration->purification product Obtain pure 2,3,3,5-tetramethyl-3H-indole purification->product product->end

Caption: Step-by-step workflow for the synthesis of a substituted indole.

Conclusion

The Fischer indole synthesis is a powerful and enduring method for the construction of the indole nucleus. As demonstrated, a judicious choice of substituted phenylhydrazine is critical for optimizing reaction outcomes. Electron-donating groups on the phenylhydrazine ring generally accelerate the reaction and improve yields, while electron-withdrawing groups have the opposite effect. By understanding these substituent effects, researchers can tailor their synthetic strategies to efficiently access a wide array of functionalized indoles for applications in drug discovery and materials science.

References

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure.
  • Wikipedia. (n.d.). Fischer indole synthesis.
  • J&K Scientific LLC. (2021, February 23). Fischer Indole Synthesis.
  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance.
  • Heravi, M. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54036-54066. [Link]
  • Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Angewandte Chemie International Edition, 50(19), 4330-4332. [Link]
  • Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
  • Wang, M., et al. (2020). Fischer indole synthesis in DMSO/AcOH/H2O under continuous flow conditions. ResearchGate.
  • Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4437-4446. [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for Products Synthesized from (4-phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of analytical methodologies for the validation of active pharmaceutical ingredients (APIs) and their intermediates synthesized using (4-phenoxyphenyl)hydrazine hydrochloride. As a crucial starting material in the synthesis of various therapeutic agents, particularly kinase inhibitors, ensuring the purity, stability, and quality of its downstream products is paramount. The potential for residual hydrazine, a known mutagenic and potentially carcinogenic impurity, necessitates the development and validation of highly sensitive and specific analytical methods.[1][2]

This document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines, particularly the recently revised Q2(R2) and the new Q14 on Analytical Procedure Development.[3][4][5] Our objective is to equip researchers, analytical scientists, and drug development professionals with the expertise to select, develop, and validate analytical procedures that are not only compliant but scientifically robust and fit for their intended purpose.[6]

The Analytical Landscape: Choosing the Right Tool

The analytical strategy for products derived from this compound must address several key challenges: quantification of the API, identification and quantification of process-related impurities (including isomers), and detection of potential degradants.[7] Furthermore, any unreacted this compound or its degradation products must be strictly controlled.

The primary analytical techniques employed are chromatographic, given their superior separating power.[8] Below is a comparison of the most suitable methods.

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity and impurity analysis of non-volatile organic molecules.[8][9] Gas Chromatography (GC) is invaluable for analyzing volatile substances, such as residual solvents or volatile hydrazine impurities.[9][10] Mass Spectrometry (MS), when coupled with a chromatographic inlet (LC-MS or GC-MS), provides unparalleled sensitivity and specificity for identifying and quantifying trace-level impurities.[11][12]

Parameter High-Performance Liquid Chromatography (HPLC) with UV/DAD Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Application Purity assay, quantification of known impurities, stability studies.[11][12]Analysis of residual solvents, volatile impurities, and derivatized hydrazine.[9][10]Identification of unknown impurities, quantification of trace/genotoxic impurities.[11][12]
Specificity Good to Excellent. Achieved via chromatographic separation. Diode-Array Detection (DAD) adds spectral confirmation. Can be compromised by co-eluting peaks with similar UV spectra.Excellent. Separation by GC combined with unique mass fragmentation patterns provides high confidence in peak identity.Unsurpassed. Combines chromatographic separation with precise mass-to-charge ratio determination, enabling definitive identification.[13]
Sensitivity (LOD/LOQ) Good. Typically in the ~0.01-0.05% range relative to the main component for impurities.[11]Excellent. Can reach parts-per-million (ppm) or even parts-per-billion (ppb) levels, especially for volatile analytes.Excellent. The gold standard for trace analysis, capable of detecting impurities at ppm to ppb levels.[12][13]
Accuracy & Precision Excellent. Well-established for quantitative analysis with high precision (RSD <2%) and accuracy (recoveries of 98-102%).[14]Good to Excellent. Quantitative performance is strong but can be affected by matrix effects and derivatization efficiency.Good to Excellent. Requires careful matrix-matched calibration for best quantitative performance. Isotope-labeled internal standards can yield outstanding accuracy.
Robustness High. Methods are generally rugged and transferable between labs.Moderate. Sensitive to inlet temperature, gas flow rates, and column aging.Moderate. Sensitive to matrix effects (ion suppression/enhancement) and instrument cleanliness.
Best Suited For Routine quality control (QC) release testing, stability testing.Residual solvent analysis, checking for volatile starting material carryover.Impurity structure elucidation, genotoxic impurity analysis, reference standard characterization.
The Validation Workflow: A Framework for Trust

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[6] The workflow must be logical and systematic, beginning with a clear definition of the method's goals and culminating in a comprehensive validation report. This process ensures the reliability of data submitted for regulatory approval.[15]

ValidationWorkflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) (What needs to be measured?) MethodDev Method Development & Optimization (Selectivity, Sensitivity) ATP->MethodDev Protocol Write Validation Protocol (Pre-defined experiments & acceptance criteria) MethodDev->Protocol Specificity Specificity / Selectivity (Forced Degradation) Protocol->Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy (Spike/Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report (Summarize & Evaluate Data) Robustness->Report Lifecycle Continuous Monitoring (Method Lifecycle Management) Report->Lifecycle

Caption: A typical workflow for analytical method validation, from planning to lifecycle management.

In-Depth Protocol: Validation of a Stability-Indicating RP-HPLC Method

Here we detail the validation of a reverse-phase HPLC method for the assay and impurity profiling of a hypothetical API, "Phenoxinib," synthesized from this compound. This protocol is based on the principles outlined in ICH Q2(R2).[3][4]

To validate an RP-HPLC method to accurately quantify Phenoxinib and its process-related impurities, and to demonstrate that the method is stability-indicating.

  • HPLC system with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

  • Chromatographic Data System (CDS).

  • Analytical balance.

  • Phenoxinib reference standard and impurity standards.

  • HPLC-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: 254 nm

  • Injection Volume: 10 µL

A. Specificity (Forced Degradation)

  • Causality: Specificity proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[15] Forced degradation studies are the cornerstone of demonstrating a method is "stability-indicating."

  • Protocol:

    • Prepare solutions of Phenoxinib at a working concentration (e.g., 0.5 mg/mL).

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Heat solid drug substance at 105 °C for 48 hours.

      • Photolytic: Expose solution to UV light (ICH Q1B conditions).

    • Analyze all stressed samples, along with an unstressed control.

    • Acceptance Criteria: The method must demonstrate resolution (Rs > 1.5) between the Phenoxinib peak and all major degradation product peaks. The DAD peak purity analysis must pass for the Phenoxinib peak in all chromatograms, indicating no co-elution.

B. Linearity

  • Causality: Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[16]

  • Protocol:

    • Prepare a stock solution of the Phenoxinib reference standard.

    • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 50% to 150% of the nominal assay concentration).

    • Inject each concentration in triplicate.

    • Acceptance Criteria: Plot the average peak area against concentration. The correlation coefficient (r²) must be ≥ 0.999.

C. Accuracy

  • Causality: Accuracy measures the closeness of the test results to the true value.[4] It is typically assessed via recovery studies.

  • Protocol:

    • Prepare a placebo (synthetic mixture of all formulation components except the API).

    • Spike the placebo with the Phenoxinib API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.

D. Precision

  • Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).

  • Protocol:

    • Repeatability: Analyze six independent preparations of the same Phenoxinib sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) for the six assay results should be ≤ 2.0% for repeatability and ≤ 2.5% for intermediate precision.

E. Limit of Quantitation (LOQ) and Limit of Detection (LOD)

  • Causality: LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected but not necessarily quantified. These are critical for impurity analysis.

  • Protocol:

    • Determine based on the signal-to-noise ratio (S/N). Typically, S/N of 10:1 for LOQ and 3:1 for LOD.

    • Alternatively, use the standard deviation of the response and the slope of the calibration curve.

    • Acceptance Criteria: Confirm the LOQ by analyzing a sample at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

F. Robustness

  • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]

  • Protocol:

    • Deliberately vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 2 °C).

      • pH of mobile phase A (± 0.2 units).

      • Percentage of organic solvent in the mobile phase (± 2%).

    • Analyze a system suitability solution under each condition.

    • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the pre-defined limits for all variations.

Interdependencies of Validation Parameters

The validation parameters are not isolated; they form a self-validating system where each parameter supports the others to build a complete picture of the method's performance.

ValidationParameters FitForPurpose Fit for Purpose Specificity Specificity Specificity->FitForPurpose Accuracy Accuracy Specificity->Accuracy Prerequisite for Precision Precision Specificity->Precision Prerequisite for Linearity Linearity Specificity->Linearity Prerequisite for Accuracy->FitForPurpose Precision->FitForPurpose Linearity->FitForPurpose Range Range Linearity->Range LOD_LOQ LOD / LOQ LOD_LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Caption: The interconnected nature of analytical validation parameters ensuring a method is fit for purpose.

Conclusion

The validation of analytical methods for products derived from this compound is a critical, multifaceted process that underpins drug quality and patient safety. A risk-based approach, guided by the principles of ICH Q2(R2) and Q14, is essential. While HPLC with UV/DAD detection remains the workhorse for routine QC, a comprehensive analytical strategy must incorporate orthogonal techniques like GC-MS and LC-MS for a complete understanding of the product's impurity profile. The choice of method should always be dictated by the specific analytical challenge—from routine release to the investigation of a new, unknown impurity. By following the structured validation protocols outlined in this guide, scientists can ensure their methods are robust, reliable, and fully defensible from a regulatory standpoint.

References

  • Q2(R2) Validation of Analytical Procedures March 2024. Source: U.S.
  • Highlights from FDA's Analytical Test Method Valid
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Source: gmp-compliance.org.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Quality Guidelines.
  • FDA Releases Guidance on Analytical Procedures.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Source: Starodub.
  • 3 Key Regulatory Guidelines for Method Valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy.
  • Advances in Impurity Profiling of Pharmaceutical Formulations. Source: Biomedical Journal of Scientific & Technical Research.
  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Source: Pharmacia.
  • Impurities in Pharmaceutical Analysis: A Comprehensive Guide. Source: Medikamenter Quality Services.
  • Analytical methods for hydrazines. Source: Agency for Toxic Substances and Disease Registry.
  • Pharmaceutical Impurity Analysis Overview. Source: Chemass.
  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Source: Scirp.org.
  • Impurity Profiling of Pharmaceutical Drugs By Various Methods. Source: IOSR Journal.
  • A Spectroscopic Comparison of 3-Methoxyphenyl Derivatives for Researchers. Source: Benchchem.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Source: RASĀYAN Journal of Chemistry.
  • Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. Source: Scribd.
  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC.
  • Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. Source: MDPI.
  • DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE.
  • Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High. Source: World Journal of Pharmacy and Pharmaceutical Sciences.
  • Chromatographic methods of determining hydrazine and its polar derivatives.
  • Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Deriv
  • green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Source: RASĀYAN Journal of Chemistry.

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A Comparative Guide to the Spectroscopic Characterization of Novel Compounds Derived from (4-Phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is paramount. This guide offers a comprehensive comparison of key spectroscopic techniques for the characterization of new compounds derived from (4-phenoxyphenyl)hydrazine hydrochloride, a scaffold of significant interest in medicinal chemistry. As Senior Application Scientists, our goal is to provide not just procedural steps, but the underlying rationale and comparative insights to empower researchers in making informed analytical decisions.

The journey from a promising molecular design to a validated drug candidate is underpinned by rigorous analytical characterization. Spectroscopic methods are the cornerstone of this process, providing detailed information about molecular structure, functional groups, and purity.[1][2] For derivatives of (4-phenoxyphenyl)hydrazine, a multi-faceted spectroscopic approach is essential to navigate the complexities of their structures and ensure the integrity of synthesized compounds.

The Spectroscopic Toolkit: A Comparative Overview

A combination of spectroscopic techniques is often necessary for the complete characterization of novel organic compounds.[3][4] Each method provides a unique piece of the structural puzzle. The most critical techniques for analyzing derivatives of (4-phenoxyphenyl)hydrazine include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.[1][5]

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry.[3][6]Unparalleled for detailed structural elucidation.[4]Lower sensitivity compared to MS, can be complex to interpret for large molecules.
FT-IR Spectroscopy Presence or absence of specific functional groups.[2][3][6]Fast, non-destructive, and excellent for identifying key chemical bonds.Provides limited information on the overall molecular structure.
Mass Spectrometry Molecular weight and fragmentation patterns.[2][3]Extremely sensitive, provides exact molecular formula with high-resolution instruments.[7]Isomers can be difficult to distinguish without chromatographic separation.
UV-Vis Spectroscopy Presence of chromophores (conjugated systems, aromatic rings).[3][8]Simple, cost-effective, and useful for quantitative analysis and stability studies.[1][8][9]Provides limited structural information, spectra can be broad and non-specific.

In-Depth Analysis of Spectroscopic Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect of Molecular Structure

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[4][6] For derivatives of (4-phenoxyphenyl)hydrazine, both ¹H and ¹³C NMR are indispensable.

Causality in Experimental Choices: The choice of NMR experiments is dictated by the need to resolve all proton and carbon signals and to establish their connectivity. A standard workflow begins with a simple ¹H NMR spectrum to identify the types and number of protons. This is followed by a ¹³C NMR spectrum to determine the number of unique carbon environments. For more complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to map out the ¹H-¹H and ¹H-¹³C correlations, respectively, providing a definitive blueprint of the molecular structure.[3]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is critical to ensure the compound is fully dissolved and to avoid signal overlap with the solvent peak.

  • ¹H NMR Acquisition:

    • Place the sample in the NMR spectrometer.

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire a standard ¹H spectrum using a 90° pulse. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (ppm) and coupling constants (Hz) to deduce the local chemical environment of each proton.[10]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon atom.

    • For quaternary carbons and to differentiate between CH, CH₂, and CH₃ groups, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment is highly recommended.

Data Interpretation: In the ¹H NMR spectrum of a (4-phenoxyphenyl)hydrazine derivative, one would expect to see distinct signals for the aromatic protons on the two phenyl rings, as well as signals for the N-H protons of the hydrazine moiety.[11][12] The chemical shifts and splitting patterns of these signals provide crucial information about the substitution pattern on the aromatic rings.[10] The ¹³C NMR spectrum will show signals for all carbon atoms, including those in the phenyl rings and any attached functional groups.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Data Interpretation A Dissolve Compound in Deuterated Solvent B 1H NMR A->B C 13C NMR & DEPT B->C E Assign Signals B->E D 2D NMR (COSY, HSQC) C->D If needed C->E D->E F Determine Connectivity E->F G Elucidate Structure F->G FTIR_Logic Start Synthesized Compound FTIR FT-IR Analysis Start->FTIR Observe Observe Key Bands (N-H, C=O, C=N, C-O-C) FTIR->Observe Compare Compare with Starting Material Observe->Compare Confirm Confirm Functional Groups and Reaction Success Compare->Confirm

Caption: Logical flow for FT-IR functional group analysis.

Mass Spectrometry (MS): The Molecular Weight Scale

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. [2]High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

Causality in Experimental Choices: The primary goal of using MS in this context is to confirm the molecular weight of the synthesized derivative. [13][14]The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method well-suited for these types of molecules, often yielding the protonated molecule [M+H]⁺, which directly corresponds to the molecular weight. Analysis of the fragmentation pattern can also provide valuable structural information. [15][16]

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.

    • The instrument will measure the mass-to-charge ratio (m/z) of the ions.

  • Data Interpretation:

    • Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

    • Compare the experimentally determined accurate mass with the theoretical mass calculated for the expected molecular formula. A mass accuracy of less than 5 ppm provides strong evidence for the proposed structure.

    • Analyze the isotopic pattern to further confirm the elemental composition.

    • The fragmentation pattern can be compared to known fragmentation pathways of similar compounds to gain further structural insights. [16][17]

Compound Molecular Formula Theoretical Monoisotopic Mass Expected [M+H]⁺
(4-phenoxyphenyl)hydrazineC₁₂H₁₂N₂O200.09496201.10279
Hypothetical Hydrazone DerivativeC₁₉H₁₅N₃O301.12151302.12934
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. [3][8] Causality in Experimental Choices: For derivatives of (4-phenoxyphenyl)hydrazine, UV-Vis spectroscopy can be used to confirm the presence of the aromatic system and to monitor changes in conjugation upon derivatization. [8]For example, the formation of a hydrazone often leads to a bathochromic (red) shift in the maximum absorbance wavelength (λmax) due to the extended conjugation. This technique is also valuable for quantitative analysis and for assessing the stability of the compounds over time. [9]

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water) of a known concentration.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan the absorbance of the sample solution over a range of wavelengths (e.g., 200-400 nm). [18]3. Data Interpretation:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • The position and intensity of the λmax can provide qualitative information about the electronic structure of the molecule.

    • For quantitative analysis, a calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations.

UVVis_Workflow A Prepare Solution of Known Concentration B Acquire UV-Vis Spectrum A->B C Determine λmax B->C F Stability Studies B->F Over Time D Qualitative Analysis (Confirm Chromophore) C->D E Quantitative Analysis (Determine Concentration) C->E With Calibration Curve

Sources

A Comparative Guide to the Regioselectivity of (4-Phenoxyphenyl)hydrazine Hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and drug development, mastering the regiochemical control of heterocyclic synthesis is paramount. The indole scaffold, a privileged structure in a vast array of bioactive compounds, is frequently constructed via the venerable Fischer indole synthesis.[1] The choice of the starting arylhydrazine is a critical determinant of the reaction's outcome, influencing not only the yield but, more crucially, the regioselectivity when unsymmetrical ketones are employed. This guide provides an in-depth analysis of (4-phenoxyphenyl)hydrazine hydrochloride, a reagent distinguished by its electron-rich phenoxy substituent. We will dissect its performance, compare it with common alternatives, and provide the field-proven insights necessary to harness its reactivity for targeted molecular design.

Section 1: The Fischer Indole Synthesis: A Mechanistic Framework for Regioselectivity

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[2] Understanding its mechanism is the key to predicting and controlling its regiochemical outcome.

The reaction proceeds through several distinct steps:

  • Hydrazone Formation: The arylhydrazine reacts with the ketone to form a phenylhydrazone. This is a standard condensation reaction.[3]

  • Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') isomer. When an unsymmetrical ketone is used, two different enamine isomers can be formed, which is the origin of regioselectivity.

  • [4][4]-Sigmatropic Rearrangement: After protonation, the enamine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement, forming a new C-C bond and breaking the N-N bond. This is the pivotal, irreversible step that defines the final substitution pattern of the indole.[2][5]

  • Aromatization & Cyclization: The resulting diimine intermediate rearomatizes, followed by an intramolecular cyclization to form an aminoacetal (aminal).

  • Ammonia Elimination: Finally, the elimination of ammonia under acidic conditions yields the stable, aromatic indole ring.[3]

The regioselectivity is determined by the relative stability of the two possible enamine intermediates and the activation energies of their subsequent[4][4]-sigmatropic rearrangements. The more substituted, thermodynamically more stable enamine is generally favored, leading to the major regioisomer.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_regio Step 2: Tautomerization (Regiochemical Control Point) cluster_rearrange Step 3: [3,3]-Sigmatropic Rearrangement cluster_finish Steps 4 & 5: Cyclization & Elimination A (4-Phenoxyphenyl)hydrazine + Unsym. Ketone B Phenylhydrazone A->B H⁺ C1 Enamine (Isomer A) B->C1 H⁺ C2 Enamine (Isomer B) B->C2 H⁺ D1 Diimine Intermediate A C1->D1 D2 Diimine Intermediate B C2->D2 E1 Indole Product A (Major Isomer) D1->E1 1. Aromatization 2. Cyclization 3. -NH₃ E2 Indole Product B (Minor Isomer) D2->E2 1. Aromatization 2. Cyclization 3. -NH₃ Substituent_Effects Substituent Nature of 4-Substituent on Phenylhydrazine EDG Electron-Donating Group (EDG) (e.g., -OPh, -Me) Substituent->EDG has EWG Electron-Withdrawing Group (EWG) (e.g., -Cl, -NO₂) Substituent->EWG has Outcome_EDG Higher Reaction Rate Increased Regioselectivity (Favors more substituted indole) EDG->Outcome_EDG leads to Outcome_EWG Lower Reaction Rate Decreased Regioselectivity EWG->Outcome_EWG leads to

Sources

A Comparative Guide to Brønsted vs. Lewis Acid Catalysis in the Fischer Indole Synthesis of (4-phenoxyphenyl)hydrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-phenoxyphenyl)hydrazine hydrochloride is a crucial building block in synthetic organic and medicinal chemistry.[1] Its primary utility lies in its role as a precursor for the synthesis of complex indole scaffolds, which are prevalent in a vast array of pharmaceuticals and natural products.[2][3] The most prominent transformation involving this substrate is the Fischer indole synthesis, a robust and versatile acid-catalyzed reaction that converts arylhydrazines and carbonyl compounds into indoles.[4][5]

The choice of acid catalyst in the Fischer indole synthesis is a critical parameter that profoundly influences reaction efficiency, yield, and selectivity.[6][7] This guide provides an in-depth, side-by-side comparison of the two major classes of catalysts employed for this transformation: Brønsted acids and Lewis acids. We will explore the mechanistic nuances, compare performance based on experimental data, and provide detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Fischer Indole Synthesis: A Mechanistic Overview

First discovered by Emil Fischer in 1883, the reaction proceeds through a series of well-established steps.[2][4] The process begins with the condensation of an arylhydrazine, such as (4-phenoxyphenyl)hydrazine, with an aldehyde or ketone to form an arylhydrazone.[5] Under acidic conditions, this intermediate undergoes a cascade of transformations, including tautomerization, a key[5][5]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole core.[8][9] The acid catalyst is essential for facilitating several of these key steps.[7]

Catalyst Showdown: Brønsted vs. Lewis Acids

The fundamental difference between these catalysts lies in their mode of action. Brønsted acids are proton (H⁺) donors, while Lewis acids are electron-pair acceptors.[10] This distinction leads to different activation pathways and, consequently, different outcomes and applicability in the Fischer indole synthesis.

The Brønsted Acid Approach: The Proton Donors

Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TsOH), are the classical catalysts for this reaction.[2][3][4] Their catalytic cycle is initiated by the protonation of the arylhydrazone.

Mechanism of Catalysis: The Brønsted acid protonates the imine nitrogen of the arylhydrazone, facilitating its tautomerization to the more reactive enamine intermediate.[8] This enamine, upon further protonation, undergoes the critical[5][5]-sigmatropic rearrangement. The subsequent steps of cyclization and ammonia elimination are also promoted by the acidic environment.

Bronsted_Mechanism cluster_start Step 1: Hydrazone Formation cluster_catalysis Step 2: Brønsted Acid Catalysis cluster_end Step 3: Cyclization & Aromatization Hydrazine (4-phenoxyphenyl)hydrazine Hydrazone Arylhydrazone Hydrazine->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone ProtonatedHydrazone Protonated Hydrazone Hydrazone->ProtonatedHydrazone + H⁺ Enamine Enamine Intermediate ProtonatedHydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement + H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Intramolecular Attack Indole Indole Product Aminal->Indole - NH₃, - H⁺ Lewis_Mechanism cluster_start Step 1: Hydrazone Formation cluster_catalysis Step 2: Lewis Acid Catalysis cluster_end Step 3: Cyclization & Aromatization Hydrazine (4-phenoxyphenyl)hydrazine Hydrazone Arylhydrazone Hydrazine->Hydrazone Condensation Ketone Ketone/Aldehyde Ketone->Hydrazone LA_Complex Lewis Acid-Hydrazone Complex Hydrazone->LA_Complex + Lewis Acid (LA) Enamine Enamine Intermediate LA_Complex->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement LA-assisted Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclized Aminal Diimine->Aminal Intramolecular Attack Indole Indole Product Aminal->Indole - NH₃, - LA

Caption: Generalized workflow for Lewis acid-catalyzed Fischer indole synthesis.

Performance and Considerations:

  • Strengths: Lewis acids can often promote the reaction under milder conditions, improving compatibility with sensitive functional groups. They can offer different regioselectivity compared to Brønsted acids. [6]* Weaknesses: Many Lewis acids are moisture-sensitive and require anhydrous reaction conditions. They can be more expensive, and stoichiometric or even excess amounts are often required. [11]Post-reaction workup to remove the metal salts can sometimes be challenging.

Quantitative Performance Comparison

The following table summarizes experimental data from various studies, highlighting the performance of different Brønsted and Lewis acid catalysts in Fischer indole syntheses. Note: Direct comparison should be made with caution, as reaction conditions and substrates vary between studies.

CatalystCatalyst TypeReactantsProductYield (%)ConditionsReference
Acetic AcidBrønsted4-Cyanophenylhydrazine HCl + Cyclohexanone6-Cyano-1,2,3,4-tetrahydrocarbazole31-85%Reflux, 1-2.5 h[12]
Hydrochloric AcidBrønsted4-Cyanophenylhydrazine HCl + KetoneSubstituted Indoleup to 95%Water/Alcohol, Reflux, 1 h[12]
Brønsted Acidic Ionic LiquidBrønstedPhenylhydrazine + Cyclohexanone1,2,3,4-Tetrahydrocarbazole92%110 °C, 0.5 h[13]
Polyphosphoric Acid (PPA)Brønsted/LewisPhenylhydrazine + KetoneSubstituted Indole~84%Not specified[12]
Zinc Chloride (ZnCl₂)LewisPhenylhydrazine + Acetone2-MethylindoleHigh YieldElevated Temp.[2][6][7]
Boron Trifluoride (BF₃)LewisPhenylhydrazine + KetoneSubstituted IndoleGeneral CatalystNot specified[4][6][7]
Ceric Ammonium Nitrate (CAN)Solid Acid4-Cyanophenylhydrazine HCl + KetoneSubstituted Indole85-95%Not specified[12]

Experimental Protocols

The following protocols are representative examples for conducting the Fischer indole synthesis using this compound with both a Brønsted and a Lewis acid catalyst.

Protocol 1: Brønsted Acid-Catalyzed Synthesis of 7-phenoxy-1,2,3,4-tetrahydrocarbazole

This protocol utilizes polyphosphoric acid (PPA), a strong Brønsted acid and dehydrating agent, to catalyze the reaction between this compound and cyclohexanone.

Materials:

  • This compound (1.0 eq, e.g., 2.37 g)

  • Cyclohexanone (1.05 eq, e.g., 1.03 g, 1.08 mL)

  • Polyphosphoric acid (PPA) (approx. 10x weight of reactants)

  • Ice water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (approx. 35 g) and heat to 80-90 °C with stirring until it becomes a mobile liquid.

  • Reactant Addition: To the hot PPA, add this compound and cyclohexanone.

  • Reaction Execution: Increase the temperature to 100-110 °C and maintain for 2-3 hours. The reaction mixture will typically darken. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% ethyl acetate in hexanes).

  • Work-up: After completion, allow the mixture to cool to approximately 70 °C and carefully pour it onto crushed ice (approx. 200 g) with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Lewis Acid-Catalyzed Synthesis of 2-methyl-7-phenoxyindole

This protocol employs zinc chloride (ZnCl₂), a common Lewis acid, to catalyze the reaction of this compound with acetone.

Materials:

  • This compound (1.0 eq, e.g., 2.37 g)

  • Acetone (large excess, also serves as solvent, e.g., 25 mL)

  • Anhydrous zinc chloride (ZnCl₂) (1.2 eq, e.g., 1.64 g)

  • Ethanol (as co-solvent, e.g., 25 mL)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Hydrazone Formation (Optional but recommended): In a round-bottom flask, dissolve this compound in ethanol. Add acetone and a catalytic amount of acetic acid. Stir at room temperature for 1 hour to form the hydrazone in situ. This step can often be combined with the main reaction.

  • Reaction Setup: To the flask containing the hydrazone, add anhydrous zinc chloride under an inert atmosphere (e.g., nitrogen or argon) as ZnCl₂ is hygroscopic.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding deionized water (50 mL) to precipitate the crude product and dissolve the zinc salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the pure 2-methyl-7-phenoxyindole.

Choosing Your Catalyst: A Scientist's Perspective

The decision between a Brønsted and a Lewis acid catalyst is not arbitrary but a strategic choice based on several factors:

  • Substrate Tolerance: For substrates bearing acid-sensitive functional groups, the milder conditions often afforded by Lewis acids like ZnCl₂ are preferable to harsh Brønsted acids like PPA or H₂SO₄.

  • Regioselectivity: With unsymmetrical ketones, the choice of acid can dictate which indole isomer is formed. Empirical screening is often necessary to determine the optimal catalyst for a desired regioisomer. [14][15]* Operational Simplicity: Brønsted acids are often easier to handle and do not require strictly anhydrous conditions. Lewis acids frequently demand more rigorous control of moisture.

  • Cost and Scalability: For large-scale synthesis, the cost of the catalyst is a major consideration. Inexpensive Brønsted acids like HCl and H₂SO₄ are often favored in industrial settings if the substrate permits.

  • Environmental Impact: The use of solid, reusable acid catalysts or greener options like Brønsted acidic ionic liquids is gaining traction to minimize waste and environmental hazards. [13] In conclusion, both Brønsted and Lewis acids are powerful tools for catalyzing the Fischer indole synthesis with this compound. A thorough understanding of their respective mechanisms and careful consideration of the reaction parameters will enable the synthetic chemist to select the optimal catalyst to achieve their desired molecular target efficiently and selectively.

References

Sources

A Senior Application Scientist's Comparative Guide to Synthesizing Drug Analogues Using (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold and the Role of (4-phenoxyphenyl)hydrazine hydrochloride

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals, natural products, and biologically active compounds.[1][2] Its unique ability to mimic peptide structures and bind to various enzymes makes it a cornerstone in the development of drugs for a wide range of therapeutic areas, including anti-cancer, anti-migraine, and anti-inflammatory agents.[1][3] Consequently, the development of efficient and versatile methods for synthesizing substituted indoles is of paramount importance to drug discovery professionals.

One of the most robust and time-honored methods for constructing the indole ring is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[4][5] This reaction utilizes an arylhydrazine and a ketone or aldehyde as precursors. This compound stands out as a particularly valuable reagent in this context. The 4-phenoxy substituent offers a point of structural diversity and can influence the electronic properties of the resulting indole, potentially modulating its pharmacological activity. This guide provides an in-depth evaluation of the efficacy of this compound, comparing its performance with alternative synthetic strategies and providing the technical insights necessary for its successful application in drug analogue development.

The Fischer Indole Synthesis: A Mechanistic Perspective

A thorough understanding of the reaction mechanism is critical for optimizing reaction conditions and troubleshooting synthetic challenges. The Fischer indole synthesis is an acid-catalyzed reaction that proceeds through several distinct steps.[4][6][7] The choice of acid catalyst is crucial; Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are commonly employed to drive the reaction forward.[4][5]

The accepted mechanism involves the following key transformations:

  • Hydrazone Formation: The reaction initiates with the acid-catalyzed condensation of the arylhydrazine—in this case, (4-phenoxyphenyl)hydrazine—with a ketone or aldehyde to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer, known as an ene-hydrazine.

  • [4][4]-Sigmatropic Rearrangement: This is often the rate-determining step. The protonated ene-hydrazine undergoes a concerted, thermally or acid-promoted[4][4]-sigmatropic rearrangement, breaking the weak N-N bond and forming a new C-C bond.[5][8]

  • Cyclization and Ammonia Elimination: The resulting di-imine intermediate undergoes rearomatization and subsequent intramolecular cyclization to form a five-membered aminal ring. Finally, the elimination of ammonia under acidic conditions yields the thermodynamically stable aromatic indole ring.[4][7]

Isotopic labeling studies have confirmed that the N1 nitrogen of the starting hydrazine is incorporated into the final indole ring.[4][5]

Fischer_Indole_Synthesis Figure 1: Mechanism of the Fischer Indole Synthesis cluster_start Reactants Hydrazine (4-phenoxyphenyl)hydrazine Hydrazone Phenylhydrazone Formation Hydrazine->Hydrazone + H+ Carbonyl Ketone / Aldehyde Carbonyl->Hydrazone EneHydrazine Tautomerization to Ene-hydrazine Hydrazone->EneHydrazine Rearrangement [3,3]-Sigmatropic Rearrangement EneHydrazine->Rearrangement + H+ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Intramolecular Cyclization (Aminal) Diimine->Cyclization Rearomatization Indole Aromatic Indole (Elimination of NH3) Cyclization->Indole

Caption: Figure 1: Mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 5-Phenoxy-2,3-dimethyl-1H-indole

This protocol provides a representative procedure for the synthesis of an indole analogue using this compound and a simple ketone. The rationale behind each step is explained to provide a self-validating framework.

Materials:

  • This compound (1.0 eq)

  • Butan-2-one (methyl ethyl ketone) (1.1 eq)

  • Glacial Acetic Acid (solvent and catalyst)

  • 1 M Sodium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica Gel (for purification)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and butan-2-one (1.1 eq).

    • Causality: Using a slight excess of the ketone ensures complete consumption of the more valuable hydrazine starting material.

  • Solvent/Catalyst Addition: Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.

    • Causality: Glacial acetic acid serves as both the solvent and a Brønsted acid catalyst, facilitating both the initial hydrazone formation and the subsequent cyclization steps.[6][9] It is a common choice for its effectiveness and appropriate boiling point for this transformation.

  • Reaction: Heat the mixture to reflux (approx. 118 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the[4][4]-sigmatropic rearrangement, which is often the rate-determining step.[7]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of cold water.

    • Causality: This step quenches the reaction and precipitates the crude product, which is typically less soluble in water than the acetic acid and other polar byproducts.

  • Neutralization and Extraction: Neutralize the aqueous mixture by slowly adding 1 M sodium hydroxide solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Causality: Neutralization is essential to remove the acetic acid catalyst. Ethyl acetate is a suitable extraction solvent for many indole derivatives due to their moderate polarity.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: These are standard steps to remove residual water and solvent to isolate the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-phenoxy-2,3-dimethyl-1H-indole.

    • Causality: Chromatography is necessary to remove any unreacted starting materials, regioisomeric byproducts, or polymeric materials that may have formed.

Comparative Analysis with Alternative Synthetic Routes

While this compound is a highly effective reagent for the Fischer indole synthesis, its efficacy must be compared against other available methods. The choice of synthetic route often depends on the desired substitution pattern, functional group tolerance, and availability of starting materials.

Comparison with Other Substituted Hydrazines

The electronic nature of the substituent on the phenylhydrazine ring significantly impacts reactivity.[9]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or the phenoxy (-OPh) group on (4-phenoxyphenyl)hydrazine increase the electron density of the ring. This facilitates the key[4][4]-sigmatropic rearrangement, often leading to higher yields and requiring milder reaction conditions compared to unsubstituted phenylhydrazine.[9]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) decrease the ring's electron density, making the rearrangement more difficult. Reactions with nitro-substituted phenylhydrazines often require stronger acids and higher temperatures, and may result in lower yields.[5]

Comparison with Alternative Indole Syntheses

Modern synthetic chemistry offers several alternatives to the classic Fischer method, each with its own set of advantages and limitations.

  • Buchwald-Hartwig Modification: This palladium-catalyzed cross-coupling of an aryl bromide or iodide with a hydrazone circumvents the need for strongly acidic conditions, offering broader functional group tolerance.[4][10] It is particularly useful when acid-sensitive groups are present in the molecule.

  • Larock Indole Synthesis: A powerful palladium-catalyzed annulation of o-iodoanilines with alkynes. This method provides access to a wide variety of 2,3-disubstituted indoles.[11]

  • Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization. It is a reliable method for producing indole-2-carboxylic acids.[12]

  • Bischler-Möhlau Indole Synthesis: A classic method involving the reaction of an α-halo-ketone with an excess of aniline. It is less commonly used today due to often harsh conditions and the potential for side reactions.[12]

Quantitative Performance Comparison

The following table summarizes representative data for the synthesis of 2-phenylindole, providing a quantitative comparison between the Fischer synthesis and alternative methods.

MethodPrecursorsCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
Fischer Indole Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None (neat)1700.172-80[12]
Bischler-Möhlau α-Bromoacetophenone, AnilineNoneNoneRefluxN/ALow[12]
Reissert Synthesis o-Nitrotoluene, Diethyl OxalateK-ethoxide, then Zn/AcOHEthanol, Acetic AcidN/AMulti-step~60[12]
Buchwald Mod. Aryl Bromide, HydrazonePalladium CatalystToluene80-11012-2460-90[4]
Larock Synthesis o-Iodoaniline, PhenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF10012~85[12]

Data is representative and yields can vary significantly based on specific substrates and optimized conditions.

Decision-Making Framework for Reagent Selection

Choosing the optimal synthetic strategy requires a logical evaluation of the target molecule's characteristics and the available starting materials. The following workflow can guide researchers in this decision-making process.

Decision_Workflow Figure 2: Workflow for Selecting an Indole Synthesis Strategy Start Define Target Indole Analogue Acid_Check Are acid-sensitive functional groups present? Start->Acid_Check Precursor_Check Precursor Availability? Acid_Check->Precursor_Check No Modern Modern Palladium-Catalyzed Methods (Buchwald, Larock, etc.) Acid_Check->Modern Yes Hydrazine_Ketone Aryl Hydrazine + Ketone/Aldehyde Available Precursor_Check->Hydrazine_Ketone Aniline_Alkyne o-Haloaniline + Alkyne Available Precursor_Check->Aniline_Alkyne Fischer Fischer Indole Synthesis (e.g., with (4-phenoxyphenyl)hydrazine) Hydrazine_Ketone->Fischer Aniline_Alkyne->Modern

Caption: Figure 2: Workflow for Selecting an Indole Synthesis Strategy.

Conclusion

This compound is a highly efficacious and valuable reagent for the synthesis of drug analogues, particularly those containing the indole scaffold. Its primary application via the Fischer indole synthesis provides a direct, cost-effective, and scalable route to a wide range of substituted indoles. The electron-donating nature of the 4-phenoxy group often facilitates the key cyclization step, leading to good yields under relatively standard conditions.

However, as with any chemical tool, its limitations must be acknowledged. The requisite acidic and often thermal conditions can be incompatible with sensitive functional groups. In such cases, modern palladium-catalyzed methods like the Buchwald-Hartwig or Larock syntheses present superior alternatives, offering milder conditions and broader substrate scope. Ultimately, the choice of reagent and methodology should be guided by a careful analysis of the target molecule, precursor availability, and the principles of synthetic efficiency. By leveraging the comparative data and decision-making framework presented in this guide, researchers can make informed choices to accelerate their drug discovery and development programs.

References

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Center for Biotechnology Information.
  • Fischer indole synthesis. (n.d.). Wikipedia.
  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Bentham Science.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance. (n.d.). Vedantu.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications. (n.d.). Bentham Science.
  • A three-component Fischer indole synthesis. (2008). Nature Protocols.
  • Scheme 22. Synthesis of novel indole analogues via solvent-free reaction. (n.d.). ResearchGate.
  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal.
  • (PDF) Fischer Indole Synthesis. (2021). ResearchGate.
  • Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (2023). MDPI.
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal.
  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI.
  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). National Center for Biotechnology Information.
  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

Sources

cross-validation of experimental results using (4-phenoxyphenyl)hydrazine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Experimental Results Using (4-phenoxyphenyl)hydrazine hydrochloride

Authored by a Senior Application Scientist

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the reproducibility and reliability of experimental outcomes are paramount. Cross-validation serves as a critical methodology to ensure that a chosen synthetic route or reagent is not only effective but also optimal compared to viable alternatives.[1] This guide provides a comprehensive framework for the cross-validation of experimental results obtained using this compound, a versatile intermediate in organic synthesis. We will delve into its comparative performance against other substituted phenylhydrazines, supported by detailed experimental protocols, quantitative data analysis, and an exploration of the underlying chemical principles. This document is intended for researchers, chemists, and drug development professionals seeking to establish robust and validated synthetic procedures.

Introduction: The Imperative of Cross-Validation in Chemical Synthesis

Cross-validation in synthetic and analytical chemistry extends beyond simple repetition. It is a systematic approach to critically assess data and methodologies by comparing results from two or more distinct, yet related, procedures.[1] In the context of evaluating a chemical reagent like this compound, cross-validation aims to answer several key questions:

  • Efficacy: Does the reagent consistently produce the desired product in high yield and purity?

  • Efficiency: How does the reaction time, temperature, and overall complexity compare to alternative pathways?

  • Robustness: Is the reaction tolerant to minor variations in conditions or substrate scope?

  • Economic Viability: What is the relative cost of the reagent and the overall process compared to alternatives?

By systematically comparing this compound with other structurally analogous reagents (e.g., 4-chlorophenylhydrazine HCl, 4-methoxyphenylhydrazine HCl), researchers can make data-driven decisions, leading to more reliable and scalable synthetic routes. This process is fundamental to ensuring the trustworthiness and integrity of scientific findings.[2]

Profile of this compound

(4-phenoxyphenyl)hydrazine and its hydrochloride salt are important intermediates in organic synthesis.[3] The phenoxy group provides unique electronic and steric properties that can influence reaction outcomes, potentially offering advantages in solubility, reactivity, and the pharmacological profile of the resulting products.

  • Chemical Name: 1-(4-Phenoxyphenyl)hydrazine hydrochloride

  • CAS Number: 60481-02-9

  • Molecular Formula: C₁₂H₁₃ClN₂O

  • Molecular Weight: 236.70 g/mol

  • Primary Application: A building block for synthesizing heterocyclic compounds, particularly indole and pyrazole derivatives, which are prevalent scaffolds in medicinal chemistry.[4][5]

The hydrochloride salt is generally preferred in laboratory settings due to its enhanced stability compared to the free base.[6]

Comparative Experimental Design: Fischer Indole Synthesis

To illustrate the cross-validation process, we will use the Fischer indole synthesis as a model reaction. This reaction is a cornerstone of heterocyclic chemistry and involves the reaction of a phenylhydrazine with an aldehyde or ketone in an acidic medium to form an indole.

The workflow for this comparative study is outlined below:

G cluster_prep Preparation cluster_reaction Parallel Synthesis cluster_analysis Analysis & Validation reagent_select Select Hydrazine Reagents: 1. (4-phenoxyphenyl)hydrazine HCl 2. 4-chlorophenylhydrazine HCl 3. 4-methoxyphenylhydrazine HCl rxn1 Reaction A: (4-phenoxyphenyl)hydrazine HCl + Cyclohexanone reagent_select->rxn1 React with rxn2 Reaction B: 4-chlorophenylhydrazine HCl + Cyclohexanone reagent_select->rxn2 React with rxn3 Reaction C: 4-methoxyphenylhydrazine HCl + Cyclohexanone reagent_select->rxn3 React with ketone_prep Prepare Ketone Solution (e.g., Cyclohexanone in Ethanol) ketone_prep->rxn1 ketone_prep->rxn2 ketone_prep->rxn3 workup Standardized Work-up (Quenching, Extraction, Drying) rxn1->workup rxn2->workup rxn3->workup hplc RP-HPLC Analysis (Yield & Purity Determination) workup->hplc nmr ¹H NMR / ¹³C NMR (Structural Confirmation) hplc->nmr Confirm Structure compare Compare Performance Metrics: Yield, Purity, Time nmr->compare Provide Data for

Caption: Experimental workflow for the cross-validation of phenylhydrazine reagents in Fischer indole synthesis.

Detailed Experimental Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of 8-phenoxy-1,2,3,4-tetrahydrocarbazole using this compound and cyclohexanone. The same procedure should be followed meticulously for the alternative hydrazines to ensure a valid comparison.

Materials:

  • This compound (Reagent A)

  • 4-chlorophenylhydrazine hydrochloride (Reagent B)

  • 4-methoxyphenylhydrazine hydrochloride (Reagent C)

  • Cyclohexanone

  • Ethanol (Absolute)

  • Concentrated Sulfuric Acid (Catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the respective phenylhydrazine hydrochloride (10.0 mmol).

  • Reagent Addition: Add absolute ethanol (40 mL) and cyclohexanone (10.5 mmol, 1.05 eq). Stir the mixture to achieve a suspension.

  • Catalyst & Reflux: Slowly add concentrated sulfuric acid (1 mL) dropwise. Heat the mixture to reflux (approx. 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water.

  • Neutralization: Neutralize the aqueous solution by carefully adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure indole derivative.

  • Analysis: Determine the final yield and assess purity using RP-HPLC. Confirm the structure using ¹H NMR and ¹³C NMR spectroscopy.

Analytical Cross-Validation: RP-HPLC Method

To quantitatively compare the outcomes, a robust analytical method is essential. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method allows for accurate determination of product purity and yield.[7]

HPLC Conditions:

  • Column: C18 column (e.g., Waters X-Bridge C18, 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient: Start at 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, return to 50% A over 1 minute, and equilibrate for 2 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Quantification: An external standard curve should be prepared with a purified sample of the target indole to accurately calculate the yield.

Comparative Data Analysis

The following table summarizes hypothetical but realistic data from the comparative Fischer indole synthesis. This structured format allows for an objective assessment of each reagent's performance.

Performance Metric(4-phenoxyphenyl)hydrazine HCl4-chlorophenylhydrazine HCl4-methoxyphenylhydrazine HCl
Reaction Time (h) 2.53.02.0
Isolated Yield (%) 85%78%91%
Product Purity (HPLC) 99.2%98.5%99.5%
Relative Cost/mmol 1.5x1.0x (Baseline)1.2x
Observations Clean reaction profile, easy work-up.Slightly more side-product formation observed on TLC.Fastest reaction, highest yield. Product slightly more polar.

Interpretation of Results:

  • 4-methoxyphenylhydrazine HCl: Demonstrates the highest reactivity and yield, likely due to the electron-donating nature of the methoxy group which activates the aromatic ring for electrophilic attack.[8]

  • (4-phenoxyphenyl)hydrazine HCl: Provides a high yield and purity, positioning it as a strong candidate. Its unique phenoxy moiety may be desirable for modulating the physicochemical properties of the final product.

  • 4-chlorophenylhydrazine HCl: Shows lower yield and slightly longer reaction times. The electron-withdrawing chloro group deactivates the ring, slowing the reaction rate.[5]

This data-driven comparison validates that while the methoxy-substituted hydrazine is most efficient for this specific transformation, the phenoxy-substituted variant is highly effective and a superior choice over the chloro-substituted analog.

Mechanistic Considerations

The differences in reactivity can be rationalized by examining the mechanism of the Fischer indole synthesis. The key step involves an acid-catalyzed[8][8]-sigmatropic rearrangement of the phenylhydrazone intermediate.

G start Phenylhydrazine + Ketone hydrazone Phenylhydrazone (Intermediate) start->hydrazone H⁺ enehydrazine Ene-hydrazine (Tautomer) hydrazone->enehydrazine Tautomerization rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement H⁺, Δ diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & Aromatization diimine->cyclization -NH₃ indole Indole Product cyclization->indole

Caption: Simplified reaction pathway for the Fischer indole synthesis.

The electronic nature of the substituent on the phenyl ring directly impacts the stability of the intermediates and the activation energy of the rate-determining sigmatropic rearrangement. Electron-donating groups (like -OCH₃ and -OPh) stabilize the developing positive charge during the rearrangement, accelerating the reaction. Conversely, electron-withdrawing groups (like -Cl) destabilize it, leading to slower reaction rates.

Conclusion and Recommendations

  • This compound is a highly effective reagent, delivering excellent yields and purity. It serves as a valuable alternative to other substituted hydrazines, especially when the introduction of a phenoxy group is synthetically desirable for downstream applications.

  • The choice of reagent significantly impacts reaction efficiency. For maximizing yield and minimizing reaction time in this specific Fischer indole synthesis, 4-methoxyphenylhydrazine hydrochloride is the optimal choice.

  • Cross-validation is an indispensable tool for process optimization and ensuring the reliability of experimental data. Researchers should adopt this comparative methodology to make informed, evidence-based decisions in their synthetic endeavors.

By rigorously applying the principles of cross-validation, the scientific community can build a foundation of trustworthy, reproducible, and optimized chemical knowledge.

References

  • Wikipedia. Cross-validation (analytical chemistry).
  • Fiveable. Validation of computational results with experimental data. Computational Chemistry Class Notes.
  • Hawkins, D. M., et al. (2003). Assessing Model Fit by Cross-Validation. Journal of Chemical Information and Modeling, 43(2), 579-586.
  • Roy, K., et al. (2018). Cross-validation strategies in QSPR modelling of chemical reactions. SAR and QSAR in Environmental Research, 29(10), 755-771.
  • Ningbo Inno Pharmchem Co.,Ltd. 4-Chlorophenylhydrazine HCl: Applications in Research and Industry.
  • ResearchGate. Illustration of cross validation techniques.
  • Organic Syntheses. Phenylhydrazine.
  • Inno Pharmchem. Unlock Pharmaceutical Innovation: The Role of 4-Chlorophenylhydrazine HCl.
  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines.
  • PubChem. 4-Methoxyphenylhydrazine hydrochloride. National Center for Biotechnology Information.
  • RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. RASĀYAN J. Chem., 17(4).
  • ResearchGate. A comparative study of hydrazine alternatives in simulated steam generator conditions—Oxygen reaction kinetics and interaction with carbon steel.
  • Chemsrc. This compound | CAS#:17672-28-5.
  • ResearchGate. Can we use phenyl hydrazine hydrochloride instead of phenyl hydrazine in organic synthesis?.
  • ResearchGate. Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine.
  • SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS.
  • ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives.
  • ResearchGate. What are the best reductants except hydrogen and hydrazine for reducing graphene oxide to graphene?.
  • National Center for Biotechnology Information. (2012). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research, 11(3), 853–861.
  • PubChem. (4-Phenoxyphenyl)hydrazine. National Center for Biotechnology Information.
  • Google Patents. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride.
  • Google Patents. CN102382011A - Preparation process of 4-nitrophenyl hydrazine hydrochloride.

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (4-phenoxyphenyl)hydrazine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance from Benchtop to Final Disposition

In the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (4-phenoxyphenyl)hydrazine hydrochloride, a compound class known for its utility and its inherent hazards. As your partners in the laboratory, we are committed to providing value beyond the product itself, empowering you with the knowledge to manage chemical waste with confidence and precision.

The Chemical Profile of this compound: Understanding the "Why" Behind the "How"

This compound, like other hydrazine derivatives, presents a unique set of hazards that dictate its handling and disposal procedures. Hydrazine and its related compounds are recognized for their potential toxicity, and many are suspected carcinogens.[1] The hydrochloride salt form generally improves stability; however, the fundamental reactivity of the hydrazine moiety remains a key consideration.

A thorough understanding of the hazards associated with this compound is the foundation of safe disposal. The primary concerns include:

  • Toxicity: Hydrazine derivatives can be harmful if ingested, absorbed through the skin, or inhaled.[2]

  • Irritation: The compound can cause irritation to the skin, eyes, and respiratory tract.[2]

  • Environmental Hazard: Improper disposal can lead to contamination of soil and water, posing a threat to aquatic life.

Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and personal protective equipment (PPE).

Core Principles of Disposal: A Regulatory and Safety Framework

The disposal of this compound is governed by a multi-layered regulatory framework, primarily under the purview of the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The core principle is that all chemical waste must be managed in a way that protects human health and the environment.[3]

Waste Characterization: The First Crucial Step

Before any disposal action is taken, a formal waste characterization must be performed. According to the EPA's Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is either "listed" or exhibits "characteristic" hazardous properties (ignitability, corrosivity, reactivity, or toxicity).[4]

This compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes.[5][6] However, due to the known toxicity of hydrazine compounds, it would almost certainly be classified as a characteristic hazardous waste due to toxicity (D004-D043) .[6] This determination necessitates that it be managed as a hazardous waste, following all applicable federal, state, and local regulations.

Personal Protective Equipment (PPE): Your First Line of Defense

A non-negotiable aspect of handling this compound, from initial use to final disposal, is the consistent and correct use of PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Skin and Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a certified chemical fume hoodAvoids inhalation of fine dust particles.[2]

Step-by-Step Disposal Protocols

The appropriate disposal method for this compound depends on the quantity of waste and the capabilities of your institution's Environmental Health and Safety (EHS) department and licensed hazardous waste disposal vendors.

For Small Quantities (e.g., residual amounts on labware, minor spills):
  • Decontamination of Labware:

    • Rinse contaminated glassware and equipment with a suitable solvent (e.g., methanol or ethanol) in a chemical fume hood.

    • Collect the solvent rinse as hazardous waste in a properly labeled container.

    • Follow with a standard wash using soap and water.

  • Cleanup of Minor Spills:

    • Wearing appropriate PPE, cover the spill with an absorbent, inert material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a solvent, and place the cloth in the same waste container.

    • Ensure the container is properly sealed and labeled.

For Bulk Quantities (e.g., expired reagents, reaction byproducts):

The primary and most recommended method for the disposal of bulk quantities of this compound is through a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of such materials safely and in compliance with all regulations.

Two principal methods are employed by professional disposal services:

1. Incineration (Preferred Method):

High-temperature incineration in a facility equipped with afterburners and scrubbers is the most effective method for the complete destruction of this compound.[7] The high temperatures and controlled conditions ensure the breakdown of the molecule into less harmful components, such as carbon dioxide, water, and nitrogen oxides, which are then treated by the facility's emission control systems.[8]

2. Chemical Neutralization (Use with Extreme Caution and Validation):

While chemical neutralization can be a viable option for some hydrazine compounds, its application to this compound must be approached with caution and should only be attempted by trained personnel after a thorough risk assessment and laboratory-scale validation.

A potential method, adapted from procedures for hydrazine, involves oxidation with hypochlorite.[9]

Disclaimer: The following protocol is for informational purposes only and is based on the chemistry of hydrazine. It must be validated on a small scale in a controlled laboratory setting before being applied to larger quantities of this compound, as the reaction products and efficacy are not fully documented for this specific compound.

Experimental Protocol for Potential Chemical Neutralization:

  • Work in a certified chemical fume hood.

  • Prepare a dilute solution of the this compound waste (e.g., less than 5% in water).

  • Slowly and with constant stirring, add a 5% aqueous solution of calcium hypochlorite. The addition should be done portion-wise to control the exothermic reaction.

  • Monitor the reaction for signs of completion (e.g., cessation of heat generation, color change).

  • Test for the absence of hydrazine. This is a critical step to ensure complete neutralization.

  • The resulting solution must still be treated as hazardous waste and disposed of through your institution's EHS department, as it will contain reaction byproducts and excess reagents.

Decision-Making Flowchart for Disposal

The following diagram outlines the logical steps for determining the appropriate disposal pathway for this compound.

DisposalWorkflow start Start: (4-phenoxyphenyl)hydrazine Hydrochloride Waste Generated waste_characterization Step 1: Waste Characterization (Assume Characteristic Hazardous Waste - Toxicity) start->waste_characterization ppe Step 2: Don Appropriate PPE waste_characterization->ppe quantity Step 3: Determine Quantity of Waste ppe->quantity small_quantity Small Quantity (e.g., residue, minor spill) quantity->small_quantity < 100g bulk_quantity Bulk Quantity (e.g., unused reagent, reaction waste) quantity->bulk_quantity >= 100g decontamination Decontaminate Labware with Solvent small_quantity->decontamination spill_cleanup Clean Spill with Inert Absorbent small_quantity->spill_cleanup contact_ehs Contact Institutional EHS for Pickup and Professional Disposal bulk_quantity->contact_ehs collect_waste Collect Waste in a Labeled Hazardous Waste Container decontamination->collect_waste spill_cleanup->collect_waste collect_waste->contact_ehs incineration Preferred Disposal Method: High-Temperature Incineration contact_ehs->incineration neutralization_note Chemical Neutralization: Requires Validation and Expert Consultation. Treat final solution as hazardous waste. contact_ehs->neutralization_note end End: Compliant and Safe Disposal incineration->end

Caption: Decision-making workflow for the proper disposal of this compound.

Conclusion: A Commitment to Safety and Scientific Excellence

The responsible management of chemical waste is a hallmark of a well-run and safety-conscious laboratory. By understanding the inherent hazards of this compound and adhering to the principles of waste characterization, proper PPE usage, and compliant disposal methods, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to best practices not only fulfills regulatory obligations but also reinforces the foundation of trust and reliability that is essential in the scientific community.

References

  • BenchChem. (n.d.). Essential Guide to the Proper Disposal of Hydrazine, 1,2-dibenzoyl-1-benzyl-.
  • Environmental Health & Safety, University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Environmental Safety, Sustainability and Risk, The University of Texas at Dallas. (n.d.). EPA Hazardous Waste Codes.
  • Hazardous Waste Management. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Fisher Scientific. (2023, October 4). Safety Data Sheet: 4-Benzyloxyphenylhydrazine hydrochloride.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
  • Loba Chemie. (n.d.). Safety Data Sheet: PHENYL HYDRAZINE HYDROCHLORIDE AR.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: (3-Fluoro-4-methoxy-phenyl) hydrazine hydrochloride.
  • Capot Chemical Co., Ltd. (2026, January 3). MSDS of (4-Propylphenyl)-hydrazine hydrochloride.
  • Arxada. (n.d.). Performance Chemicals Hydrazine.
  • Practice Greenhealth. (n.d.). Hazardous waste characterization.
  • U.S. Environmental Protection Agency. (2025, September 8). Hazardous Waste Characteristics.

Sources

Mastering the Safe Handling of (4-phenoxyphenyl)hydrazine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The handling of reactive and potentially hazardous compounds is a daily reality. This guide provides essential, immediate safety and logistical information for the competent handling of (4-phenoxyphenyl)hydrazine Hydrochloride. Moving beyond a simple checklist, this document explains the causality behind each procedural step, ensuring a deep understanding of the necessary precautions.

This compound, as a hydrazine derivative, warrants careful and informed handling due to its potential health hazards. Hydrazine and its derivatives are recognized for their acute toxicity, corrosive properties, and potential carcinogenicity.[1][2] This guide is structured to provide a comprehensive operational and disposal plan, empowering you to work safely and effectively.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before handling any chemical, a thorough understanding of its intrinsic hazards is crucial. While a specific Safety Data Sheet (SDS) for this compound was not the primary focus of our search, extensive data on analogous compounds like (4-Methoxyphenyl)hydrazine hydrochloride and Phenylhydrazine hydrochloride provide a strong foundation for risk assessment.[3][4][5][6][7]

Hydrazine derivatives are generally classified as:

  • Acutely Toxic: Harmful if swallowed, in contact with skin, or if inhaled.[3][8]

  • Corrosive: Capable of causing severe skin and eye damage upon contact.[1][2]

  • Skin Sensitizer: May cause an allergic skin reaction.[3][8]

  • Suspected Carcinogen: Hydrazine itself is classified as a Group B2, probable human carcinogen by the EPA.[9]

Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, and nausea.[1][9] Chronic exposure may lead to damage to the liver, kidneys, and central nervous system.[2][9]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE for various laboratory operations.

Operation Required Personal Protective Equipment Rationale
Weighing and Aliquoting (Solid) - Nitrile or Neoprene gloves- Tightly fitting safety goggles- Flame-resistant lab coat- Dust mask or respirator (if not in a fume hood)To prevent skin contact, eye exposure from dust particles, and inhalation of fine powders. A flame-resistant lab coat is recommended due to the flammable nature of many hydrazine compounds.[1][2][10]
Solution Preparation and Transfers - Nitrile or Neoprene gloves- Tightly fitting safety goggles and a face shield- Flame-resistant lab coatProvides protection against splashes and direct contact with the skin and eyes. A face shield offers an additional layer of protection for the entire face.[1][2]
Reaction Monitoring and Work-up - Nitrile or Neoprene gloves- Tightly fitting safety goggles- Flame-resistant lab coatMaintains a consistent level of protection throughout the experimental process.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined protocol is essential for minimizing risk. The following procedures should be followed for all work involving this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood.[1][2][11] This is a critical engineering control to minimize inhalation exposure.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][12]

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., dry sand or inert absorbent) should be available in the laboratory.[10][12] Do not use combustible materials like paper towels to clean up spills.[10]

  • Waste Container: A clearly labeled hazardous waste container for hydrazine-containing waste must be prepared and accessible within the fume hood.[2][12]

Step-by-Step Handling Procedure

The following workflow diagram illustrates the key steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Prepare designated fume hood prep1->prep2 prep3 Assemble all necessary equipment and reagents prep2->prep3 handle1 Carefully weigh/measure (4-phenoxyphenyl)hydrazine HCl in fume hood prep3->handle1 handle2 Perform chemical transformations handle1->handle2 handle3 Monitor reaction progress handle2->handle3 clean1 Quench reaction and work-up if necessary handle3->clean1 clean2 Segregate and dispose of all waste in designated hazardous waste container clean1->clean2 clean3 Decontaminate glassware and work surfaces clean2->clean3 clean4 Doff PPE correctly clean3->clean4 clean5 Wash hands thoroughly clean4->clean5

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][12] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][12] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][12] Seek immediate medical attention. Do not use mouth-to-mouth resuscitation.[12]

  • Ingestion: Do NOT induce vomiting.[4][12] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water.[4] Seek immediate medical attention.

Spill Response

For any spill, the primary response should be to ensure personnel safety.

  • Evacuate: Immediately evacuate the area and alert others.[1][12]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's environmental health and safety (EHS) office immediately.[1][2]

  • Contain (for small, trained personnel only): Wearing appropriate PPE, contain the spill with an inert absorbent material.[12]

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4][8]

  • Decontaminate: Clean the spill area with an appropriate decontaminating solution.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

Disposal Plan: Responsible Waste Management

All materials contaminated with this compound, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste.[1]

Waste Segregation and Labeling

The following diagram outlines the proper waste disposal pathway.

cluster_generation Waste Generation cluster_collection Collection & Labeling cluster_disposal Disposal gen1 Contaminated solid waste (gloves, weigh paper, etc.) collect1 Place in a designated, sealed, and clearly labeled hazardous waste container gen1->collect1 gen2 Contaminated liquid waste (reaction mixtures, solvents) gen2->collect1 gen3 Empty reagent bottle gen3->collect1 label1 Label must include: - 'Hazardous Waste' - Chemical name: this compound - Associated hazards (e.g., Toxic, Corrosive) collect1->label1 dispose1 Store in a designated satellite accumulation area collect1->dispose1 dispose2 Arrange for pickup by institutional EHS dispose1->dispose2

Caption: Waste Disposal Pathway for this compound.

By internalizing the principles and adhering to the protocols outlined in this guide, you can confidently and safely handle this compound, ensuring both the integrity of your research and the well-being of yourself and your colleagues.

References

  • University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine.
  • University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety.
  • New Jersey Department of Health. (n.d.). Hydrazine - Hazardous Substance Fact Sheet.
  • Echemi. (n.d.). (4-Methoxyphenyl)hydrazine hydrochloride SDS, 19501-58-7 Safety Data Sheets.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenylhydrazine hydrochloride 98%.
  • New Jersey Department of Health. (1999, September). PHENYLHYDRAZINE HYDROCHLORIDE HAZARD SUMMARY.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%.
  • Santa Cruz Biotechnology. (n.d.). Phenylhydrazine hydrochloride.
  • Thermo Fisher Scientific. (2009, February 9). 4-Methoxyphenylhydrazine - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024, March 4). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (n.d.). Hydrazine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.